JNJ-40411813
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Eigenschaften
IUPAC Name |
1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGJHCDLQSAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032323 | |
| Record name | ADX-71149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127498-03-6 | |
| Record name | JNJ-40411813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-40411813 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADX-71149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-40411813 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-40411813: A Deep Dive into its Mechanism of Action at the mGlu2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JNJ-40411813 (also known as ADX71149), a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document details its binding and functional characteristics, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Mechanism of Action: Positive Allosteric Modulation
This compound enhances the activity of the mGlu2 receptor by binding to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[1][2] This positive allosteric modulation results in a potentiation of the receptor's response to glutamate, rather than direct activation of the receptor in the absence of the endogenous agonist.[1] Evidence confirms that this compound does not bind to the orthosteric site, as it fails to displace the competitive mGlu2/3 receptor antagonist [3H]LY341495.[1][3] Instead, it demonstrates displacement of other known mGlu2 receptor PAMs, such as [3H]JNJ-40068782 and [3H]JNJ-46281222, confirming its binding to an allosteric site.[1][3]
The primary function of the mGlu2 receptor, a G protein-coupled receptor (GPCR), is to modulate neurotransmission.[3][4] As a presynaptic autoreceptor, its activation leads to a decrease in glutamate release, thereby playing a crucial role in maintaining synaptic homeostasis.[3] By potentiating the effect of endogenous glutamate, this compound and other mGlu2 PAMs are being investigated for their therapeutic potential in conditions characterized by excessive glutamate transmission, such as certain psychiatric and neurological disorders.[1][2][3][4]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data characterizing the in vitro pharmacological profile of this compound at the mGlu2 receptor.
Table 1: Functional Potency and Efficacy of this compound
| Assay Type | Cell Line | Species | Parameter | Value |
| [³⁵S]GTPγS Binding | CHO | Human | EC₅₀ (PAM activity) | 147 ± 42 nmol/L |
| [³⁵S]GTPγS Binding | CHO | Human | EC₅₀ (Agonist activity) | 2159 ± 1069 nmol/L |
| [³⁵S]GTPγS Binding | CHO | Human | Maximal Response (PAM) | 273 ± 32% |
| [³⁵S]GTPγS Binding | CHO | Rat | EC₅₀ (PAM activity) | 370 ± 120 nmol/L |
| Ca²⁺ Mobilization | HEK293 (Gα16 cotransfected) | Human | EC₅₀ (PAM activity) | 64 ± 29 nmol/L |
| Ca²⁺ Mobilization | HEK293 (Gα16 cotransfected) | Human | EC₅₀ (Agonist activity) | 1843 ± 905 nmol/L |
Data sourced from Lavreysen et al., 2015.[1]
Table 2: Binding Affinity of this compound
| Radioligand Displaced | Cell Line / Tissue | Species | Parameter | Value |
| [³H]JNJ-40068782 (mGlu2 PAM) | CHO | Human | IC₅₀ | 68 ± 29 nmol/L |
| [³H]JNJ-40068782 (mGlu2 PAM) | Rat Cortex Membranes | Rat | IC₅₀ | 83 ± 28 nmol/L |
| [³H]LY341495 (Orthosteric Antagonist) | CHO | Human | Displacement | No displacement at 10 µmol/L |
Data sourced from Lavreysen et al., 2015.[1]
Signaling Pathways of the mGlu2 Receptor Modulated by this compound
The mGlu2 receptor is canonically coupled to the Gi/o family of G proteins.[5][6][7][8] Upon activation by glutamate, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This compound enhances this process in the presence of glutamate. The downstream signaling cascade primarily involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[6] The Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[6][8]
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific activation of mGlu2 induced IGF-1R transactivation in vitro through FAK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Allosteric Binding Site of JNJ-40411813 on the mGlu2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of JNJ-40411813, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound, also known as ADX71149, enhances the receptor's response to the endogenous ligand, glutamate, and has been investigated for its therapeutic potential in psychiatric disorders.[1][2][3] This document synthesizes key findings from pharmacological and structural studies to offer a detailed understanding of its interaction with the mGlu2 receptor.
The Allosteric Binding Pocket of this compound
This compound modulates mGlu2 receptor activity by binding to a distinct allosteric site, separate from the orthosteric site where glutamate binds.[1][2] This allosteric binding pocket is located within the seven-transmembrane (7TM) domain of the receptor.
Structural studies involving co-crystallization of this compound with the mGlu2 receptor have identified key amino acid residues that form the binding site. These interactions are crucial for the molecule's potentiation of the glutamate signal. The primary interactions include:
-
Hydrogen Bonding: A hydrogen bond is formed with Tyrosine 647 (Tyr 647) .[4]
-
Pi-Pi Stacking: An aromatic interaction occurs with Phenylalanine 780 (Phe 780) .[4]
-
Pi-Cation Interaction: An interaction is also observed with Phenylalanine 643 (Phe 643) .[4]
-
Salt Bridge: A salt bridge is formed with Arginine 724 (Arg 724) .[4]
These interactions anchor this compound within the transmembrane domain, inducing a conformational change that enhances the affinity and/or efficacy of glutamate at the orthosteric site.
Quantitative Pharmacological Profile
The positive allosteric modulatory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Species | Parameter | Value (nmol/L) | Reference |
| [³⁵S]GTPγS Binding | CHO | Human | EC₅₀ | 147 ± 42 | [1][2][5] |
| Ca²⁺ Mobilization | HEK293 (Gα₁₆ cotransfected) | Human | EC₅₀ | 64 ± 29 | [1][2][5] |
| [³⁵S]GTPγS Binding | CHO | Rat | EC₅₀ | 370 ± 120 | [1] |
Table 2: In Vitro Binding Affinity of this compound
| Radioligand Displaced | Cell Line | Species | Parameter | Value (nmol/L) | Reference |
| [³H]JNJ-40068782 | CHO | Human | IC₅₀ | 68 ± 29 | [1] |
| [³H]JNJ-40068782 | Rat Cortex Membranes | Rat | IC₅₀ | 83 ± 28 | [1] |
Note: this compound did not displace the orthosteric mGlu2/3 receptor antagonist [³H]LY341495, confirming its allosteric binding nature.[1][2][5]
Signaling Pathway and Mechanism of Action
This compound acts as a PAM, meaning it enhances the signal transduction initiated by the binding of glutamate to the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
The mechanism of action of this compound can be summarized as follows:
-
Binding: this compound binds to the allosteric site within the 7TM domain of the mGlu2 receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
Potentiation: The conformational change increases the affinity and/or efficacy of glutamate at the orthosteric site.
-
Enhanced G-protein Activation: The potentiation of glutamate's effect leads to a more robust activation of the Gαi/o signaling cascade.
Experimental Protocols
The characterization of this compound's binding and activity relies on several key experimental methodologies.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.
-
Objective: To determine the potency (EC₅₀) of this compound as a PAM.
-
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human mGlu2 receptor (hmGlu2) are prepared.
-
Incubation: The membranes are incubated with a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Binding: Activated G-proteins bind [³⁵S]GTPγS.
-
Separation: Bound and free [³⁵S]GTPγS are separated by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ value.
-
Ca²⁺ Mobilization Assay
This assay measures intracellular calcium mobilization as a downstream indicator of receptor activation.
-
Objective: To determine the potency (EC₅₀) of this compound in a different functional context.
-
Methodology:
-
Cell Line: HEK293 cells co-transfected with hmGlu2 and a promiscuous G-protein alpha subunit (Gα₁₆) are used. Gα₁₆ couples GPCRs to the phospholipase C pathway, leading to calcium release.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: Cells are stimulated with a fixed concentration of glutamate and varying concentrations of this compound.
-
Detection: Changes in intracellular calcium levels are measured by detecting changes in fluorescence.
-
Analysis: The EC₅₀ is calculated from the concentration-response curve.
-
Radioligand Displacement Assay
This assay is used to determine the binding affinity (IC₅₀) of this compound and to confirm its allosteric binding site.
-
Objective: To measure the ability of this compound to displace a known radiolabeled mGlu2 PAM.
-
Methodology:
-
Membrane Preparation: Membranes from hmGlu2-expressing CHO cells or rat cortex are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled mGlu2 PAM (e.g., [³H]JNJ-40068782) and increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioligand is quantified by scintillation counting.
-
Analysis: The IC₅₀ value, the concentration of this compound that displaces 50% of the specific binding of the radioligand, is determined. To confirm the allosteric site, a similar experiment is performed using a radiolabeled orthosteric antagonist (e.g., [³H]LY341495).
-
Conclusion
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor. It binds to a well-defined allosteric pocket within the 7-transmembrane domain, engaging in specific interactions with key amino acid residues. This binding potentiates the receptor's response to glutamate, leading to enhanced Gαi/o signaling. The quantitative pharmacological data and the detailed experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals working on mGlu2 receptor modulation.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADX-71149 - Wikipedia [en.wikipedia.org]
- 4. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
The Pharmacological Profile of JNJ-40411813: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-40411813 (also known as ADX71149) is a novel, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, this compound does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various psychiatric and neurological disorders.[2][3]
Initially investigated for schizophrenia, anxious depression, and subsequently epilepsy, this compound has undergone extensive preclinical and clinical evaluation.[1][4][5] While it demonstrated a favorable safety and tolerability profile in early clinical studies, it ultimately failed to meet primary efficacy endpoints in later-stage trials for anxious depression and epilepsy, leading to the discontinuation of its development for these indications.[4][5] This guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and developmental history of this compound, serving as a technical resource for the scientific community.
Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu2 receptor.[6][7] It binds to a topographically distinct site from the orthosteric glutamate binding site.[2][3] This allosteric binding potentiates the receptor's signaling in the presence of glutamate, thereby enhancing the natural, physiological pattern of receptor activation. The mGlu2 receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of ion channel activity. This presynaptic localization allows it to act as an autoreceptor, reducing glutamate release in brain regions with excessive glutamatergic activity.[8]
Notably, this compound does not displace competitive mGlu2/3 receptor antagonists like [3H]LY341495, confirming its allosteric binding site.[2][3] In rodent models, a specific metabolite of this compound was found to exhibit moderate antagonist activity at the serotonin (B10506) 5-HT2A receptor. However, this metabolite is not produced to the same extent in humans and is considered clinically irrelevant to its human pharmacology.[2][9]
In Vitro Pharmacological Profile
The in vitro activity of this compound was characterized through various binding and functional assays, primarily using recombinant cell lines expressing human mGlu2 receptors (hmGlu2).
Functional Activity at mGlu2 Receptor
This compound demonstrated potent PAM activity by significantly enhancing the effect of glutamate in functional assays. It also showed weak agonist activity at higher concentrations.
| Assay Type | Cell Line | Parameter | Value (nmol/L) | Reference |
| [35S]GTPγS Binding (PAM activity) | hmGlu2 CHO | EC50 | 147 ± 42 | [2][3] |
| Ca2+ Mobilization (PAM activity) | hmGlu2 Gα16 HEK293 | EC50 | 64 ± 29 | [2][3] |
| [35S]GTPγS Binding (Agonist activity) | hmGlu2 CHO | EC50 | 2159 ± 1069 | [2] |
| Ca2+ Mobilization (Agonist activity) | hmGlu2 Gα16 HEK293 | EC50 | 1843 ± 905 | [2] |
| [35S]GTPγS Binding (rat mGlu2) | Rat brain slices | EC50 | 370 ± 120 | [2] |
Binding Affinity and Selectivity
Binding assays confirmed that this compound binds to the allosteric site of the mGlu2 receptor. It demonstrated the ability to displace other known mGlu2 PAMs. Its affinity for the 5-HT2A receptor was significantly lower.
| Assay Type | Target | Parameter | Value | Reference |
| Radioligand Displacement | mGlu2 PAM Site ([3H]JNJ-40068782) | IC50 | 68 ± 29 nmol/L (CHO) | [2] |
| Radioligand Displacement | mGlu2 PAM Site ([3H]JNJ-40068782) | IC50 | 83 ± 28 nmol/L (Rat Cortex) | [2] |
| Radioligand Displacement | mGlu2/3 Orthosteric Site ([3H]LY341495) | Displacement | No displacement at 10 µmol/L | [2][3] |
| Radioligand Binding | Human 5-HT2A Receptor | Kb | 1.1 µmol/L | [2][3] |
In Vivo Pharmacological Profile
In vivo studies, primarily in rats, were conducted to assess receptor occupancy and the central nervous system effects of this compound.
Receptor Occupancy
Ex vivo receptor occupancy studies confirmed that orally administered this compound engages the mGlu2 receptor in the brain. The unexpected in vivo occupancy of the 5-HT2A receptor was attributed to a rodent-specific metabolite.
| Species | Target Receptor | Administration | Parameter | Value | Reference |
| Rat | mGlu2 | p.o. | ED50 | 16 mg/kg | [2][3] |
| Rat | 5-HT2A | p.o. | ED50 | 17 mg/kg | [2][3] |
| Rat | mGlu2 | PK-PD Model | EC50 | 1032 ng/mL | [2][3] |
Pharmacodynamic Effects
This compound demonstrated central activity in rodent models, notably affecting sleep architecture.
| Species | Model | Administration | Lowest Active Dose (LAD) | Effect | Reference |
| Rat | Sleep-Wake EEG | p.o. | 3 mg/kg | Suppressed REM sleep, promoted deep sleep | [2][3] |
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in both rats and humans, demonstrating good oral absorption and a half-life suitable for clinical dosing regimens.
Rodent Pharmacokinetics (Fed Rats)
| Route | Dose | Cmax | Tmax | AUC0-∞ | Bioavailability | Reference |
| i.v. | 2.5 mg/kg | - | - | 1833 ± 90 ng·h/mL | - | [2] |
| p.o. | 10 mg/kg | 938 ng/mL | 0.5 h | 2250 ± 417 ng·h/mL | 31% | [2][3] |
Human Pharmacokinetics (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to peak concentration) | 3 - 4 h | [10] |
| t1/2 (Elimination half-life) | 19.4 - 34.2 h | [10] |
Clinical Development and Outcomes
This compound was advanced into Phase 1 and Phase 2 clinical trials for several indications.
-
Phase 1 Studies: In healthy volunteers, this compound was generally well-tolerated.[10] It demonstrated target engagement by reducing the negative symptoms induced by S(+) ketamine.[10] A modest reduction in alertness was noted at higher doses (150-225 mg).[10]
-
Schizophrenia (Phase 2a): As an adjunctive treatment, the drug met its primary safety and tolerability objectives. The results suggested a potential benefit for patients with residual negative symptoms.[2]
-
Anxious Depression (Phase 2a): In a proof-of-concept study for Major Depressive Disorder (MDD) with significant anxiety, this compound, used as an adjunctive to SSRI/SNRI treatment, did not demonstrate efficacy on the primary endpoint.[5]
-
Epilepsy (Phase 2): A study evaluating this compound as an adjunctive therapy for patients with focal onset seizures with a suboptimal response to levetiracetam (B1674943) or brivaracetam (B1667798) was initiated.[11][12] However, the trial failed to meet its primary endpoint of reducing seizure frequency.[4] Subsequently, in July 2024, Johnson & Johnson discontinued (B1498344) the development of this compound for epilepsy.[4]
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as an indicator of receptor activation.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.[2]
-
Incubation: Membranes were incubated in an assay buffer containing GDP, varying concentrations of this compound, and a fixed concentration of glutamate (typically at an EC20 value to assess PAM activity).[2]
-
Reaction Initiation: The binding reaction was initiated by the addition of [35S]GTPγS.
-
Termination: The reaction was stopped by rapid filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of bound [35S]GTPγS on the filters was measured using a scintillation counter.
-
Data Analysis: Concentration-response curves were generated to calculate the EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation.[2]
Ex Vivo mGlu2 Receptor Occupancy
This protocol determines the extent and duration of target engagement in the brain after systemic drug administration.
Methodology:
-
Dosing: Rats were administered this compound orally at various doses.[2]
-
Tissue Collection: At a predetermined time after dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed.[2]
-
Homogenization: Brain regions of interest were dissected and homogenized.
-
Binding Assay: The homogenates were incubated with a high-affinity radioligand that binds to the mGlu2 allosteric site (e.g., [3H]JNJ-46281222).[2]
-
Analysis: The amount of radioligand binding in the this compound-treated group was compared to the vehicle-treated group. The reduction in binding in the treated group reflects the percentage of receptors occupied by the drug.
-
Dose-Response: By using a range of doses, an ED50 (the dose required to achieve 50% receptor occupancy) was calculated.[2]
Summary and Conclusion
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor that demonstrated robust target engagement in both preclinical and clinical settings. Its pharmacological profile is characterized by high in vitro potency in potentiating glutamate signaling and significant in vivo receptor occupancy following oral administration. Despite a favorable safety profile and promising early data in models of psychosis, this compound failed to demonstrate sufficient efficacy in Phase 2 trials for anxious depression and epilepsy, leading to the cessation of its clinical development for these indications. The comprehensive dataset generated for this compound remains a valuable resource, providing critical insights into the therapeutic potential and challenges of modulating the mGlu2 receptor for complex neurological and psychiatric disorders.
References
- 1. ADX-71149 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 5. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 12. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]
JNJ-40411813: A Deep Dive into its Modulation of Glutamate Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
JNJ-40411813, also known as ADX71149, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a key regulator of presynaptic glutamate release, the mGlu2 receptor represents a promising therapeutic target for a range of neurological and psychiatric disorders characterized by glutamatergic dysregulation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action on glutamate signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glutamatergic modulation.
Introduction to this compound and the mGlu2 Receptor
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is tightly regulated to maintain neuronal homeostasis. Dysregulation of glutamatergic pathways has been implicated in the pathophysiology of various disorders, including schizophrenia, anxiety, depression, and epilepsy.[1][2] The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating glutamate transmission.
The mGlu2 receptor, a member of the Group II mGluRs, is predominantly located on presynaptic terminals of glutamatergic neurons.[1] Its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent reduction in presynaptic glutamate release.[3][4][5][6] This negative feedback mechanism makes the mGlu2 receptor an attractive target for therapeutic intervention in conditions associated with excessive glutamate release.
This compound is a novel small molecule that acts as a positive allosteric modulator of the mGlu2 receptor.[7][8][9] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate.[1][10] This mode of action offers greater selectivity and a more nuanced modulation of receptor activity, potentially reducing the risk of tolerance and off-target effects associated with direct agonists.[1]
Mechanism of Action: this compound and the Glutamate Signaling Pathway
This compound enhances the affinity and/or efficacy of glutamate at the mGlu2 receptor. By binding to an allosteric site on the receptor, it potentiates the intracellular signaling cascade initiated by glutamate binding. This leads to a more robust inhibition of presynaptic glutamate release, thereby dampening excessive glutamatergic transmission.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Species | Parameter | Value | Reference |
| [35S]GTPγS Binding | CHO | Human | EC50 (PAM activity) | 147 ± 42 nM | [1][2][7] |
| [35S]GTPγS Binding | CHO | Human | EC50 (Agonist activity) | 2159 ± 1069 nM | [1] |
| Ca2+ Mobilization | HEK293 (Gα16 cotransfected) | Human | EC50 (PAM activity) | 64 ± 29 nM | [1][2][7] |
| [35S]GTPγS Binding | CHO | Rat | EC50 (PAM activity) | 370 ± 120 nM | [1] |
| Radioligand Binding | CHO | Human | IC50 (vs [3H]JNJ-40068782) | 68 ± 29 nM | [1] |
| 5-HT2A Receptor Binding | - | Human | Kb | 1.1 µM | [1][2] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound in Rats
| Parameter | Route of Administration | Value | Reference |
| mGlu2 Receptor Occupancy (ED50) | p.o. | 16 mg/kg | [1][2] |
| 5-HT2A Receptor Occupancy (ED50) | p.o. | 17 mg/kg | [1][2] |
| PK-PD Modeling (EC50) | - | 1032 ng/mL | [1][2] |
| Cmax (10 mg/kg) | p.o. | 938 ng/mL | [1][2] |
| Tmax (10 mg/kg) | p.o. | 0.5 h | [1][2] |
| Absolute Oral Bioavailability | p.o. | 31% | [1][2] |
| Half-life (t1/2) | p.o. | 2.3 ± 0.5 h | [1] |
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional activity of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor are harvested and homogenized in a buffer solution. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Incubation: The prepared membranes are incubated in a buffer containing GDP, [35S]GTPγS, a sub-maximal concentration of glutamate (e.g., EC20), and varying concentrations of this compound. The incubation is typically carried out at 30°C for 60 minutes.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal potentiation of the glutamate response).
Ca2+ Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors or, in this case, Gi-coupled receptors co-expressed with a promiscuous G protein like Gα16.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with the human mGlu2 receptor and the Gα16 protein. The cells are then plated in microtiter plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: Varying concentrations of this compound are added to the cells in the presence of a fixed concentration of glutamate.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound, and the data are analyzed to determine the EC50.
Preclinical and Clinical Development
This compound has been investigated in various preclinical models and has progressed to clinical trials for several indications.
-
Schizophrenia: Preclinical studies have shown that this compound exhibits an antipsychotic-like profile.[10][11] It has been evaluated in Phase II clinical trials for the treatment of schizophrenia.[9]
-
Anxious Depression: this compound was studied as an adjunctive treatment for major depressive disorder with significant anxiety symptoms.[12][13] However, a Phase IIa study did not show a clinically significant impact on symptoms in the dose range tested.[1][12]
-
Epilepsy: The role of this compound in modulating excessive glutamate release makes it a candidate for epilepsy treatment.[3][6] It has been investigated in a Phase II clinical study as an adjunctive therapy for focal onset seizures.[3][14][15] However, the development for this indication was discontinued (B1498344) after the trial did not meet its primary endpoint.[5][16]
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGlu2 receptor with a clear mechanism of action on glutamate signaling pathways. Its ability to selectively enhance the endogenous tone of glutamate at presynaptic mGlu2 receptors provides a targeted approach to dampening excessive glutamatergic neurotransmission. The comprehensive pharmacological data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other mGlu2 PAMs in a variety of neurological and psychiatric disorders. While clinical development has faced challenges in some indications, the underlying science supporting the modulation of the mGlu2 receptor remains a compelling area of investigation.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 4. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]
- 5. Addex therapeutics :: Addex’s Partner Discontinues ADX71149 development in Epilepsy [addextherapeutics.com]
- 6. Campus Biotech | Addex mglu2 pam program to advance into epilepsy phase 2a proof of concept clinical study [campusbiotech.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ADX-71149 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamatergic Modulators in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. | BioWorld [bioworld.com]
- 16. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
In Vitro Characterization of JNJ-40411813: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of JNJ-40411813 (also known as ADX71149), a novel positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3][4][5] The data and protocols summarized herein are compiled from key preclinical studies to facilitate further research and development.
Core Mechanism of Action
This compound acts as a selective positive allosteric modulator of the mGlu2 receptor.[1][6] Unlike orthosteric agonists that bind directly to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor.[1][7] This binding potentiates the receptor's response to the endogenous ligand, glutamate, thereby enhancing the natural signaling pathway.[1] this compound has demonstrated potent activity at the human mGlu2 receptor and shows high selectivity over other mGlu receptor subtypes.[1][7]
Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative data from in vitro assays characterizing the potency, efficacy, and binding affinity of this compound.
Table 1: Functional Potency and Efficacy
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding (PAM Activity) | CHO | Human | EC₅₀ | 147 ± 42 nM | [1][2][4] |
| [³⁵S]GTPγS Binding (PAM Activity) | CHO | Rat | EC₅₀ | 370 ± 120 nM | [1] |
| [³⁵S]GTPγS Binding (Agonist Activity) | CHO | Human | EC₅₀ | 2159 ± 1069 nM | [1] |
| Ca²⁺ Mobilization (PAM Activity) | HEK293 (Gα16 cotransfected) | Human | EC₅₀ | 64 ± 29 nM | [1][2][4] |
| Ca²⁺ Mobilization (Agonist Activity) | HEK293 (Gα16 cotransfected) | Human | EC₅₀ | 1843 ± 905 nM | [1] |
Table 2: Radioligand Binding Affinity
| Radioligand Displaced | Cell Line / Tissue | Species | Parameter | Value | Reference |
| [³H]JNJ-40068782 (mGlu2 PAM) | CHO | Human | IC₅₀ | 68 ± 29 nM | [1] |
| [³H]JNJ-40068782 (mGlu2 PAM) | Rat Cortex Membranes | Rat | IC₅₀ | 83 ± 28 nM | [1] |
| [³H]LY341495 (mGlu2/3 Antagonist) | CHO | Human | Displacement | No displacement at 10 µM | [1] |
Table 3: Off-Target Activity
| Target | Species | Parameter | Value | Reference |
| 5-HT₂ₐ Receptor | Human | Kᵢ | 1.1 µM | [1][4] |
Signaling Pathway and Mechanism of Action
This compound positively modulates the canonical mGlu2 receptor signaling pathway. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound enhances the ability of glutamate to induce this signaling cascade.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor upon ligand binding.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu2 receptor.
-
Reaction Mixture: The assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at pH 7.4.
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, varying concentrations of this compound, and a fixed concentration of glutamate (e.g., EC₂₀) to assess PAM activity. For agonist activity, glutamate is omitted.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and maximal response values.
Calcium (Ca²⁺) Mobilization Assay
This assay is used to measure the functional activity of mGlu2 receptors co-expressed with a promiscuous G-protein alpha subunit (Gα16) that couples to the phospholipase C pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably co-transfected with the human mGlu2 receptor and Gα16.
-
Cell Plating: Cells are plated into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound, with or without a fixed concentration of glutamate, are added to the wells.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated to calculate EC₅₀ values.
Radioligand Binding Assays
These assays are performed to determine the binding affinity and specificity of this compound.
-
Membrane Preparation: Membranes are prepared from CHO cells expressing the hmGlu2 receptor or from rat cortical tissue.
-
Assay Buffer: A standard binding buffer is used (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled mGlu2 PAM (e.g., [³H]JNJ-40068782) and increasing concentrations of this compound.
-
Orthosteric Site Binding: To confirm allosteric binding, a similar experiment is performed using a radiolabeled orthosteric antagonist (e.g., [³H]LY341495).
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.
-
Data Analysis: IC₅₀ values are determined from the competition binding curves.
Summary
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor. The in vitro data consistently demonstrate its ability to enhance the receptor's function in the presence of glutamate, with nanomolar potency in functional assays. Its allosteric mechanism is confirmed by its inability to displace orthosteric ligands. While it shows some affinity for the 5-HT₂ₐ receptor, this is significantly lower than its potency at the mGlu2 receptor. These findings underscore the potential of this compound as a tool for studying mGlu2 receptor pharmacology and as a therapeutic candidate for neurological and psychiatric disorders.[1][4][7] The compound has been investigated in clinical trials for conditions including schizophrenia, anxious depression, and epilepsy.[6][8][9][10]
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ADX-71149 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 10. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
Preclinical Profile of JNJ-40411813: An mGlu2 PAM for Schizophrenia Models
This technical guide provides an in-depth overview of the preclinical studies of JNJ-40411813 (also known as ADX71149), a novel therapeutic agent investigated for the treatment of schizophrenia. This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a key target in the glutamatergic hypothesis of schizophrenia.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's pharmacological properties, efficacy in various animal models, and the experimental protocols utilized in these preclinical evaluations.
Core Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu2 receptor, enhancing the receptor's response to the endogenous ligand, glutamate.[2][4] This modulatory action is believed to normalize glutamatergic neurotransmission, which is dysregulated in schizophrenia.[2][3] The mGlu2 receptor is a presynaptic autoreceptor that inhibits glutamate release, making it a promising target for mitigating the hyperglutamatergic state associated with the disorder.[2]
Interestingly, preclinical studies in rodents have revealed that this compound also exhibits antagonist activity at the 5-Hydroxytryptamine (5-HT) 2A receptor. This is due to a rodent-specific metabolite.[1][3][5] This dual pharmacology, combining mGlu2 PAM and 5-HT2A antagonism, is of particular interest given the role of both receptor systems in the pathophysiology of schizophrenia.[3]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in several key assays, demonstrating its potency and selectivity as an mGlu2 PAM and its secondary 5-HT2A antagonist properties.
| Parameter | Assay | Species/Cell Line | Value | Reference |
| mGlu2 PAM Activity | ||||
| EC50 | [35S]GTPγS binding | Human mGlu2 CHO cells | 147 ± 42 nM | [2][4] |
| EC50 | Ca2+ mobilization | Human mGlu2 Gα16 cotransfected HEK293 cells | 64 ± 29 nM | [2][4] |
| 5-HT2A Antagonist Activity | ||||
| Kb | Serotonin-induced Ca2+ signaling | Human 5-HT2A receptor | 1.1 µM | [2] |
| IC50 | In vitro binding | Human 5-HT2A receptor | 708 nM | [3] |
| IC50 (Metabolite) | In vitro binding | Not Specified | 102 nM | [3] |
In Vivo Pharmacokinetics and Receptor Occupancy in Rats
Pharmacokinetic and receptor occupancy studies in rats have provided crucial information on the in vivo disposition and target engagement of this compound.
| Parameter | Condition | Route | Dose | Value | Reference |
| Pharmacokinetics | |||||
| Cmax | Fed rats | p.o. | 10 mg/kg | 938 ng/mL | [2][6] |
| Tmax | Fed rats | p.o. | 10 mg/kg | 0.5 h | [2][6] |
| t1/2 | Fed rats | p.o. | 10 mg/kg | 2.3 ± 0.5 h | [2] |
| Oral Bioavailability | Fed rats | p.o. | 10 mg/kg | 31% | [2][6] |
| Receptor Occupancy | |||||
| mGlu2 ED50 | Ex vivo | p.o. | - | 16 mg/kg | [2][4][6] |
| 5-HT2A ED50 | In vivo | p.o. | - | 17 mg/kg | [2][4][6] |
Efficacy in Animal Models of Schizophrenia
This compound has been evaluated in a range of rodent models designed to assess antipsychotic-like activity. These models mimic certain aspects of the positive, negative, and cognitive symptoms of schizophrenia.
Locomotor Activity Models
These models assess the effects of a compound on spontaneous locomotion and hyperlocomotion induced by psychostimulants, which is considered a model for the positive symptoms of schizophrenia.
| Model | Species | Inducing Agent | This compound Effect | Reference |
| Spontaneous Locomotion | Mouse | - | Inhibition | [1][3] |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | PCP | Inhibition | [1][3] |
| Scopolamine-induced Hyperlocomotion | Mouse | Scopolamine | Inhibition | [1][3] |
| d-Amphetamine-induced Hyperlocomotion | Mouse | d-Amphetamine | No Inhibition | [1][3] |
Other Behavioral and Neurochemical Models
| Model | Species | Key Finding | Relevance to Schizophrenia | Reference |
| Conditioned Avoidance Response | Rat | Inhibition | Predictive of antipsychotic efficacy | [1][3] |
| Memantine-induced Brain Activation | Mouse | Reversal of activation | Models NMDA receptor hypofunction | [1][3] |
| DOM-induced Head Twitches | Rat | Antagonism | 5-HT2A receptor-mediated behavior | [1][3] |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors. Membranes from CHO cells expressing the human mGlu2 receptor were incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in the presence of a fixed concentration of glutamate. The amount of bound [35S]GTPγS was then quantified to determine the EC50 value.
Locomotor Activity Studies
Mice were placed in activity chambers and their horizontal movement was tracked by infrared beams. For induced hyperlocomotion, animals were pre-treated with this compound or vehicle, followed by administration of the psychostimulant (PCP, scopolamine, or d-amphetamine). Locomotor activity was then recorded for a specified period.
Conditioned Avoidance Response (CAR)
Rats were trained to avoid a mild foot shock by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). The effect of this compound on the ability of the rats to learn and perform this avoidance response was assessed. A suppression of the avoidance response without impairing the escape response is indicative of antipsychotic-like activity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound at the presynaptic mGlu2 receptor.
Experimental Workflow for Locomotor Activity Studies
Caption: General experimental workflow for assessing locomotor activity in mice.
Conclusion
The preclinical data for this compound demonstrate its potential as a novel therapeutic for schizophrenia. Its unique mechanism of action as a positive allosteric modulator of the mGlu2 receptor, coupled with 5-HT2A antagonist activity in rodents, provides a strong rationale for its development. The compound has shown efficacy in several validated animal models that are predictive of antipsychotic activity. Further clinical investigation is warranted to determine the therapeutic utility of this compound in patients with schizophrenia. Notably, an exploratory phase 2a study in schizophrenia found that this compound was safe and well-tolerated, and suggested potential benefits for patients with residual negative symptoms.[2]
References
- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
JNJ-40411813: A Technical Guide for Anxious Depression Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, small molecule positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Developed through a collaboration between Addex Therapeutics and Janssen Pharmaceuticals, it was investigated as a novel therapeutic agent for several central nervous system disorders.[1] One of the key indications explored was its use as an adjunctive treatment for major depressive disorder (MDD) with significant anxiety symptoms, often termed anxious depression.[1][2]
The rationale for its development stemmed from the role of glutamatergic dysfunction in the pathophysiology of anxiety and depression.[3] The mGlu2 receptor, an inhibitory presynaptic autoreceptor, is a critical node in regulating glutamate release.[3] By potentiating the natural, physiological signaling of glutamate, this compound was hypothesized to restore glutamatergic homeostasis without the potential tolerance issues associated with direct agonists.[3]
Despite a strong preclinical rationale and favorable safety profile in early human studies, a Phase 2a proof-of-concept study in patients with anxious depression did not meet its primary efficacy endpoint.[2][4] While some signals of efficacy were observed on secondary measures, the overall results did not support further development for this indication.[1][2] This whitepaper provides a comprehensive technical overview of the preclinical and clinical research on this compound for anxious depression, presenting key data, experimental protocols, and signaling pathways to inform future research in this area.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct, allosteric site. This binding induces a conformational change in the receptor that increases its affinity for the endogenous ligand, glutamate, and/or enhances the efficacy of glutamate-mediated signaling. The primary effect is a potentiation of the natural, phasic signaling of glutamate, which is thought to reduce the risk of receptor desensitization and tolerance that can be observed with continuous agonist stimulation.[3]
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release. By enhancing this inhibitory feedback mechanism, this compound is believed to dampen excessive glutamatergic transmission, a state implicated in the pathophysiology of anxiety and depression.
Figure 1: this compound Mechanism of Action at the mGlu2 Receptor.
Preclinical Data
In Vitro Pharmacology
This compound demonstrated potent and selective PAM activity at the human mGlu2 receptor in various recombinant cell line assays. It showed minimal activity at other mGlu receptor subtypes and a wide range of other CNS targets, although a moderate affinity for the human 5-HT2A receptor was noted.
| Assay Type | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | CHO cells (hmGlu2) | PAM Activity EC50 | 147 ± 42 nmol/L | [3][5] |
| [35S]GTPγS Binding | CHO cells (hmGlu2) | Agonist Activity EC50 | 2159 ± 1069 nmol/L | [3] |
| Ca2+ Mobilization | HEK293 cells (hmGlu2 Gα16) | PAM Activity EC50 | 64 ± 29 nmol/L | [3][5] |
| Radioligand Binding | Human 5-HT2A Receptor | Kb | 1.1 µmol/L | [5][6] |
In Vivo Pharmacokinetics & Receptor Occupancy (Rat)
Pharmacokinetic studies in rats revealed rapid oral absorption and moderate bioavailability. A key finding in rodent studies was the presence of a metabolite that contributed to higher-than-expected 5-HT2A receptor occupancy in vivo, a factor that complicates the translation of some rodent behavioral data.[5][6]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intravenous (i.v.) | 2.5 | - | - | - | - | [3] |
| Oral (p.o.) | 10 | 938 | 0.5 | 2.3 ± 0.5 | 31% | [3][5] |
| Receptor | Radioligand | Parameter | Value | Reference |
| mGlu2 | [3H]JNJ-46281222 | Ex vivo Occupancy ED50 (p.o.) | 16 mg/kg | [3][5] |
| 5-HT2A | - | In vivo Occupancy ED50 (p.o.) | 17 mg/kg | [5][6] |
Experimental Protocols: Preclinical
[35S]GTPγS Binding Assay:
-
Objective: To measure the functional activity of this compound at the mGlu2 receptor.
-
Method: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor were prepared. Membranes were incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate to assess PAM activity. For agonist activity, glutamate was omitted. The reaction was incubated at 30°C and terminated by rapid filtration. The amount of membrane-bound [35S]GTPγS was quantified by liquid scintillation counting. Data were analyzed using non-linear regression to determine EC50 values.[3]
Ex Vivo mGlu2 Receptor Occupancy:
-
Objective: To determine the relationship between the administered dose of this compound and its binding to mGlu2 receptors in the brain.
-
Method: Rats were administered this compound orally at various doses. At a specified time point post-dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed. Brain regions of interest were dissected and homogenized. The ability of the ex vivo brain tissue to bind a specific mGlu2 PAM radioligand ([3H]JNJ-46281222) in vitro was measured. The reduction in available binding sites compared to vehicle-treated animals was calculated as percent occupancy. The ED50, the dose required to achieve 50% receptor occupancy, was then calculated.[3][5]
Figure 2: Experimental workflow for ex vivo mGlu2 receptor occupancy study.
Clinical Research in Anxious Depression
Phase 2a Proof-of-Concept Study
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with MDD and significant anxiety symptoms who had an insufficient response to ongoing SSRI or SNRI treatment.[2]
The study utilized a doubly-randomized, 8-week design composed of two 4-week periods.[2] This design was intended to manage the high placebo response often seen in depression trials.
Study Design and Endpoints
-
Patient Population: Adults (18-64 years) with a DSM-IV diagnosis of MDD, a Hamilton Depression Rating Scale-17 (HDRS17) score ≥ 18, and an HDRS17 anxiety/somatization factor score ≥ 7.[2]
-
Treatment: Patients were randomized to either adjunctive this compound (flexibly dosed, 50 mg to 150 mg twice daily) or adjunctive placebo.[2]
-
Primary Endpoint: Change from baseline on the 6-item Hamilton Anxiety Subscale (HAM-A6).[2]
-
Key Secondary Endpoints: Changes in HDRS17 total score, a 6-item core depressive symptom subscale of HDRS17 (HAM-D6), and the Inventory of Depressive Symptomatology (IDS-C30).[2]
Figure 3: Doubly-randomized design of the Phase 2a study in anxious depression.
Clinical Efficacy and Safety Results
The study did not demonstrate a statistically significant effect on the primary endpoint. However, prespecified analyses suggested potential efficacy signals on several secondary measures of both depression and anxiety. The treatment was generally well-tolerated.
| Endpoint | Result (p-value) | Outcome | Reference |
| Primary: HAM-A6 | p = 0.51 | Not Met | [2] |
| Secondary: HDRS17 Total Score | Signal observed (p < 0.20) | Favorable Signal | [2] |
| Secondary: HAM-D6 (Core Depression) | Signal observed (p < 0.20) | Favorable Signal | [2] |
| Secondary: IDS-C30 (Depression) | Signal observed (p < 0.20) | Favorable Signal | [2] |
| Secondary: HDRS17 Anxiety Factor | Signal observed (p < 0.20) | Favorable Signal | [2] |
| Secondary: IDS-C30 Anxiety Subscale | Signal observed (p < 0.20) | Favorable Signal | [2] |
Despite these secondary signals, the failure to meet the primary endpoint led to the discontinuation of this compound development for anxious depression.[1][4]
Human Pharmacokinetics (Phase 1)
Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound.
| Dose (Multiple) | Tmax (h) | t1/2 (h) | Key Observation | Reference |
| 50-225 mg (b.i.d.) | 3 - 4 | 19.4 - 34.2 | Plasma exposure was dose-dependent. | [7] |
| 500 mg (single) | - | - | Reduced S(+) ketamine-induced negative symptoms. | [7] |
Conclusion and Future Directions
This compound is a potent and selective mGlu2 receptor PAM that represents a targeted approach to modulating glutamatergic dysfunction. While the compound showed a promising preclinical profile and was well-tolerated in humans, its clinical development for anxious depression was halted after a Phase 2a study failed to meet its primary endpoint.[2][4] The observed signals on secondary depression and anxiety scales were not sufficient to warrant progression in this specific patient population.[2]
The development history of this compound underscores the challenges of translating preclinical findings in neuropsychiatry to clinical efficacy, particularly in heterogeneous disorders like MDD. The discrepancy between rodent and human metabolism (i.e., the 5-HT2A active metabolite in rodents) also highlights a critical consideration for preclinical model selection and data interpretation.[5][6] While its journey in anxious depression has concluded, the data generated from the this compound program provides valuable insights for the continued exploration of mGlu2 modulation as a therapeutic strategy for CNS disorders. The compound was subsequently investigated for other indications, including schizophrenia and epilepsy, before development was ultimately discontinued (B1498344) for those as well.[1][8][9]
References
- 1. ADX-71149 - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. J&J halts Addex-partnered epilepsy drug after failed phase 2 trial [synapse.patsnap.com]
The Role of JNJ-40411813 in Epilepsy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] The mGlu2 receptor, a presynaptic G-protein coupled receptor, plays a crucial role in modulating neuronal excitability by inhibiting glutamate release.[2][3] This mechanism presented a promising therapeutic target for epilepsy, a neurological disorder characterized by excessive neuronal excitation. This technical guide provides a comprehensive overview of the investigation into the role of this compound in epilepsy, summarizing its pharmacological properties, preclinical efficacy, and clinical trial outcomes. Despite a strong preclinical rationale, the clinical development of this compound for epilepsy was ultimately discontinued.[4][5]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the mGlu2 receptor, meaning it binds to a site distinct from the endogenous ligand (glutamate) binding site.[2] This binding potentiates the receptor's response to glutamate, leading to an enhanced inhibitory effect on presynaptic glutamate release.[2][3] The activation of mGlu2 receptors is coupled to the Gαi/o signaling pathway, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors. This ultimately results in a reduction of excessive glutamatergic neurotransmission, a key factor in the initiation and propagation of seizures.[3][6]
References
- 1. ADX-71149 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex ADX71149 Receives IND Approval to Start a Phase 2a Clinical Study in Epilepsy [addextherapeutics.com]
- 4. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 5. Partner Halts ADX71149 Development for Epilepsy [synapse.patsnap.com]
- 6. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]
JNJ-40411813: A Technical Overview of Blood-Brain Barrier Penetration Capabilities
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40411813 (also known as ADX71149) is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4] As a potential therapeutic agent for neurological and psychiatric disorders such as epilepsy and schizophrenia, its ability to effectively cross the blood-brain barrier (BBB) is a critical determinant of its clinical efficacy.[5][6] This technical guide provides a comprehensive overview of the available data on the BBB penetration of this compound, focusing on preclinical in vivo studies. While specific in vitro data on its permeability and interaction with efflux transporters are not extensively available in the public domain, this document synthesizes the existing pharmacokinetic and receptor occupancy data to inform our understanding of its central nervous system (CNS) distribution.
In Vivo Blood-Brain Barrier Penetration
Preclinical studies in rats have demonstrated that this compound effectively penetrates the brain. The compound is characterized as lipophilic with high cell permeability, properties that are generally favorable for crossing the BBB.[1]
Quantitative Analysis of Brain and Plasma Concentrations
The most direct evidence for the BBB penetration of this compound comes from in vivo pharmacokinetic studies in male Sprague-Dawley and Wistar rats, which measured compound concentrations in both brain tissue and plasma over time.[1] These data allow for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.
| Time Point (hours) | Administration Route & Dose | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| 0.5 | 10 mg/kg s.c. | 1361 | 2407 | 1.77 |
| 1 | 10 mg/kg s.c. | 1148 | 2153 | 1.88 |
| 2 | 10 mg/kg s.c. | 823 | 1461 | 1.78 |
| 4 | 10 mg/kg s.c. | 412 | 682 | 1.66 |
| 8 | 10 mg/kg s.c. | 105 | 163 | 1.55 |
| 0.5 | 20 mg/kg p.o. | 1294 | 2271 | 1.75 |
| 1 | 20 mg/kg p.o. | 1053 | 1968 | 1.87 |
| 2 | 20 mg/kg p.o. | 689 | 1251 | 1.82 |
| 4 | 20 mg/kg p.o. | 321 | 549 | 1.71 |
| 8 | 20 mg/kg p.o. | 89 | 135 | 1.52 |
Data derived from Lavreysen et al., 2015.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in rats following both intravenous (i.v.) and oral (p.o.) administration.[1]
| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 938 ng/mL |
| Tmax | - | 0.5 h |
| AUC0-∞ | 1833 ± 90 ng·h/mL | 2250 ± 417 ng·h/mL |
| Clearance (CL) | 1.4 ± 0.1 L/h/kg | - |
| Volume of Distribution (Vdz) | 2.3 ± 0.2 L/kg | - |
| Half-life (t1/2) | - | 2.3 ± 0.5 h (2-7 h) |
| Oral Bioavailability | - | 31% |
Data from Lavreysen et al., 2015.[1]
The volume of distribution (Vdz) of 2.3 ± 0.2 L/kg suggests that the compound distributes into tissues.[1] Following oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 0.5 hours.[1] The absolute oral bioavailability in fed rats is 31%.[1]
Experimental Protocols
In Vivo Pharmacokinetics and Brain Distribution
Objective: To determine the pharmacokinetic profile and brain penetration of this compound in rats.
Animal Model: Male Sprague-Dawley or Wistar rats.[1]
Drug Administration:
-
Intravenous (i.v.): A single dose of 2.5 mg/kg was administered.[1]
-
Oral (p.o.): Single doses of 2.5, 5, 10, or 20 mg/kg were administered to fed rats.[1]
-
Subcutaneous (s.c.): Doses of 2.5 and 10 mg/kg were administered for time-course occupancy studies.[1]
Sample Collection:
-
Blood: Collected via the tail vein at multiple time points (e.g., 0.11, 0.33, 1, 2, 4, 7, and 24 hours post-dose for i.v.; 0.5, 1, 2, 4, 7, and 24 hours post-dose for p.o.).[1] Plasma was separated by centrifugation.[1]
-
Brain: For the time-course occupancy study, animals were sacrificed at specific time points (0.5, 1, 2, 4, 8, and 24 hours after drug administration), and brains were immediately removed and rapidly frozen.[1]
Sample Analysis:
-
Plasma and brain homogenate samples were processed for protein precipitation.[1]
-
Concentrations of this compound were determined using a liquid chromatography/tandem mass spectrometry (LC-MS/MS) system.[1]
In Vitro Blood-Brain Barrier Permeability (Data Not Available)
A comprehensive search of publicly available literature did not yield specific data from in vitro BBB models for this compound. Such studies are crucial for elucidating the mechanisms of BBB transport and for early-stage drug candidate selection. Typically, these assessments involve:
-
Cell-Based Assays: Using cell lines like Caco-2 or primary brain endothelial cells to measure the apparent permeability coefficient (Papp).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion across an artificial lipid membrane.
-
Efflux Transporter Substrate Assays: To determine if the compound is a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
The absence of this data represents a gap in the full characterization of this compound's BBB penetration profile.
Receptor Occupancy in the Brain
Ex vivo mGluR2 receptor occupancy studies in rats further confirm the ability of this compound to reach its target in the CNS. Following oral administration, this compound demonstrated dose-dependent occupancy of mGluR2 in the striatum, with an ED50 of 16 mg/kg.[1] A time-course experiment showed maximum receptor occupancy between 0.5 and 1 hour after both subcutaneous and oral dosing, which aligns with the pharmacokinetic data.[1] This demonstrates that sufficient concentrations of this compound are achieved in the brain to engage its pharmacological target.
Conclusion
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 6. This compound + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Pharmacokinetics and pharmacodynamics of JNJ-40411813 in rodents
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of JNJ-40411813 in Rodents
Introduction
This compound, also known as ADX71149, is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) type 2 (mGlu2) receptor.[1][2] As a PAM, this compound does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate.[3] The mGlu2 receptor is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission, and its modulation has been investigated for therapeutic benefits in psychiatric and neurological disorders such as schizophrenia, anxiety, and epilepsy.[2][4]
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in rodent models. It includes detailed data, experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals. While the compound showed promise in preclinical studies, its development for epilepsy was discontinued (B1498344) after a Phase II clinical trial failed to meet its primary endpoint.[5][6]
Pharmacokinetics in Rodents
Pharmacokinetic studies in male Sprague-Dawley and Wistar rats have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The compound was found to be rapidly absorbed after oral administration and possesses moderate oral bioavailability.[2][3]
Data Presentation: Pharmacokinetic Parameters in Rats
The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous (i.v.) or oral (p.o.) administration in rats.
| Parameter | 2.5 mg/kg i.v. | 10 mg/kg p.o. (fed) |
| Cmax (ng/mL) | - | 938[2][7] |
| Tmax (h) | - | 0.5[2][3] |
| AUC₀₋∞ (ng·h/mL) | 1833 ± 90[7] | 2250 ± 417[3][7] |
| t½ (h) | - | 2.3 ± 0.5[3][7] |
| Clearance (CL) (L/h/kg) | 1.4 ± 0.1[3][7] | - |
| Volume of Distribution (Vd) (L/kg) | 2.3 ± 0.2[3] | - |
| Absolute Oral Bioavailability | - | 31%[2][3] |
Experimental Protocol: Pharmacokinetic Analysis in Rats
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.[3]
-
Animal Model : Male Sprague-Dawley rats were used for the study. The animals had ad libitum access to food and water before and during the experiment for the oral dosing group.[3]
-
Drug Administration :
-
Sample Collection : Blood samples were collected at predetermined time points following drug administration. Plasma was separated by centrifugation and stored at -30°C until analysis.[8]
-
Bioanalysis : Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis : Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were calculated from the plasma concentration-time data using non-compartmental analysis.
Pharmacodynamics in Rodents
This compound has been shown to be a potent and selective mGlu2 receptor PAM in a variety of in vitro and in vivo assays. It also exhibits off-target activity at the 5-hydroxytryptamine 2A (5HT2A) receptor, which is more pronounced in vivo in rodents due to a specific metabolite.[9]
Data Presentation: In Vitro and In Vivo Pharmacodynamic Profile
| Assay Type | Target | Species/System | Parameter | Value |
| In Vitro | mGlu2 | Human (CHO cells) | EC₅₀ ([³⁵S]GTPγS) | 147 ± 42 nM[2] |
| mGlu2 | Human (HEK293 cells) | EC₅₀ (Ca²⁺ mobilization) | 64 ± 29 nM[2][3] | |
| mGlu2 | Rat | EC₅₀ ([³⁵S]GTPγS) | 370 ± 120 nM[3] | |
| mGlu2 PAM Site | Human (CHO cells) | IC₅₀ (vs [³H]JNJ-40068782) | 68 ± 29 nM[3] | |
| 5HT₂ₐ | Human | K_b | 1.1 µM[2][3] | |
| In Vivo | mGlu2 Occupancy | Rat | ED₅₀ (p.o.) | 16 mg/kg[2][3] |
| mGlu2 Occupancy | Rat | EC₅₀ (PK-PD Model) | 1032 ng/mL[2][3] | |
| 5HT₂ₐ Occupancy | Rat | ED₅₀ (p.o.) | 17 mg/kg[2][3] | |
| Behavioral | REM Sleep | Rat | LAD (p.o.) | 3 mg/kg[2][3] |
| Rotarod | Rat | No effect up to (p.o.) | 40 mg/kg[9] | |
| Locomotion (PCP-induced) | Mouse | Inhibition | Dose-dependent[9][10] |
Experimental Protocols: Key Pharmacodynamic Assays
[³⁵S]GTPγS Binding Assay This functional assay measures the activation of G-protein coupled receptors.
-
System : Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2) or rat brain slices.[2][3]
-
Procedure : Membranes or brain slices are incubated with GDP, the radiolabeled [³⁵S]GTPγS, and varying concentrations of this compound, both in the absence and presence of a fixed concentration of glutamate.[3]
-
Measurement : The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting. An increase in binding indicates receptor activation.
-
Analysis : EC₅₀ values are calculated from concentration-response curves to determine the potency of the compound as a PAM.[3]
Ex Vivo mGlu2 Receptor Occupancy This method quantifies the percentage of target receptors bound by the drug in the brain after systemic administration.
-
Animal Model : Male Wistar rats.[7]
-
Drug Administration : Rats are dosed orally with a range of this compound concentrations.[2]
-
Tissue Collection : At a specific time point after dosing (e.g., 1 hour), animals are euthanized, and brains are rapidly removed and dissected.[3]
-
Assay : Brain homogenates are incubated with a radiolabeled mGlu2 PAM ligand, such as [³H]JNJ-46281222. The specific binding of the radioligand is measured.[2][3]
-
Analysis : The reduction in radioligand binding in drug-treated animals compared to vehicle-treated controls is used to calculate the percentage of mGlu2 receptors occupied by this compound. An ED₅₀ (the dose required to achieve 50% receptor occupancy) is then determined.[3]
Mechanism of Action & Signaling Pathway
This compound binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds.[3] This binding induces a conformational change in the receptor that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon glutamate binding. The mGlu2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of neurotransmitter release from presynaptic terminals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]
- 5. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 6. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Liquid Enteral Nutrients Alter the Pharmacokinetics of Orally Administered Carbamazepine in Rats [medsci.org]
- 9. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JNJ-40411813: A Technical Guide on its Potential in Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-40411813 (also known as ADX71149) is a novel, orally bioavailable, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] Compounds that modulate mGlu2 receptor activity are of significant interest for their potential therapeutic benefits in treating psychiatric disorders such as schizophrenia and anxiety.[2] This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation
This compound functions as a positive allosteric modulator at the mGlu2 receptor.[2] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor.[3] This binding potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a presynaptic autoreceptor that, when activated, inhibits glutamate release.[3] By enhancing the activity of the mGlu2 receptor, this compound is thought to correct the hyperglutamatergic states implicated in various psychiatric conditions.[4]
References
- 1. ADX-71149 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JNJ-40411813: In Vitro Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40411813 (also known as ADX71149) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, this compound does not activate the mGluR2 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system presents a promising therapeutic avenue for various neurological and psychiatric disorders, including schizophrenia and anxiety.[3] These application notes provide detailed in vitro protocols for the characterization of this compound, enabling researchers to investigate its pharmacological properties.
Mechanism of Action
This compound binds to an allosteric site on the mGluR2 receptor, distinct from the orthosteric glutamate binding site.[4] This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for glutamate. The mGluR2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
| [³⁵S]GTPγS Binding | hmGlu2-CHO | EC₅₀ (PAM activity) | 147 ± 42 nM[3][4] |
| [³⁵S]GTPγS Binding | hmGlu2-CHO | EC₅₀ (Agonist activity) | 2159 ± 1069 nM[4] |
| Ca²⁺ Mobilization | hmGlu2-Gα16 HEK293 | EC₅₀ (PAM activity) | 64 ± 29 nM[3][4] |
| Ca²⁺ Mobilization | hmGlu2-Gα16 HEK293 | EC₅₀ (Agonist activity) | 1843 ± 905 nM[4] |
| [³⁵S]GTPγS Binding | rat mGlu2 | EC₅₀ (PAM activity) | 370 ± 120 nM[4] |
Table 2: Binding Affinity and Selectivity of this compound
| Assay Type | Target | Cell Line/Tissue | Parameter | Value |
| Radioligand Displacement | mGluR2 ([³H]JNJ-40068782) | hmGlu2-CHO | IC₅₀ | 68 ± 29 nM[4] |
| Radioligand Displacement | mGluR2 ([³H]JNJ-40068782) | Rat Cortex Membranes | IC₅₀ | 83 ± 28 nM[4] |
| Radioligand Binding | 5-HT₂ₐ ([³H]ketanserin) | NIH3T3 | Kₑ | 1.1 µM[3][4] |
| Radioligand Displacement | mGluR2/3 ([³H]LY341495) | hmGlu2-CHO | Displacement | No displacement at 10 µM[4] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G proteins upon agonist or PAM stimulation of the mGluR2 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 (hmGlu2) receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, and 10 µM GDP.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
This compound: Prepare a stock solution in 100% DMSO and dilute to final concentrations in assay buffer. The final DMSO concentration should not exceed 1%.
-
Glutamate: Prepare a stock solution in water.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and glutamate in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of varying concentrations of this compound (for PAM and agonist activity determination). For PAM activity, add a fixed concentration of glutamate (e.g., EC₂₀ concentration).
-
25 µL of hmGlu2-CHO cell membranes (5-10 µg of protein per well).
-
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine EC₅₀ values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of mGluR2 receptors co-expressed with a promiscuous Gα subunit (Gα16) that couples to the phospholipase C pathway.
Materials:
-
Cells: Human Embryonic Kidney (HEK293) cells co-transfected with hmGlu2 and Gα16.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
This compound: Prepare a stock solution in 100% DMSO and dilute to final concentrations in assay buffer. The final DMSO concentration should not exceed 1%.
-
Glutamate: Prepare a stock solution in water.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the HEK293-hmGlu2-Gα16 cells into 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer containing 2.5 mM probenecid (B1678239) and 0.04% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells three times with 100 µL of assay buffer. After the final wash, add 100 µL of assay buffer to each well.
-
Compound Addition:
-
Prepare serial dilutions of this compound and glutamate in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound and/or glutamate solutions to the wells.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for a period of 1-3 minutes.
-
Data Analysis: The change in fluorescence upon compound addition is indicative of calcium mobilization. Calculate the peak fluorescence response and normalize it to the baseline. Plot the normalized response as a function of the this compound concentration and fit the data to determine EC₅₀ values.
Visualizations
Caption: mGluR2 signaling pathway modulated by this compound.
References
Preparation of JNJ-40411813 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
**A Note on Receptor Specificity
Initial information may incorrectly identify JNJ-40411813 (also known as ADX-71149) as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. However, extensive pharmacological data confirms that this compound is a selective positive allosteric modulator of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor.[1][2][3][4] This document provides protocols and data for the preparation and in vivo administration of this compound as an mGlu2 PAM.
Introduction
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][3] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system has shown therapeutic potential in preclinical models of various neurological and psychiatric disorders, including schizophrenia and epilepsy.[1] Proper formulation and administration are critical for obtaining reliable and reproducible results in in vivo studies. This document outlines detailed protocols for the preparation of this compound for oral and intravenous administration in animal models.
Physicochemical and Pharmacokinetic Data
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below. This data is essential for dose calculations and understanding the compound's behavior in vivo.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₂O | [2] |
| Molecular Weight | 344.88 g/mol | [2] |
| In Vitro EC₅₀ (hmGlu2) | 147 ± 42 nM ([³⁵S]GTPγS binding assay) | [1][3] |
| Solubility (DMSO) | 25 mg/mL (72.49 mM) (requires sonication) | [5] |
| Route of Administration | Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.) | [1] |
| Animal Model (PK) | Male Sprague-Dawley Rat | [1] |
| Oral Bioavailability (F) | 31% (at 10 mg/kg in fed rats) | [1][3] |
| Cₘₐₓ (10 mg/kg p.o.) | 938 ng/mL | [1][3] |
| Tₘₐₓ (10 mg/kg p.o.) | 0.5 hours | [1] |
| Half-life (t₁/₂) (10 mg/kg p.o.) | 2.3 ± 0.5 hours | [1] |
| Plasma Clearance (2.5 mg/kg i.v.) | 1.4 ± 0.1 L/h/kg | [1] |
| Volume of Distribution (Vd) (2.5 mg/kg i.v.) | 2.3 ± 0.2 L/kg | [1] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound for in vivo administration. The choice of vehicle and route of administration will depend on the specific experimental design.
Protocol 1: Preparation of this compound in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Oral (p.o.), Intravenous (i.v.), or Subcutaneous (s.c.) Administration
This formulation has been successfully used in published preclinical studies.[1]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
1N Hydrochloric acid (HCl)
-
Sterile water for injection
-
Appropriate sterile containers and stirring equipment
Procedure:
-
Calculate the required amounts: Determine the total volume and concentration of the dosing solution needed for your study.
-
Prepare the vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For example, to prepare 10 mL of vehicle, dissolve 2 g of HP-β-CD in 10 mL of sterile water. Gentle warming and stirring may be required to fully dissolve the HP-β-CD.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Add this compound to the vehicle: Slowly add the this compound powder to the 20% HP-β-CD solution while stirring.
-
Add HCl: Add 1 equivalent of HCl to the suspension. The addition of acid helps to solubilize the compound.
-
Adjust pH: Adjust the pH of the solution as needed for the specific route of administration.
-
Ensure complete dissolution: Continue to stir the solution until the this compound is completely dissolved. The final solution should be clear.
-
Sterile filter (for i.v. administration): If the solution is intended for intravenous administration, sterile filter it through a 0.22 µm syringe filter into a sterile container.
Protocol 2: Preparation of this compound Suspension for Oral (p.o.) Administration
This protocol creates a suspension and is suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Appropriate sterile containers and mixing equipment
Procedure:
-
Prepare a stock solution in DMSO: Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution can be prepared.[6] Sonication may be required to fully dissolve the compound.
-
Vehicle preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Mixing procedure: To prepare 1 mL of the final formulation, follow these steps in order, ensuring the solution is mixed thoroughly after each addition:
-
Add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 450 µL of saline.
-
-
Final concentration: This procedure will yield a 2.5 mg/mL suspension of this compound.
-
Use immediately: It is recommended to use the suspension immediately after preparation.
Signaling Pathway and Experimental Workflow
mGlu2 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the mGlu2 receptor. This receptor is coupled to the Gαi/o protein. Upon activation by glutamate, a conformational change in the receptor is enhanced by this compound, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8]
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for preparing and administering this compound in an in vivo experiment.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADX-71149 - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-40411813 in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40411813 (also known as ADX71149) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] The mGlu2 receptor is a G-protein coupled receptor that plays a role in modulating excitatory synaptic transmission.[1] Activation of the mGlu2 receptor leads to a decrease in glutamate release, which is a key mechanism in the initiation and spread of seizures.[4][5][6] By potentiating the effect of the endogenous ligand glutamate, this compound offers a potential therapeutic approach for the treatment of epilepsy.[2][5] Preclinical studies in mouse models of epilepsy have been crucial in establishing the proof-of-concept for its anticonvulsant effects.[2][4][5]
These application notes provide a summary of the available data on the dosage and efficacy of this compound in a well-established mouse model of psychomotor seizures, along with a detailed experimental protocol.
Data Presentation
The anticonvulsant efficacy of this compound has been evaluated in the 6 Hz mouse model of psychomotor seizures. The median effective dose (ED50) was determined at two different stimulus intensities.
Table 1: Efficacy of this compound in the Mouse 6 Hz Seizure Model
| Stimulus Intensity | This compound ED50 (mg/kg) | Administration Route | Reference |
| 32 mA | 12.2 | Subcutaneous (s.c.) | [1][7] |
| 44 mA | 21.0 | Subcutaneous (s.c.) | [1][7] |
Table 2: Synergistic Efficacy of this compound in Combination with Levetiracetam (B1674943) in the Mouse 6 Hz (44 mA) Seizure Model
| Treatment | Effect on Potency | Reference |
| Fixed dose of this compound with varying doses of Levetiracetam | ~35-fold increase in Levetiracetam potency | [7][8] |
| Fixed dose of Levetiracetam with varying doses of this compound | ~14-fold increase in this compound potency | [1][7][8] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
The 6 Hz Psychomotor Seizure Model in Mice
This model is used to evaluate the anticonvulsant efficacy of compounds against psychomotor seizures.
Materials:
-
Male CF-1 mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suitable solvent for this compound)
-
Corneal electrodes
-
Constant current stimulator
-
Timing device
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing conditions for at least 3-5 days prior to the experiment.
-
House mice with free access to food and water.
-
On the day of the experiment, weigh each mouse to determine the correct dose volume.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle subcutaneously (s.c.). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
The time between drug administration and seizure induction (pretreatment time) should be determined based on the pharmacokinetic profile of the compound. For this compound, a pretreatment time of 30-60 minutes is typical.
-
-
Seizure Induction:
-
At the designated pretreatment time, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to each eye of the mouse to minimize discomfort.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a constant current stimulus of a specified intensity (e.g., 32 mA or 44 mA) for a fixed duration (e.g., 0.2 seconds) at a frequency of 6 Hz.
-
-
Observation and Scoring:
-
Immediately after stimulation, observe the mouse for the presence or absence of a seizure.
-
A seizure is characterized by a "stun" posture, followed by forelimb clonus, twitching of the vibrissae, and Straub tail.
-
An animal is considered "protected" if it does not exhibit a seizure within the observation period (typically 1-2 minutes).
-
-
Data Analysis:
-
The percentage of animals protected at each dose is calculated.
-
The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is calculated using probit analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the 6 Hz seizure model.
References
- 1. Efficacy of mGlu2 -positive allosteric modulators alone and in combination with levetiracetam in the mouse 6 Hz model of psychomotor seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 3. ADX-71149 - Wikipedia [en.wikipedia.org]
- 4. Addex therapeutics :: Addex ADX71149 Receives IND Approval to Start a Phase 2a Clinical Study in Epilepsy [addextherapeutics.com]
- 5. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]
- 6. Addex therapeutics :: Addex Provides Update on ADX71149 Phase 2 Epilepsy Study [addextherapeutics.com]
- 7. | BioWorld [bioworld.com]
- 8. medicalresearch.com [medicalresearch.com]
Application Notes and Protocols for JNJ-40411813 in [35S]GTPγS Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Topic Clarification: It is important to note that based on extensive scientific literature, JNJ-40411813 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), not the M4 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4] The following application notes and protocols are therefore provided for the use of this compound in [35S]GTPγS binding assays with its correct target, the mGlu2 receptor.
Introduction
This compound (also known as ADX71149) is a potent and selective positive allosteric modulator of the mGlu2 receptor.[1][3] The [35S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[5][6][7][8] This method is instrumental in characterizing the pharmacology of compounds like this compound, allowing for the determination of their potency and efficacy as allosteric modulators.
As a PAM, this compound enhances the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGlu2 receptor.[1] This application note provides a detailed protocol for utilizing the [35S]GTPγS binding assay to characterize the activity of this compound on the human mGlu2 receptor.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in [35S]GTPγS binding assays from published studies.
| Parameter | Value | Cell System | Conditions | Reference |
| PAM Activity | ||||
| EC50 | 147 ± 42 nM | CHO cells expressing hmGlu2 | In the presence of 4 µM glutamate | [1] |
| Maximal Potentiation | 273 ± 32% | CHO cells expressing hmGlu2 | In the presence of 4 µM glutamate | [1] |
| EC50 | 7.3 µM | Rat cortical membranes | In the presence of 10 µM glutamate | [3][4] |
| Maximal Effect | 380% | Rat cortical membranes | In the presence of 10 µM glutamate | [3][4] |
| Agonist Activity | ||||
| EC50 | 2159 ± 1069 nM | CHO cells expressing hmGlu2 | Basal conditions | [1] |
| Maximal Response | 74 ± 26% | CHO cells expressing hmGlu2 | Relative to max glutamate response | [1] |
| EC50 | 48 µM | Rat cortical membranes | Basal conditions | [1][3] |
| Maximal Effect | ~220% | Rat cortical membranes | Basal conditions | [1] |
Signaling Pathway and Experimental Workflow
mGlu2 Receptor Signaling Pathway
Caption: mGlu2 receptor signaling cascade initiated by glutamate and modulated by this compound.
[35S]GTPγS Binding Assay Workflow
Caption: Step-by-step workflow for the [35S]GTPγS binding assay.
Positive Allosteric Modulator (PAM) Mechanism
Caption: this compound enhances glutamate-mediated receptor activation.
Experimental Protocols
Protocol 1: Characterization of this compound as a PAM
This protocol is designed to determine the EC50 and maximal potentiation of this compound in the presence of a fixed concentration of glutamate.
Materials:
-
Cell membranes from CHO cells stably expressing the human mGlu2 receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
GTPγS (Guanosine 5'-[γ-thio]triphosphate) for non-specific binding.
-
This compound.
-
Glutamate.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Dilute membranes in assay buffer to a final concentration of 5-15 µg protein per well.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer to create a concentration range (e.g., 0.1 nM to 100 µM).
-
Prepare a fixed concentration of glutamate in assay buffer. An EC20 concentration (e.g., 4 µM) is typically used.[1][9]
-
Prepare GDP to a final assay concentration of 30 µM.[10]
-
Prepare [35S]GTPγS to a final assay concentration of 0.1-0.3 nM.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 20 µL of the various concentrations of this compound.
-
Add 10 µL of the fixed glutamate concentration.
-
Add 10 µL of GDP solution.
-
Add 10 µL of the membrane suspension.
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Initiation: Add 10 µL of [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage stimulation over basal (in the presence of glutamate alone) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 2: Characterization of this compound as a Direct Agonist
This protocol is designed to determine if this compound can activate the mGlu2 receptor in the absence of glutamate.
Procedure: Follow the same procedure as in Protocol 1, with the following modifications:
-
In step 3, replace the glutamate solution with an equal volume of assay buffer.
-
For the positive control, use a saturating concentration of glutamate instead of this compound.
-
Data analysis will involve plotting the stimulation over basal (buffer alone) against the log concentration of this compound.
General Protocol: [35S]GTPγS Binding Assay for the M4 Muscarinic Receptor
While this compound does not target the M4 receptor, the following is a general protocol for characterizing agonists at the human M4 muscarinic acetylcholine receptor, which is also a Gi/o-coupled receptor.[11][12]
Materials:
-
Cell membranes from CHO-K1 cells expressing the human M4 receptor.[11]
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
[35S]GTPγS.
-
GDP.
-
M4 receptor agonist (e.g., Carbachol or McN-A-343).[11]
-
M4 receptor antagonist (for antagonist assays).
-
Scintillation Proximity Assay (SPA) beads (optional, for non-filtration format).
Procedure:
-
Assay Setup: To each well of a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-30 µM), and varying concentrations of the test compound (e.g., M4 agonist).
-
Membrane Addition: Add M4 receptor-containing membranes (5-20 µg protein/well).
-
Pre-incubation: Pre-incubate the plate for 20 minutes at room temperature.[11]
-
Initiation: Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Detection:
-
Filtration Method: Terminate by rapid filtration over filter plates, wash with cold buffer, dry, and add scintillant for counting.
-
SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the plate is read directly in a microplate scintillation counter.
-
-
Data Analysis: Determine the EC50 and maximal stimulation (Emax) by fitting the data to a non-linear regression curve.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay Using JNJ-40411813
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40411813, also known as ADX71149, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] As a PAM, this compound binds to an allosteric site on the mGlu2 receptor, enhancing the receptor's response to the endogenous ligand, glutamate.[1][3] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that is traditionally coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase. To facilitate a high-throughput screening-compatible calcium mobilization assay, the mGlu2 receptor can be co-expressed with a promiscuous G-protein, such as Gα16, in a host cell line (e.g., HEK293).[1][4][5] The Gα16 protein allows the Gi/o-coupled receptor to signal through the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium upon agonist stimulation. This application note provides a detailed protocol for utilizing a calcium mobilization assay to characterize the activity of this compound on the mGlu2 receptor.
Signaling Pathway and Assay Principle
The canonical signaling of the mGlu2 receptor involves the inhibition of adenylyl cyclase. However, in this assay, the co-transfection of the Gα16 protein redirects the signal transduction pathway. Upon binding of glutamate to the mGlu2 receptor, and in the presence of the PAM this compound, the receptor undergoes a conformational change that activates the Gα16 protein. Activated Gα16, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by a fluorescent calcium indicator, such as Fluo-4 AM.
Data Presentation
The following table summarizes the in vitro potency of this compound in a calcium mobilization assay.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | HEK293 co-transfected with hmGlu2 and Gα16 | Calcium Mobilization | 64 ± 29 | [1][4][5] |
Experimental Protocols
This section details the methodology for measuring this compound-mediated potentiation of glutamate-induced intracellular calcium mobilization.
Materials and Reagents
-
HEK293 cells stably co-expressing human mGlu2 receptor and Gα16 protein
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
L-Glutamate
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Step-by-Step Protocol
1. Cell Culture and Seeding:
-
Culture the HEK293-hmGlu2-Gα16 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.[6][7]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading buffer. A typical composition is HBSS with 20 mM HEPES, 2.5 mM probenecid, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127.[8]
-
Aspirate the culture medium from the cell plate and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.[9]
-
Following incubation, wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.
-
Add 100 µL of HBSS with 2.5 mM probenecid to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.[8]
3. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS to create a range of concentrations for testing.
-
Prepare a stock solution of L-glutamate in HBSS. The final concentration of glutamate used should be at the EC20 to EC50 range to observe the potentiation by the PAM. A concentration of 4 µM glutamate has been previously used.[1]
4. Calcium Mobilization Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's automated injector will first add the different concentrations of this compound (or vehicle) to the wells.
-
After a short pre-incubation period with this compound (e.g., 2-5 minutes), the instrument will then add the EC20 concentration of L-glutamate to the wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response and its subsequent decay (e.g., 120-180 seconds).
Experimental Workflow
Data Analysis
The fluorescence signal is typically measured as Relative Fluorescence Units (RFU). The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of glutamate. The data should be normalized by expressing the response in each well as a percentage of the maximal response. The EC50 value for this compound can then be determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Low dye loading efficiency | Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used. |
| Low receptor expression | Verify the expression level of mGlu2 and Gα16 in the cell line. | |
| Cell health issues | Ensure cells are healthy and not over-confluent. Use fresh cells for the assay. | |
| High Background Fluorescence | Incomplete removal of extracellular dye | Ensure thorough washing after dye loading. |
| Autofluorescence of compounds | Run a control with compound and no cells to check for autofluorescence. | |
| Inconsistent Results | Variation in cell number per well | Ensure even cell seeding and a confluent monolayer. |
| Inconsistent dye loading | Prepare a master mix of the loading buffer for all wells. | |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. |
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADX-71149 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for JNJ-40411813 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of JNJ-40411813 solutions for use in research and drug development. This compound (also known as ADX-71149) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] Proper preparation of this compound is critical for accurate and reproducible experimental results.
Summary of Quantitative Data
The following table summarizes the solubility of this compound in various solvents. It is crucial to use high-quality, anhydrous solvents to achieve optimal dissolution. For hygroscopic solvents like DMSO, using a freshly opened bottle is recommended.[2]
| Solvent System | Application | Solubility | Appearance | Notes |
| 100% DMSO | In Vitro Stock | 25 mg/mL (72.49 mM) | Clear Solution | Ultrasonic agitation may be required.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | In Vivo | ≥ 2.5 mg/mL (≥ 7.25 mM) | Clear Solution | |
| 10% DMSO, 90% corn oil | In Vivo | 2.5 mg/mL (7.25 mM) | Clear Solution | Ultrasonic agitation may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | In Vivo | 2.5 mg/mL (7.25 mM) | Suspended Solution | Heating and ultrasonic agitation may be required.[1][2] |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) with 1 equivalent HCl | In Vivo | Not specified | Not specified | pH adjustment is necessary depending on the administration route.[4] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 25 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 25 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Procedure:
-
Thaw a single-use aliquot of the 25 mg/mL this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution with assay buffer or cell culture medium to the desired final concentration.
-
Ensure that the final concentration of DMSO in the assay is kept low, typically ≤ 1%, as higher concentrations can be toxic to cells.[4] For some sensitive assays, a final DMSO concentration of 0.5% may be necessary.[4]
Preparation of this compound Formulation for In Vivo Studies (Suspension)
This protocol describes the preparation of a 2.5 mg/mL suspended solution for oral or intraperitoneal administration.[2]
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
10% of the final volume with the 25 mg/mL this compound DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
For example, to prepare 1 mL of a 2.5 mg/mL formulation:
-
Add 100 µL of the 25 mg/mL DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 450 µL of saline and vortex thoroughly to create a uniform suspension.
-
-
If precipitation occurs, gentle warming and/or sonication can be used to aid in the formation of a homogenous suspension.[1]
-
It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
References
Application Notes and Protocols for Oral Gavage Administration of JNJ-40411813 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral gavage administration of JNJ-40411813 to rats, intended for preclinical research in pharmacology, neuroscience, and drug metabolism studies. This document outlines the mechanism of action of this compound, its pharmacokinetic profile in rats, detailed protocols for its preparation and administration via oral gavage, and relevant safety considerations.
Introduction to this compound
This compound, also known as ADX71149, is a novel, orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] As a PAM, this compound does not directly activate the mGlu2 receptor but potentiates its response to the endogenous ligand, glutamate.[1] This mechanism of action has generated significant interest in its therapeutic potential for treating psychiatric and neurological disorders, such as schizophrenia and anxiety.[1][4] Preclinical studies in rats have demonstrated its ability to penetrate the blood-brain barrier and modulate neural pathways.[2]
Mechanism of Action Signaling Pathway
This compound enhances the signaling of the mGlu2 receptor, which is a G-protein coupled receptor (GPCR) typically linked to the Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of glutamate release in synaptic terminals.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound in rats following oral administration, as reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound in Fed Male Sprague-Dawley Rats after a Single Oral Dose. [1]
| Parameter | 10 mg/kg p.o. |
| Cmax (ng/mL) | 938 |
| Tmax (h) | 0.5 |
| AUC0-∞ (ng·h/mL) | 2250 ± 417 |
| t1/2 (h) | 2.3 ± 0.5 |
| Oral Bioavailability (%) | 31 |
Table 2: Ex Vivo mGlu2 Receptor Occupancy of this compound in Rats. [1][4]
| Parameter | Value |
| ED50 (p.o.) | 16 mg/kg |
| EC50 (PK-PD modeling) | 1032 ng/mL |
Table 3: In Vitro Potency of this compound. [1][2]
| Assay | Cell Line | Parameter | Value (nM) |
| [35S]GTPγS binding | hmGlu2 CHO cells | EC50 | 147 ± 42 |
| Ca2+ mobilization | hmGlu2 Gα16 cotransfected HEK293 cells | EC50 | 64 ± 29 |
| Glutamate potentiation (rat) | - | EC50 | 370 ± 120 |
Experimental Protocols
Formulation of this compound for Oral Gavage
Accurate and consistent formulation is critical for reliable experimental outcomes. The following protocols are recommended for the preparation of this compound for oral administration in rats.
Protocol 1: Suspended Solution [2][5]
This protocol yields a suspended solution suitable for oral and intraperitoneal injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use ultrasonic and warming if necessary to aid dissolution and create a uniform suspension.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
Protocol 2: Clear Solution [2]
This protocol yields a clear solution.
-
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (20%)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of ≥ 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
-
Oral Gavage Administration Protocol
This protocol details the standard procedure for administering a substance to a rat via oral gavage.
Materials:
-
Rat of appropriate size and weight
-
Prepared this compound formulation
-
Appropriately sized gavage needle (16-20 gauge for adult rats, with a ball tip)[3][6]
-
Syringe (1-3 mL)
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation and Restraint:
-
Weigh the rat to calculate the precise volume of the formulation to be administered. The maximum recommended volume is 10-20 ml/kg.[7][8]
-
Properly restrain the rat to ensure its safety and the administrator's. One effective method is to hold the rat's head and neck with one hand, extending the head slightly to create a straight line from the mouth to the esophagus. The body can be supported against the administrator's body or by the other hand.[7]
-
-
Gavage Needle Insertion:
-
Before insertion, measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[7][9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9]
-
The rat should swallow as the needle reaches the pharynx, allowing the needle to pass easily into the esophagus. Never force the needle. If resistance is met, withdraw and re-insert.[1][7]
-
-
Substance Administration:
-
Post-Administration:
-
Gently withdraw the gavage needle along the same path of insertion.[8]
-
Return the rat to its cage and monitor it for at least 15-30 minutes for any signs of distress, such as labored breathing, cyanosis, or fluid from the nose, which could indicate accidental administration into the trachea.[7]
-
Continue to monitor the animal periodically for the next 24 hours.[7]
-
Safety and Ethical Considerations
-
Training: Personnel performing oral gavage must be properly trained to minimize stress and potential injury to the animal.
-
Needle Selection: The use of a gavage needle with a ball tip is crucial to prevent perforation of the esophagus or stomach.[4] Flexible or curved needles are often preferred to rigid ones.[2]
-
Aspiration: The most significant risk is the accidental administration of the substance into the lungs. If signs of respiratory distress occur, the animal should be euthanized immediately.[2]
-
Animal Welfare: Handle the animals calmly and efficiently to reduce stress. Consider acclimatizing the animals to handling before the procedure.
By following these detailed application notes and protocols, researchers can safely and effectively administer this compound to rats via oral gavage, ensuring the generation of reliable and reproducible data for their studies.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. gavageneedle.com [gavageneedle.com]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
JNJ-40411813: Application Notes and Protocols for Sleep-Wake EEG Monitoring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40411813 (also known as ADX71149) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] As a PAM, this compound does not activate the mGlu2 receptor directly but enhances its response to the endogenous ligand, glutamate.[1] The mGlu2 receptor is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission and has been identified as a potential therapeutic target for central nervous system (CNS) disorders.[3]
Preclinical studies have demonstrated that this compound significantly modulates sleep-wake architecture, primarily by promoting and consolidating deep sleep and suppressing REM sleep.[1] In rodents, this compound also exhibits functional antagonism at the serotonin (B10506) 5-HT2A receptor due to a species-specific metabolite, which may contribute to its sleep-modifying effects.[1][4] Clinical studies in humans have also shown that this compound can increase deep sleep time.[5]
These application notes provide a comprehensive overview of the use of this compound in sleep-wake electroencephalogram (EEG) monitoring studies, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of the mGlu2 receptor. This receptor is coupled to the Gαi/o signaling pathway. Upon activation, this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] This modulation of glutamatergic neurotransmission is believed to be the principal driver of its effects on sleep and other CNS functions.
In addition to its primary target, a metabolite of this compound has been shown to act as a 5-HT2A receptor antagonist in rodents.[1] The 5-HT2A receptor is coupled to the Gαq signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6] Antagonism of this pathway is also known to influence sleep architecture.
Signaling Pathway Diagrams
Caption: mGlu2 Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Antagonism Pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo findings for this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| mGlu2 PAM Activity | [³⁵S]GTPγS binding | hmGlu2 CHO | EC₅₀ = 147 ± 42 nM | [1] |
| Ca²⁺ mobilization | hmGlu2 Gα16 cotransfected HEK293 | EC₅₀ = 64 ± 29 nM | [1] | |
| mGlu2 Agonist Activity | [³⁵S]GTPγS binding | hmGlu2 CHO | EC₅₀ = 2159 ± 1069 nM | [1] |
| 5-HT2A Antagonist Activity | [³H]ketanserin binding | human 5-HT2A NIH3T3 | Kᵢ = 1.1 µM | [1] |
| mGlu2 Receptor Occupancy | Ex vivo autoradiography (rats) | - | ED₅₀ = 16 mg/kg (p.o.) | [1] |
Table 2: Effects of this compound on Sleep-Wake Architecture in Rats (First 4 Hours Post-Dose) [1]
| Sleep/Wake State | Vehicle | 3 mg/kg (p.o.) | 10 mg/kg (p.o.) | 30 mg/kg (p.o.) |
| Active Wake (%) | 10.5 | 8.2 | 7.5 | 6.9 |
| Passive Wake (%) | 18.1 | 15.3 | 14.8 | 13.5 |
| Light Sleep (%) | 35.2 | 30.1 | 28.9 | 25.4 |
| Deep Sleep (%) | 28.7 | 39.8 | 44.5 | 49.2 |
| REM Sleep (%) | 7.5 | 2.1 | 0.8 | 0.3 |
| Latency to REM Sleep (min) | 75 | 180 | >240 | >240 |
| Statistically significant difference from vehicle (p < 0.05) |
Table 3: Pharmacokinetic Properties of this compound in Rats [1]
| Parameter | Value |
| Tₘₐₓ (Oral, 10 mg/kg) | 0.5 hours |
| Cₘₐₓ (Oral, 10 mg/kg) | 938 ng/mL |
| Oral Bioavailability | 31% |
Experimental Protocols
Rodent Sleep-Wake EEG/EMG Monitoring
This protocol outlines the methodology for assessing the effects of this compound on sleep-wake patterns in rats, based on established procedures.[1][7]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g at the time of surgery.
-
Housing: Individually housed after surgery in a temperature and humidity-controlled environment with a 12:12 hour light-dark cycle. Food and water are available ad libitum.
2. Surgical Implantation of Electrodes:
-
Anesthesia: Administer a suitable anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
EEG Electrodes: Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording. A reference electrode is typically placed over the cerebellum.
-
EMG Electrodes: Insert flexible, insulated stainless-steel wires into the nuchal (neck) muscles for EMG recording.
-
Headmount Assembly: Secure the electrode leads to a headmount connector, which is then fixed to the skull using dental cement.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week.
3. Habituation and Recording:
-
Habituation: Acclimate the rats to the recording chambers and tethered recording cables for several days before the experiment.
-
Recording Setup: Place the rats in sound-attenuated, electrically shielded recording chambers. Connect the headmount to a commutator and preamplifier to allow for free movement.
-
Data Acquisition: Record EEG and EMG signals continuously using a digital data acquisition system. A sampling rate of at least 256 Hz is recommended.
4. Drug Administration and Dosing:
-
Vehicle: A common vehicle for this compound is 20% hydroxypropyl-β-cyclodextrin (HPCD) in saline.
-
Dosing: Administer this compound or vehicle via oral gavage (p.o.). Doses used in preclinical studies range from 3 to 30 mg/kg.[1]
-
Timing: Administer the compound at the beginning of the light phase (the primary sleep period for rodents).
5. Data Analysis:
-
Sleep Scoring: Visually score the EEG/EMG recordings in 10-second epochs into one of three stages: Wake, Non-REM (NREM) sleep, and REM sleep, based on standard criteria (e.g., high-frequency, low-amplitude EEG and high EMG tone for wakefulness; high-amplitude, low-frequency EEG and low EMG tone for NREM sleep; theta-dominant EEG and muscle atonia for REM sleep).[8][9]
-
Quantitative Analysis: Calculate the following parameters for each treatment group:
-
Total time spent in each sleep-wake state.
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
Experimental Workflow Diagram
Caption: Rodent Sleep-Wake EEG/EMG Study Workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the mGlu2 receptor in sleep regulation. Its robust effects on deep sleep and REM sleep in preclinical models, with translatable effects observed in humans, make it a compound of significant interest. The protocols and data presented in these application notes provide a framework for researchers to design and conduct their own studies to further elucidate the therapeutic potential of mGlu2 receptor modulation. Careful adherence to surgical and recording protocols is essential for obtaining high-quality, reproducible data in sleep-wake EEG monitoring studies.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADX-71149 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Translational neurophysiological markers for activity of the metabotropic glutamate receptor (mGluR2) modulator this compound: Sleep EEG correlates in rodents and healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Sleep Identification Enabled by Supervised Training Algorithms (SIESTA): An open-source platform for automatic sleep staging of rodent electrocorticographic and electromyographic data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysomnographic Features of Sleep Disturbances and REM Sleep Behavior Disorder in the Unilateral 6-OHDA Lesioned Hemiparkinsonian Rat - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Testing JNJ-40411813 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40411813 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4][5] As a PAM, this compound binds to a distinct allosteric site on the mGluR2 receptor, enhancing the receptor's response to the endogenous agonist, glutamate.[1] This mechanism of action makes this compound a promising therapeutic candidate for neurological and psychiatric disorders characterized by glutamatergic dysregulation.
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound. The described methods include a [³⁵S]GTPγS binding assay to measure G-protein activation, a calcium mobilization assay to assess downstream signaling, and a cell viability assay to determine neuroprotective effects.
Data Presentation
The following tables summarize the quantitative data for this compound in the described cell-based assays.
Table 1: In Vitro Efficacy of this compound in Recombinant Cell Lines
| Assay Type | Cell Line | Parameter | This compound Value | Reference |
| [³⁵S]GTPγS Binding | CHO-hmGluR2 | EC₅₀ (PAM activity) | 147 ± 42 nM | [1][3][4][6] |
| [³⁵S]GTPγS Binding | CHO-hmGluR2 | EC₅₀ (Agonist activity) | 2159 ± 1069 nM | [1] |
| [³⁵S]GTPγS Binding | CHO-hmGluR2 | % Max Response (PAM) | 273 ± 32% | [1] |
| Calcium Mobilization | HEK293-hmGluR2-Gα16 | EC₅₀ (PAM activity) | 64 ± 29 nM | [1][3][4][6] |
Table 2: Radioligand Binding Affinity of this compound
| Radioligand | Cell Line/Tissue | Parameter | This compound Value | Reference |
| [³H]JNJ-40068782 | CHO cells | IC₅₀ | 68 ± 29 nM | |
| [³H]JNJ-40068782 | Rat cortex membranes | IC₅₀ | 83 ± 28 nM | |
| [³H]LY341495 | Not specified | Displacement | No displacement | [1][3][4][6] |
Signaling Pathway and Experimental Workflow
mGluR2 Signaling Pathway
The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Upon activation by glutamate, mGluR2 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a positive allosteric modulator, enhances this effect by increasing the affinity and/or efficacy of glutamate at the receptor.
Experimental Workflow for Efficacy Testing
The general workflow for assessing the efficacy of this compound involves a series of in vitro cell-based assays to confirm its activity as an mGluR2 PAM and to evaluate its potential neuroprotective effects.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of mGluR2 activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins.[7][8][9]
Objective: To determine the EC₅₀ of this compound for potentiation of glutamate-induced [³⁵S]GTPγS binding in CHO cells stably expressing human mGluR2.
Materials:
-
CHO cells stably expressing hmGluR2
-
Cell culture medium (e.g., DMEM/F12)
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, 10 µM GDP
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound
-
L-glutamate
-
Unlabeled GTPγS
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-hmGluR2 cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in membrane preparation buffer and determine the protein concentration.
-
Store membrane preparations at -80°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of L-glutamate (e.g., the EC₂₀ concentration).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total binding: Assay buffer with L-glutamate.
-
Non-specific binding: Assay buffer with L-glutamate and 10 µM unlabeled GTPγS.
-
Basal binding: Assay buffer without L-glutamate.
-
This compound potentiation: Serial dilutions of this compound with L-glutamate.
-
-
To each well, add the diluted membrane preparation (typically 10-20 µg of protein).
-
Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Normalize the data as a percentage of the maximal response to the agonist alone.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. Since mGluR2 is Gi/o-coupled, this assay is performed in cells co-expressing the receptor and a promiscuous G-protein alpha subunit, such as Gα16, which couples to the phospholipase C pathway.[1][2][10]
Objective: To determine the EC₅₀ of this compound for potentiation of glutamate-induced calcium mobilization in HEK293 cells co-expressing hmGluR2 and Gα16.
Materials:
-
HEK293 cells co-expressing hmGluR2 and Gα16
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
L-glutamate
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection (e.g., FlexStation)
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hmGluR2-Gα16 cells to ~80-90% confluency.
-
Seed the cells into 96-well black, clear-bottom plates at an optimized density and incubate overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that will be added to the wells to achieve a final EC₂₀ concentration.
-
Place the cell plate and the compound plate in the fluorescence microplate reader.
-
The instrument will first add the this compound dilutions to the cells and incubate for a short period.
-
The instrument will then inject the L-glutamate solution into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Normalize the data as a percentage of the maximal response to the agonist alone.
-
Plot the percentage of the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
MTT Cell Viability Assay for Neuroprotection
This assay assesses the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[5][11][12][13]
Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or HT22).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
L-glutamate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Plating:
-
Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce a toxic concentration of L-glutamate to the wells (except for the vehicle control wells).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control group.
-
Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.
-
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Neuroprotective Potential of L-Glutamate Transporters in Human Induced Pluripotent Stem Cell-Derived Neural Cells against Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: JNJ-40411813 in Combination with Levetiracetam for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental design for investigating the combination of JNJ-40411813 and levetiracetam (B1674943) in the context of epilepsy. This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a presynaptic autoreceptor that reduces glutamate release.[1][2] Levetiracetam is an established anti-seizure medication (ASM) that uniquely targets the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[3][4] The combination of these two agents represents a rational polypharmacy approach, targeting presynaptic glutamate release through two distinct mechanisms. Preclinical studies suggested a synergistic anti-epileptic effect when this compound and levetiracetam were co-administered.[5][6] However, a subsequent Phase 2a clinical trial in patients with focal onset seizures did not demonstrate a significant clinical benefit for the combination compared to placebo.[7][8]
This document outlines the preclinical and clinical methodologies employed to evaluate this combination therapy, presents the quantitative data from these studies, and provides diagrams of the relevant signaling pathways and experimental workflows.
Mechanisms of Action and Rationale for Combination
This compound: As a positive allosteric modulator of the mGlu2 receptor, this compound enhances the receptor's response to its endogenous ligand, glutamate.[5] The mGlu2 receptor is a G-protein coupled receptor located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase and a reduction in calcium influx through voltage-sensitive calcium channels, which in turn decreases the release of glutamate. This mechanism is hypothesized to normalize hyper-glutamatergic transmission, a key factor in the initiation and spread of seizures.[1]
Levetiracetam: Levetiracetam's primary mechanism of action is its binding to the synaptic vesicle protein 2A (SV2A).[3][4][7] SV2A is an integral membrane protein found in synaptic vesicles and is involved in the regulation of vesicle trafficking and exocytosis. While the precise downstream effects of levetiracetam binding are still being fully elucidated, it is thought to modulate SV2A's function, thereby reducing neurotransmitter release and preventing the hypersynchronization of neuronal firing that leads to seizures.[8]
Rationale for Synergy: The combination of this compound and levetiracetam targets two distinct presynaptic mechanisms to achieve a common goal: the reduction of excessive glutamate release. The hypothesis is that by modulating both the direct glutamate release machinery (via mGlu2) and the synaptic vesicle cycle (via SV2A), a greater anti-seizure effect could be achieved than with either agent alone.[5]
Signaling Pathways
This compound Signaling Pathway
Caption: this compound enhances mGlu2 receptor signaling to reduce glutamate release.
Levetiracetam Signaling Pathway
Caption: Levetiracetam binds to SV2A to modulate synaptic vesicle function.
Preclinical Experimental Design & Protocols
A key preclinical model for assessing efficacy against therapy-resistant focal seizures is the 6 Hz psychomotor seizure test.[4] This model was used to evaluate the synergistic potential of this compound and levetiracetam.
Protocol: 6 Hz Psychomotor Seizure Test in Mice
Objective: To determine the median effective dose (ED50) of a test compound required to protect against seizures induced by a 6 Hz corneal electrical stimulation.
Materials:
-
Male CF-1 mice (or other appropriate strain).[4]
-
Electroconvulsometer capable of delivering a 6 Hz stimulus (e.g., Ugo Basile model 5780).
-
Corneal electrodes.
-
0.5% tetracaine (B1683103) hydrochloride in 0.9% saline solution.[4]
-
Test compounds (this compound, levetiracetam) and vehicle control, prepared for the desired route of administration (e.g., subcutaneous, intraperitoneal).
Procedure:
-
Animal Preparation: Acclimate mice to the testing environment. Weigh each animal to ensure accurate dosing.
-
Compound Administration: Administer the test compound(s) or vehicle at various doses to different groups of mice. The time between administration and seizure induction (the "time of peak effect") should be determined from prior pharmacokinetic studies.[4]
-
Anesthesia: Just prior to stimulation, apply one drop of the tetracaine solution to each eye to provide topical anesthesia and ensure good electrical contact.[4]
-
Seizure Induction: Place the corneal electrodes on the eyes of the mouse. Deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus.[4] The current intensity is a critical parameter and is often set at 32 mA or 44 mA, with the 44 mA intensity being a model for more drug-resistant seizures.
-
Observation: Immediately after the stimulus, place the mouse in an observation chamber and observe for a period of 60-120 seconds.[4][7]
-
Endpoint Assessment: The primary endpoint is the presence or absence of a characteristic psychomotor seizure. This seizure is characterized by behaviors such as a "stunned" posture, immobility, forelimb clonus, jaw clonus, and twitching of the vibrissae.[4] An animal is considered "protected" if it does not display this seizure behavior and resumes normal exploratory activity.[3][4]
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Use probit analysis to determine the ED50 value, which is the dose that protects 50% of the animals from seizures.
Preclinical Quantitative Data
Preclinical studies in the 6 Hz seizure model demonstrated a strong synergistic effect between this compound and levetiracetam.
Table 1: Efficacy of this compound (Standalone) in the 6 Hz Seizure Model
| Stimulus Intensity | ED50 (mg/kg, s.c.) |
| 32 mA | 12.2 |
| 44 mA | 21 |
Table 2: Synergistic Effects of this compound and Levetiracetam Combination
| Experimental Condition | Effect |
| Varying Levetiracetam + Fixed Dose this compound | ~35-fold shift (increase) in Levetiracetam potency (ED50) |
| Varying this compound + Fixed Dose Levetiracetam | ~14-fold shift (increase) in this compound potency (ED50) |
Clinical Experimental Design & Protocols
A Phase 2a, randomized, double-blind, placebo-controlled, multicenter study (NCT04836559) was conducted to evaluate the efficacy and safety of this compound as an adjunctive therapy in adults with focal onset seizures who had a suboptimal response to levetiracetam or brivaracetam (B1667798).[4][7][8]
Clinical Study Design Workflow
Caption: Workflow of the Phase 2a clinical trial for this compound and levetiracetam.
Protocol Summary: Phase 2a Study (NCT04836559)
Objective:
-
Primary: To evaluate the efficacy of adjunctive this compound compared to placebo based on the time to the baseline monthly seizure count in participants with focal onset seizures.[4][7]
-
Secondary: To evaluate the long-term efficacy and safety of adjunctive this compound in an open-label extension period.[4]
Patient Population:
-
Adults (18-64 years) with a diagnosis of focal onset seizures.[7]
-
Currently receiving treatment with levetiracetam or brivaracetam, with or without up to 3 other ASMs.[7]
-
Suboptimal response to current ASM regimen, with a history of a minimum number of seizures per month.
Study Periods:
-
Screening Period (up to 8 weeks): Assess eligibility, obtain informed consent, and review medical history and concomitant medications.[4]
-
Prospective Baseline Period (8 weeks): Participants prospectively record all seizure activity in a diary to establish a reliable baseline monthly seizure count.[4]
-
Double-Blind Treatment Period (up to 12 weeks): Eligible participants are randomized to receive either this compound or a matching placebo, administered orally twice daily, in addition to their ongoing ASM regimen.[4][7]
-
Open-Label Extension (OLE) Period (up to 2 years): Participants have the option to enter an OLE period where all receive this compound to assess long-term safety and efficacy.[4]
Intervention Arms: The study was designed with multiple cohorts to test different dose levels.[7][8]
Table 3: Dosing Cohorts in the Phase 2a Clinical Trial [7]
| Cohort | Treatment Arm | Dose |
| 1 | This compound | 50 mg / 100 mg |
| 1 | Placebo | - |
| 2 | This compound | 100 mg / 200 mg |
| 2 | Placebo | - |
Endpoints & Assessments:
-
Primary Efficacy Endpoint: Time (in days) from the start of treatment until the participant experiences a number of seizures equal to their established baseline monthly seizure count.[7][8]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), physical and neurological examinations, vital signs, 12-lead ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Plasma concentrations of this compound and concomitant ASMs were measured.
Clinical Quantitative Data
The Phase 2a study did not meet its primary endpoint. No significant clinical benefit was observed for this compound in combination with levetiracetam or brivaracetam compared to placebo.[7][8]
Table 4: Primary Endpoint Results from the Phase 2a Clinical Trial [7]
| Cohort | Treatment Group | Median Time to Baseline Monthly Seizure Count (95% CI) | Hazard Ratio (95% CI) | p-value |
| Cohort 1 | This compound | 34 days (27-48) | 0.75 (0.41-1.38) | 0.36 |
| Placebo | 32 days (28-37) | |||
| Cohort 2 | This compound | 38 days (28-48) | 0.83 (0.40-1.75) | 0.63 |
| Placebo | 29 days (22-69) |
Safety Profile: this compound demonstrated an acceptable safety profile, with treatment-emergent adverse events being generally mild to moderate in severity.[7][8]
Conclusion and Future Directions
The combination of this compound and levetiracetam was based on a strong preclinical rationale, with data suggesting a synergistic effect in the 6 Hz seizure model.[5] This was attributed to the distinct and complementary presynaptic mechanisms of mGlu2 positive allosteric modulation and SV2A binding. However, these promising preclinical findings did not translate into clinical efficacy in a Phase 2a study for focal onset seizures.[7][8]
For researchers, these notes highlight the importance of robust preclinical models and the inherent challenges of translating findings to human populations. The detailed protocols provided for the 6 Hz seizure model can be adapted for screening other novel anticonvulsant combinations. While this specific combination was not successful, the individual mechanisms of action remain valid targets for epilepsy drug development. Future research could explore:
-
The efficacy of this combination in other epilepsy types (e.g., generalized epilepsy).
-
The use of this compound in combination with other ASMs that have different mechanisms of action.
-
Further investigation into the downstream signaling of SV2A to identify potential points of convergence with other pathways that could be targeted for synergistic effects.
References
- 1. Seizures elicited by transcorneal 6 Hz stimulation in developing rats | PLOS One [journals.plos.org]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. transpharmation.com [transpharmation.com]
Application Notes and Protocols: Ex Vivo mGlu2 Receptor Occupancy Assay with JNJ-40411813
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40411813 (also known as ADX71149) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] The mGlu2 receptor, a G-protein coupled receptor, is a key target in the central nervous system for potential therapeutic intervention in psychiatric disorders such as schizophrenia and anxiety.[1][4] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly.[5][6]
Receptor occupancy (RO) assays are crucial in drug development to establish the relationship between the dose of a drug, its concentration at the target tissue, and the degree of engagement with its molecular target.[7][8] This document provides detailed protocols and data for conducting an ex vivo mGlu2 receptor occupancy assay using this compound, based on preclinical studies in rats.
This compound Pharmacological Profile
The following tables summarize the in vitro potency and in vivo pharmacokinetic and receptor occupancy data for this compound.
Table 1: In Vitro Activity of this compound at mGlu2 Receptors
| Assay Type | Cell Line | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | hmGlu2 CHO cells | EC₅₀ (PAM activity) | 147 ± 42 nmol/L | [1][5][9] |
| Ca²⁺ Mobilization | hmGlu2 Gα₁₆ cotransfected HEK293 cells | EC₅₀ (PAM activity) | 64 ± 29 nmol/L | [1][5][9] |
| Radioligand Displacement | CHO cells ([³H]JNJ-40068782) | IC₅₀ | 68 ± 29 nmol/L | [5] |
| Radioligand Displacement | Rat Cortex ([³H]JNJ-40068782) | IC₅₀ | 83 ± 28 nmol/L | [5] |
Table 2: Ex Vivo mGlu2 Receptor Occupancy and Pharmacokinetic Parameters of this compound in Rats
| Parameter | Condition | Value | Reference |
| mGlu2 Receptor Occupancy | ED₅₀ (1h post p.o. dose) | 16 mg/kg | [1][4][5] |
| mGlu2 Receptor Occupancy | EC₅₀ (from PK-PD model) | 1032 ng/mL | [1][5] |
| Pharmacokinetics (10 mg/kg p.o., fed rats) | Cₘₐₓ | 938 ng/mL | [1][4][5] |
| Pharmacokinetics (10 mg/kg p.o., fed rats) | Tₘₐₓ | 0.5 h | [1][4][5] |
| Pharmacokinetics (10 mg/kg p.o., fed rats) | Absolute Oral Bioavailability | 31% | [1][4][5] |
| 5-HT₂ₐ Receptor Occupancy | ED₅₀ (p.o. dose) | 17 mg/kg | [1][5] |
mGlu2 Receptor Signaling Pathway
The mGlu2 receptor is a member of the Group II metabotropic glutamate receptors, which are coupled to the Gαi/o subunit of the G-protein.[10][11][12] Upon activation by glutamate, a conformational change is induced, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[10][11] The Gβγ subunits can also dissociate and activate other pathways, such as the MAPK/ERK pathway.[10] As a presynaptic autoreceptor, a primary function of mGlu2 activation is the inhibition of glutamate release.[10][12]
Caption: mGlu2 receptor signaling pathway modulated by a PAM.
Ex Vivo Receptor Occupancy Protocol
This protocol outlines the key steps for determining mGlu2 receptor occupancy by this compound in rat brain tissue using autoradiography with the specific radioligand [³H]JNJ-46281222.
Caption: Workflow for the ex vivo mGlu2 receptor occupancy assay.
Detailed Experimental Protocol
1. Animal Dosing:
-
Species: Male Wistar rats.[13]
-
Compound Administration: Administer this compound orally (p.o.) at various doses to generate a dose-response curve. A vehicle group should be included as a control.
-
Time Point: Sacrifice animals at a predetermined time point post-dosing (e.g., 1 hour for ED₅₀ determination, which corresponds to near Tₘₐₓ).[4][5]
2. Tissue Collection and Preparation:
-
Following sacrifice, immediately remove the brains and rapidly freeze them in isopentane (B150273) cooled on dry ice to prevent degradation and preserve receptor integrity.[4]
-
Store brains at -80°C until sectioning.
-
Using a cryostat, cut 20 µm-thick coronal or sagittal sections.[4] The striatum is a key region for quantifying mGlu2 occupancy.[4]
-
Mount the sections onto gelatin-coated slides and store them at -80°C.
3. Autoradiographic Binding Assay:
-
Radioligand: [³H]JNJ-46281222, a specific mGlu2 receptor PAM radioligand.[1][4]
-
Incubation Buffer: 50 mmol/L Tris-HCl (pH 7.4) containing 2 mmol/L MgCl₂, 2 mmol/L CaCl₂, and 0.3% Bovine Serum Albumin (BSA).[4]
-
Procedure:
-
Bring slides to room temperature before the assay.
-
Incubate the brain sections with 1 nmol/L [³H]JNJ-46281222 in incubation buffer for 10 minutes at room temperature.[4]
-
To determine non-specific binding, a separate set of slides should be incubated with the radioligand in the presence of a high concentration of a non-labeled competing ligand.
-
Following incubation, wash the slides to remove unbound radioligand.
-
Dry the sections under a stream of cool, dry air.[4]
-
4. Imaging and Quantification:
-
Place the dried slides in a cassette and expose them to a β-imager (e.g., β-imager-2000) for an appropriate duration (e.g., 4 hours).[4]
-
Quantify the radioactivity in specific brain regions, such as the striatum, using appropriate software (e.g., Beta Vision+).[4]
Data Analysis and Interpretation
The percentage of receptor occupancy (RO) in the brain of a drug-treated animal is calculated by comparing the specific binding in its tissue to the average specific binding in the vehicle-treated control group.
Formula: % RO = (1 - (Specific Binding in Dosed Animal / Mean Specific Binding in Vehicle Group)) * 100
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the % RO against the administered dose of this compound to generate a dose-occupancy curve.
-
Fit the curve using a non-linear regression model to determine the ED₅₀, which is the dose required to achieve 50% receptor occupancy.[4]
-
This data can be integrated with pharmacokinetic data (plasma and brain concentrations of this compound) to build a PK/PD model and determine the EC₅₀, the plasma concentration required for 50% occupancy.[1]
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADX-71149 - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. medkoo.com [medkoo.com]
- 10. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 11. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for JNJ-40411813 Solution Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide guidance on the preparation, storage, and long-term stability of JNJ-40411813 in solutions for experimental use. Adherence to these protocols is crucial for ensuring the consistency and reliability of experimental results.
Data Presentation: Storage and Stability of this compound
While detailed quantitative stability data in various experimental buffers is not extensively published, the following tables summarize the recommended storage conditions for this compound as a solid and in a stock solution. Researchers are advised to perform their own stability assessments for working solutions in specific experimental buffers.
Table 1: Recommended Storage of this compound (Solid Form)
| Storage Temperature | Duration | Notes |
| -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. |
| Ambient | Weeks | Stable for ordinary shipping.[1] |
Table 2: Recommended Storage of this compound Stock Solution in DMSO
| Storage Temperature | Duration | Notes |
| -80°C | 2 years | Recommended for long-term storage.[2][3] |
| -20°C | 1 year | Suitable for shorter-term storage.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 344.88 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.45 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.[3]
-
If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.[2][3]
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
For in vivo experiments, this compound can be formulated in various vehicles. It is recommended to prepare these solutions fresh on the day of use.[2]
Formulation 1: Suspension in Saline/PEG/Tween-80
This formulation yields a 2.5 mg/mL suspended solution.[2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex or sonicate the suspension to ensure homogeneity before administration.
Formulation 2: Clear Solution with SBE-β-CD
This formulation yields a clear solution of ≥ 2.5 mg/mL.[3]
Materials:
-
This compound
-
DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume as the DMSO stock solution.
-
Add 90% of the final volume as the 20% SBE-β-CD in saline.
-
Mix until a clear solution is obtained.
Protocol 3: General Protocol for Assessing Long-Term Stability of this compound in an Experimental Buffer
This protocol outlines a general method for researchers to determine the stability of this compound in their specific experimental aqueous buffers.
Objective: To quantify the concentration of this compound over time at different storage conditions.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final desired concentration in the experimental buffer of interest (e.g., phosphate-buffered saline, cell culture medium). Prepare a sufficient volume for all time points.
-
-
Storage Conditions:
-
Aliquot the test solution into multiple sealed, light-protected containers.
-
Store the containers at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week).
-
-
Sample Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The initial concentration at time 0 serves as the 100% reference.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the time at which the concentration drops below an acceptable threshold (e.g., 90%).
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[2][3] mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of mGluR2 modulation by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the recommended workflow for assessing the stability of this compound in a solution.
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting & Optimization
Navigating the Challenges of JNJ-40411813 Solubility: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of investigational compounds is paramount for generating reliable and reproducible experimental data. JNJ-40411813, a positive allosteric modulator of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, presents solubility challenges that can impact in vitro and in vivo studies.[1][2] This technical support center provides troubleshooting guides and frequently asked questions to address these issues directly, ensuring that researchers can navigate these complexities with confidence.
Solubility Data at a Glance
Understanding the solubility of this compound in various solvents is the first step toward successful experimental design. The following tables summarize key quantitative data for both in vitro and in vivo preparations.
In Vitro Solubility
| Solvent | Concentration | Method | Notes |
| DMSO | 25 mg/mL (72.49 mM) | Ultrasonic | Use newly opened, non-hygroscopic DMSO.[3] |
In Vivo Formulations
| Formulation Components | Final Concentration | Solution Type | Method |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.25 mM) | Clear Solution | Add solvents sequentially. |
| 10% DMSO, 90% corn oil | 2.5 mg/mL (7.25 mM) | Clear Solution | Ultrasonic |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL (7.25 mM) | Suspended Solution | Add solvents sequentially; warming and ultrasonic may be needed.[4] |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) with 1 equivalent of HCl | Not specified | Solution | pH adjusted based on administration route (s.c., p.o., or i.v.).[1] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems users may encounter during the solubilization of this compound in a question-and-answer format.
Q1: My this compound is not fully dissolving in DMSO for my in vitro stock solution.
A1: Several factors could be at play. First, ensure you are using a final concentration at or below 25 mg/mL.[3][4] Second, the use of ultrasonic is necessary to aid dissolution.[3][4] Apply sonication in a water bath until the solution is clear. Finally, DMSO is hygroscopic; absorbed water can significantly reduce the solubility of hydrophobic compounds. Always use newly opened, anhydrous-grade DMSO for the best results.[3]
Q2: I'm preparing an in vivo formulation with PEG300 and Tween-80, but the compound is precipitating.
A2: This formulation results in a suspended solution, not a clear one.[4] However, to ensure a homogenous suspension, the order of solvent addition is critical. Start by dissolving this compound in DMSO first. Then, add the PEG300, mix thoroughly, followed by the Tween-80, and finally, add the saline.[3] Gentle warming and sonication can be used to improve the suspension.[4] It is also recommended to prepare this formulation fresh on the day of use.[3]
Q3: Can I prepare a clear solution of this compound for in vivo use without using co-solvents like PEG300?
A3: Yes, clear solutions for in vivo administration can be achieved using cyclodextrins. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline can yield a clear solution with a solubility of at least 2.5 mg/mL.[4] Another documented method for in vivo studies involves using 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) with one equivalent of HCl, adjusting the pH according to the route of administration.[1]
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
A4: This is a common issue with poorly soluble compounds. To mitigate this, ensure the final concentration of DMSO in your assay buffer is as low as possible, typically below 1%, to avoid solvent-induced artifacts.[1] When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations of the compound that can lead to precipitation.
Frequently Asked Questions (FAQs)
What is the general solubility profile of this compound?
This compound is a lipophilic compound with low water solubility.[2] It is soluble in organic solvents like DMSO and can be formulated in co-solvent mixtures and with cyclodextrins for in vivo use.[1]
Why is sonication and warming recommended for dissolving this compound?
These methods provide the energy needed to overcome the crystal lattice energy of the solid compound, facilitating its dissolution in the solvent.[4]
Are there alternatives to the listed in vivo formulations?
The provided formulations are based on published data. However, other common techniques for enhancing the solubility of poorly soluble drugs, such as the use of other surfactants or co-solvents, could be explored.[5][6][7][8][9] Any new formulation would require validation to ensure the stability and bioavailability of this compound.
Experimental Protocols
Preparation of a 25 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Place the tube in a sonicator water bath and sonicate until the solution is clear and all solid material has dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Preparation of a 2.5 mg/mL this compound Suspended Solution for Oral Gavage
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described above.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension thoroughly before each use. This formulation should be prepared fresh on the day of the experiment.[3]
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate key processes related to this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound at the mGlu2 receptor.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpbr.in [ijpbr.in]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of JNJ-40411813
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the oral bioavailability of JNJ-40411813.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and preclinical testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the potential limiting factors?
A1: The absolute oral bioavailability of this compound in fed rats is reported to be 31%.[1] This moderate bioavailability is likely due to a combination of two main factors: low aqueous solubility and first-pass hepatic metabolism.[1] While the compound is suggested to have high cell permeability, its poor solubility can limit the amount of drug that dissolves in the gastrointestinal fluids for absorption.
Q2: How does food intake affect the absorption of this compound?
A2: Preclinical studies have shown that this compound was administered to fed rats, resulting in rapid absorption.[1] For poorly soluble, highly permeable (BCS Class II) compounds like this compound is presumed to be, administration with food, particularly high-fat meals, can sometimes enhance oral absorption. This is due to increased bile salt secretion which can aid in the solubilization of lipophilic compounds. However, the exact impact of food on the bioavailability of this compound in humans has not been detailed in the available literature.
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A3: While not explicitly stated in the literature, based on its reported low solubility and high cell permeability, this compound is likely a BCS Class II compound. For BCS Class II drugs, the primary rate-limiting step for oral absorption is drug dissolution in the gastrointestinal tract.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Suggested Action |
| Low and variable in vivo exposure after oral administration | - Poor aqueous solubility leading to incomplete dissolution.- Significant first-pass metabolism. | - Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to understand its pH-solubility profile.- Formulation Enhancement: Explore solubility-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS/SMEDDS), or nanoparticle formulations.- Metabolism Studies: Conduct in vitro metabolism studies using human liver microsomes to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved. Consider co-administration with a known inhibitor of the identified CYP enzymes in preclinical models to assess the impact of metabolism on bioavailability. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a formulation | The formulation is not robust enough to maintain the drug in a supersaturated state upon dilution with aqueous gastrointestinal fluids. | - In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate in vivo conditions and assess the potential for precipitation.- Optimize Formulation: For amorphous solid dispersions, select a polymer that can effectively inhibit crystallization. For lipid-based systems, optimize the surfactant and co-solvent concentrations to ensure the formation of stable micelles or microemulsions upon dispersion. |
| Difficulty in preparing a stable and consistent oral formulation for preclinical studies | This compound has poor wettability and/or agglomerates. | - Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area and improve dissolution rate.- Use of Wetting Agents: Incorporate surfactants or wetting agents (e.g., Tween 80, Poloxamer 188) in the formulation to improve the dispersibility of the drug particles. |
II. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| [³⁵S]GTPγS Binding | hmGlu2 CHO cells | EC₅₀ (PAM activity) | 147 ± 42 nM |
| Ca²⁺ Mobilization | hmGlu2 Gα16 cotransfected HEK293 cells | EC₅₀ (PAM activity) | 64 ± 29 nM |
Source:[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Value |
| Absolute Oral Bioavailability | p.o. (fed) | 10 mg/kg | 31% |
| Cₘₐₓ | p.o. (fed) | 10 mg/kg | 938 ng/mL |
| Tₘₐₓ | p.o. (fed) | 10 mg/kg | 0.5 h |
| AUC₀₋∞ | p.o. (fed) | 10 mg/kg | 2250 ± 417 ng·h/mL |
| t₁/₂ | p.o. (fed) | 10 mg/kg | 2.3 ± 0.5 h |
| Clearance (CL) | i.v. | 2.5 mg/kg | 1.4 ± 0.1 L/h/kg |
| Volume of Distribution (Vdz) | i.v. | 2.5 mg/kg | 2.3 ± 0.2 L/kg |
Source:[1]
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and improve the oral bioavailability of this compound.
Protocol 1: Determination of Aqueous Solubility Profile
Objective: To determine the solubility of this compound in different aqueous media relevant to the gastrointestinal tract.
Materials:
-
This compound powder
-
Phosphate (B84403) buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
HPLC system with a suitable column and validated analytical method for this compound
-
Shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess amount of this compound powder to separate vials containing each of the test media (PBS, SGF, FaSSIF, FeSSIF).
-
Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid.
-
Filter the supernatant from each vial through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in each sample using the validated HPLC method.
-
Express the results as mg/mL or µg/mL.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Propranolol (high permeability marker)
-
Atenolol (low permeability marker)
-
Verapamil (B1683045) (P-gp inhibitor)
-
LC-MS/MS system with a validated analytical method for this compound
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare transport solutions of this compound (e.g., at 10 µM) in HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the this compound transport solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the this compound transport solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
To assess P-gp mediated efflux, perform the A-B permeability experiment in the presence of a P-gp inhibitor like verapamil (e.g., 100 µM).
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the Transwell® membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound and identify the major CYP450 enzymes involved in its metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
Specific CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)
-
LC-MS/MS system with a validated analytical method for this compound and its potential metabolites.
Methodology:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound against time and determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the in vitro intrinsic clearance (CLint) = 0.693 / t₁/₂ / (mg microsomal protein/mL).
-
Reaction Phenotyping: To identify the responsible CYP enzymes, repeat the 60-minute incubation in the presence of specific CYP450 inhibitors. A significant decrease in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that CYP isoenzyme.
IV. Mandatory Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Decision tree for the Biopharmaceutics Classification System (BCS) of this compound.
Caption: Simplified signaling pathway of this compound as a positive allosteric modulator of the mGlu2 receptor.
References
Technical Support Center: JNJ-40411813 and 5HT2A Receptor Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of JNJ-40411813 on the 5HT2A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound at the 5HT2A receptor?
This compound, a positive allosteric modulator of the mGlu2 receptor, has been shown to have off-target activity at the human 5HT2A receptor. It acts as a weak antagonist.[1] Studies have indicated that it inhibits serotonin-induced Ca2+ signaling at this receptor.[1]
Q2: What is the binding affinity of this compound for the 5HT2A receptor?
In vitro studies have determined the binding affinity (Kb) of this compound for the human 5HT2A receptor to be 1.1 μmol/L.[1]
Q3: What is the functional effect of this compound on 5HT2A receptor signaling?
This compound acts as an antagonist at the 5HT2A receptor. It has been observed to inhibit serotonin-induced Ca2+ signaling with an Emax of 70%.[1]
Q4: Is there a discrepancy between the in vitro and in vivo effects of this compound on 5HT2A receptors?
Yes, a notable difference has been reported. While this compound demonstrates moderate affinity for the human 5HT2A receptor in vitro, a higher than expected 5HT2A occupancy has been observed in vivo in rats.[1][2] This suggests that a metabolite of this compound may have a higher affinity for the 5HT2A receptor.[1][2]
Q5: What is the in vivo receptor occupancy of this compound at the 5HT2A receptor?
In rats, this compound demonstrated 5HT2A receptor occupancy with an ED50 of 17 mg/kg following oral administration (p.o.) and 11 mg/kg after subcutaneous (s.c.) administration.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of this compound on 5HT2A receptor-mediated calcium signaling.
-
Possible Cause 1: Inappropriate Cell Line. The choice of cell line is critical. Ensure you are using a cell line that robustly expresses the human 5HT2A receptor and is coupled to the Gq signaling pathway, leading to calcium mobilization upon serotonin (B10506) stimulation. HEK293 cells are a commonly used and suitable model.
-
Possible Cause 2: Incorrect this compound Concentration. Given the reported Kb of 1.1 μmol/L, ensure your concentration range for this compound is appropriate to observe antagonism. You should test a concentration range that brackets this value.
-
Possible Cause 3: Serotonin Concentration Too High. If the concentration of serotonin used to stimulate the receptor is too high, it may overcome the competitive antagonism of this compound. Perform a serotonin dose-response curve to determine an EC80 concentration for your main experiments.
-
Possible Cause 4: Issues with Calcium Assay. Verify the integrity of your calcium mobilization assay. Check your fluorescent calcium indicator dye for proper loading and response to a positive control (e.g., a known 5HT2A antagonist).
Issue 2: My in vivo receptor occupancy results for this compound at the 5HT2A receptor are lower than published values.
-
Possible Cause 1: Inefficient Blood-Brain Barrier Penetration. While this compound is known to be brain-penetrant, factors such as the vehicle used for administration can affect its absorption and distribution.[3]
-
Possible Cause 2: Timing of Measurement. The timing of your occupancy measurement post-administration is crucial. Peak plasma concentrations and brain exposure will vary. The reported in vivo occupancy was measured at specific time points post-dosing.[1]
-
Possible Cause 3: Active Metabolite. Remember that an active metabolite is suggested to contribute to the in vivo 5HT2A receptor occupancy.[1][2] Your analytical method should ideally be able to distinguish between the parent compound and potential active metabolites.
Data Presentation
Table 1: In Vitro Activity of this compound at the Human 5HT2A Receptor
| Parameter | Value | Assay Type |
| Binding Affinity (Kb) | 1.1 μmol/L | Radioligand Binding |
| Functional Activity | Antagonist | Calcium Mobilization |
| Maximal Inhibition (Emax) | 70% | Calcium Mobilization |
Data sourced from Lavreysen et al., 2015.[1]
Table 2: In Vivo 5HT2A Receptor Occupancy of this compound in Rats
| Administration Route | ED50 |
| Oral (p.o.) | 17 mg/kg |
| Subcutaneous (s.c.) | 11 mg/kg |
Data sourced from Lavreysen et al., 2015.[1]
Experimental Protocols
1. 5HT2A Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the 5HT2A receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]ketanserin or another suitable 5HT2A receptor antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-labeled 5HT2A antagonist (e.g., M100907).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add the non-labeled antagonist.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. 5HT2A Receptor Functional Assay (Calcium Mobilization)
-
Objective: To assess the functional antagonist activity of this compound at the 5HT2A receptor.
-
Materials:
-
A cell line co-expressing the human 5HT2A receptor and a calcium-sensitive photoprotein or loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). HEK293 cells are suitable.
-
Agonist: Serotonin.
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A plate reader capable of measuring fluorescence or luminescence.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
If using a fluorescent dye, load the cells according to the manufacturer's protocol.
-
Prepare a dilution series of this compound and add it to the cells. Incubate for a predetermined time.
-
Prepare a solution of serotonin at a concentration that elicits a submaximal response (e.g., EC80).
-
Using the plate reader, measure the baseline fluorescence/luminescence, then inject the serotonin solution.
-
Continue to measure the signal to capture the peak calcium response.
-
Analyze the data to determine the inhibitory effect of this compound on the serotonin-induced calcium signal and calculate the IC50.
-
Visualizations
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: JNJ-40411813 Rodent-Specific Metabolite Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-40411813. The information focuses on addressing the specific challenges arising from the compound's rodent-specific metabolite, which exhibits significant off-target activity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected pharmacological effects in our rodent studies with this compound that are not consistent with pure mGlu2 receptor modulation. What could be the cause?
A1: In rodent models, particularly rats, this compound is metabolized into JNJ-42159052.[1] This metabolite has a high affinity for the 5HT2A receptor, acting as an antagonist.[1] Therefore, the in vivo effects you are observing are likely a combination of mGlu2 positive allosteric modulation from the parent compound and 5HT2A antagonism from the active metabolite.[1][2] This can lead to a complex pharmacological profile that differs from the expected activity based on in vitro studies using human cell lines.
Q2: How does the 5HT2A receptor affinity of the metabolite compare to the parent compound's mGlu2 activity?
A2: this compound itself has moderate affinity for the human 5HT2A receptor in vitro.[1][2] However, the rodent-specific metabolite, JNJ-42159052, displays significantly higher affinity for the 5HT2A receptor.[1] This leads to a higher than expected 5HT2A receptor occupancy in vivo in rats, with an ED50 of 17 mg/kg (p.o.), which is comparable to the ED50 for mGlu2 receptor occupancy (16 mg/kg p.o.).[1][2]
Q3: Are these metabolic differences observed in other species?
A3: this compound forms a variety of oxidative metabolites in human, rat, and mouse liver microsomes.[1] While the formation of oxidative metabolites is common across these species, the specific metabolite profile and the resulting in vivo 5HT2A receptor occupancy are pronounced in rodents.[1][3] It is crucial to consider these species-specific metabolic differences when extrapolating data from rodent studies to humans.[4][5]
Q4: What are the known functional consequences of this dual mGlu2/5HT2A activity in rodents?
A4: The combined mGlu2 PAM and 5HT2A antagonist profile of this compound in rodents has been shown to dose-dependently suppress REM sleep and promote and consolidate deep sleep.[1][2] This highlights the importance of understanding the contribution of the 5HT2A-active metabolite to the overall in vivo phenotype.
Troubleshooting Guides
Issue 1: In vivo efficacy or behavioral phenotype in rodents is inconsistent with mGlu2 PAM literature.
-
Possible Cause: The observed effects are being influenced by the 5HT2A antagonist activity of the rodent-specific metabolite JNJ-42159052.
-
Troubleshooting Steps:
-
Characterize 5HT2A Receptor Occupancy: If possible, perform ex vivo receptor occupancy studies for both mGlu2 and 5HT2A receptors at your dose of interest to understand the relative engagement of both targets.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Model the plasma and brain concentrations of both this compound and its active metabolite (if standards are available) and correlate them with the observed pharmacological effects. The EC50 for mGlu2 receptor occupancy in rats was determined to be 1032 ng/mL.[1][2]
-
Use of Control Compounds: Include control groups treated with a selective 5HT2A antagonist to dissect the contribution of this pathway to your observed effects.
-
Consider Species: Be cautious when comparing your rodent data to studies in other species where this specific metabolite may not be as prevalent.
-
Issue 2: Discrepancy between in vitro potency and in vivo effects.
-
Possible Cause: In vitro assays using human recombinant receptors will primarily reflect the activity of the parent compound, this compound, while in vivo rodent studies reflect the combined activity of the parent and its 5HT2A-active metabolite.
-
Troubleshooting Steps:
-
In Vitro Metabolite Testing: If feasible, synthesize or obtain the JNJ-42159052 metabolite and test its activity in your in vitro assays to confirm its 5HT2A antagonism.
-
Cross-Species In Vitro Metabolism: Conduct in vitro metabolism studies using liver microsomes from rats, mice, and humans to compare the metabolic profiles and the rate of formation of the 5HT2A-active metabolite.[1] This can provide a rationale for species-specific in vivo observations.
-
Data Presentation
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound
| Parameter | Species/System | Value | Receptor | Reference |
| EC50 (PAM activity) | hmGlu2 CHO cells ([³⁵S]GTPγS) | 147 ± 42 nmol/L | mGlu2 | [1][2] |
| EC50 (PAM activity) | hmGlu2 Gα16 HEK293 cells (Ca²⁺) | 64 ± 29 nmol/L | mGlu2 | [1][2] |
| Kb (affinity) | human 5HT2A receptor | 1.1 µmol/L | 5HT2A | [1][2] |
| ED50 (ex vivo occupancy) | Rat | 16 mg/kg (p.o.) | mGlu2 | [1][2] |
| ED50 (in vivo occupancy) | Rat | 17 mg/kg (p.o.) | 5HT2A | [1][2] |
| EC50 (PK-PD modeling) | Rat | 1032 ng/mL | mGlu2 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Fed Rats (10 mg/kg p.o.)
| Parameter | Value | Reference |
| Cmax | 938 ng/mL | [1][2] |
| Tmax | 0.5 h | [1][2] |
| Absolute Oral Bioavailability | 31% | [1][2] |
| AUC₀-∞ | 2250 ± 417 ng·h/mL | [1] |
| t½ (2-7h) | 2.3 ± 0.5 h | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Liver Microsomes
-
Objective: To identify and compare the formation of metabolites of this compound across different species.
-
Materials:
-
This compound
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 5 µmol/L.[1]
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for mGlu2 PAM Activity
-
Objective: To determine the positive allosteric modulatory activity of a compound at the mGlu2 receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human mGlu2 receptor (hmGlu2)
-
This compound or test compound
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, assay buffer, GDP, and the test compound at various concentrations.
-
Add a sub-maximal concentration of glutamate (e.g., EC₂₀) to the wells designated for PAM activity measurement.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter mat.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the EC₅₀ value for the potentiation of glutamate-stimulated [³⁵S]GTPγS binding.
-
Visualizations
Caption: Signaling pathway of this compound as an mGlu2 PAM.
Caption: Workflow for investigating rodent-specific metabolite activity.
Caption: Troubleshooting logic for unexpected rodent in vivo data.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
Optimizing JNJ-40411813 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-40411813 in cell culture experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ADX71149, is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3][4][5][6] Unlike an agonist that directly activates the receptor, this compound binds to an allosteric site, a location distinct from the glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate.[1] It has been investigated for its therapeutic potential in psychiatric and neurological disorders, such as schizophrenia, anxiety, and epilepsy.[4][5][7][8]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
Based on in vitro studies, a sensible starting point for concentration-response experiments would be in the low nanomolar to low micromolar range. The reported EC50 values, the concentration at which the compound elicits a half-maximal response, vary depending on the assay and cell type used. For instance, in a [³⁵S]GTPγS binding assay with CHO cells expressing the human mGlu2 receptor, the EC50 was 147 ± 42 nmol/L.[1][2][5] In a Ca²⁺ mobilization assay with HEK293 cells co-transfected with hmGlu2 and Gα16, the EC50 was 64 ± 29 nmol/L.[1][2][5] Therefore, a concentration range spanning from 1 nM to 10 µM is recommended for initial dose-response studies.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][9] For in vitro studies, a common practice is to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM.[1] This stock solution can then be serially diluted in assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that could be toxic to the cells (typically ≤ 0.5%).[1]
Q4: Does this compound have any known off-target effects?
This compound has been shown to have a moderate affinity for the human 5-HT2A receptor, with a Kb of 1.1 μmol/L.[5] It also exhibits minor antagonist effects at mGlu5 and mGlu7 receptors with pIC50 values of 5.15 and 5.33, respectively.[1] Researchers should be aware of these potential off-target activities, especially when using higher concentrations of the compound. It is advisable to include appropriate controls to rule out contributions from these off-target effects in your experimental system.
Troubleshooting Guide
Issue 1: I am not observing the expected potentiation of glutamate response with this compound.
-
Possible Cause 1: Suboptimal Glutamate Concentration. As a PAM, this compound enhances the effect of an agonist. Ensure you are co-applying this compound with an appropriate concentration of glutamate. An EC₂₀ concentration of glutamate is often used to observe a significant potentiation effect.[1] You may need to perform a glutamate dose-response curve in your specific cell system to determine the optimal concentration to use with the PAM.
-
Possible Cause 2: Inadequate Incubation Time. The kinetics of PAM binding and potentiation can vary. Consider optimizing the incubation time with this compound before adding glutamate and making your measurements.
-
Possible Cause 3: Low Receptor Expression. The magnitude of the response will depend on the level of mGlu2 receptor expression in your cells. Confirm the expression of the mGlu2 receptor in your cell line using techniques like qPCR or western blotting.
-
Possible Cause 4: Compound Degradation. Ensure the proper storage of your this compound stock solution (typically at -20°C or -80°C, protected from light) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Issue 2: I am observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound.
-
Possible Cause 1: DMSO Toxicity. High concentrations of the vehicle, DMSO, can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible and consistent across all wells, including your vehicle control. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[1]
-
Possible Cause 2: Off-Target Effects. At higher concentrations (in the micromolar range), off-target effects of this compound at other receptors, such as 5-HT2A, might contribute to cytotoxicity.[5]
-
Possible Cause 3: Intrinsic Compound Toxicity. Although not widely reported, any compound can be toxic at high enough concentrations. It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic working concentration range for your specific cell line.
Issue 3: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Ensure that cell passage number, confluency, and overall health are consistent between experiments. Variations in these parameters can significantly impact cellular responses.
-
Possible Cause 2: Pipetting Errors. When preparing serial dilutions of this compound, small pipetting inaccuracies can lead to significant variations in the final concentrations. Use calibrated pipettes and proper pipetting techniques.
-
Possible Cause 3: Variability in Glutamate Co-application. The timing and concentration of glutamate addition must be precisely controlled in all experiments to ensure reproducible potentiation.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (nmol/L) | Reference |
| [³⁵S]GTPγS Binding | hmGlu2 CHO | EC₅₀ | 147 ± 42 | [1][2][5] |
| Ca²⁺ Mobilization | hmGlu2 Gα₁₆ cotransfected HEK293 | EC₅₀ | 64 ± 29 | [1][2][5] |
| Glutamate Potentiation (rat) | Rat mGlu2 Receptor | EC₅₀ | 370 ± 120 | [1] |
| Radioligand Binding | hmGlu2 CHO | IC₅₀ | 68 ± 29 | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Value | Reference |
| mGlu3 | PAM Activity (EC₅₀) | 11 µmol/L | [1] |
| mGlu5 | Antagonist Effect (pIC₅₀) | 5.15 | [1] |
| mGlu7 | Antagonist Effect (pIC₅₀) | 5.33 | [1] |
| 5-HT₂ₐ | Affinity (Kb) | 1.1 µmol/L | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Functional Assay (e.g., Calcium Mobilization)
-
Cell Plating: Plate HEK293 cells stably expressing the human mGlu2 receptor and a calcium-sensitive reporter (e.g., co-transfected with Gα₁₆) in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range from 1 nM to 10 µM.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀). This needs to be determined empirically for your cell system.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO at the same final concentration).
-
Add the EC₂₀ concentration of glutamate to the wells.
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline before glutamate addition.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
-
Cell Plating: Plate your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a range of this compound concentrations, typically from nanomolar to high micromolar, in your standard cell culture medium.
-
Include a vehicle control (same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the this compound concentration to determine the concentration at which it becomes cytotoxic.
-
Visualizations
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADX-71149 - Wikipedia [en.wikipedia.org]
- 5. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 8. | BioWorld [bioworld.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting inconsistent results in JNJ-40411813 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-40411813, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in experiments involving this compound.
| Issue / Question | Potential Cause | Recommended Action |
| No or low potentiation of glutamate response observed. | 1. Suboptimal Glutamate Concentration: The potentiation effect of a PAM is dependent on the presence of an orthosteric agonist (glutamate). If the glutamate concentration is too high (saturating), the effect of the PAM may be masked. If it's too low, the potentiation may not be detectable. | Perform a glutamate concentration-response curve in your assay system to determine the EC₂₀-EC₃₀ concentration. Use this sub-maximal concentration of glutamate when testing this compound. |
| 2. Compound Precipitation: this compound has limited aqueous solubility. If it precipitates out of solution, its effective concentration will be lower than expected. | Prepare this compound stock solutions in 100% DMSO.[1] For in vitro assays, the final DMSO concentration should typically be kept below 1%, and ideally below 0.5%.[1] Visually inspect solutions for any signs of precipitation. | |
| 3. Inactive Compound: Improper storage or handling may have degraded the compound. | Store this compound as a solid, protected from light. For long-term storage, -20°C is recommended. For short-term, 4°C is acceptable. | |
| High variability between replicate wells or experiments. | 1. Inconsistent Cell Health or Density: Variations in cell health, passage number, or seeding density can significantly impact receptor expression and signaling, leading to variable results. | Use cells with a consistent passage number. Ensure even cell seeding and monitor cell viability. |
| 2. Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations can introduce variability. | Standardize all assay parameters, including incubation times and temperatures. Prepare fresh reagents for each experiment. | |
| Observed effect does not match expected mGluR2 pharmacology. | 1. Off-Target Effects: At higher concentrations, this compound may exhibit off-target activity. A metabolite of this compound has been shown to have affinity for the 5HT2A receptor.[1] | Test a range of this compound concentrations to determine the optimal window for mGluR2-specific effects. If off-target effects are suspected, use a selective antagonist for the potential off-target to see if the unexpected effect is blocked. |
| 2. Intrinsic Agonist Activity: this compound has been shown to have some agonist activity at higher concentrations.[1] | To isolate the PAM effect, ensure you are working within a concentration range where this compound shows minimal direct agonism. Run control experiments without the addition of glutamate to quantify any intrinsic agonist activity. | |
| Difficulty replicating in vivo findings or clinical trial results. | 1. Complex In Vivo Environment: The in vivo environment has complex pharmacokinetics and pharmacodynamics. The concentration of endogenous glutamate can vary between brain regions and under different physiological states, which will impact the effect of a PAM. | Carefully consider the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, when designing and interpreting in vivo experiments.[1] |
| 2. Lack of Efficacy in Specific Models: this compound failed to meet its primary endpoints in Phase II clinical trials for both schizophrenia and epilepsy.[2][3][4][5] This suggests that in these complex clinical situations, potentiation of mGluR2 by this compound was not sufficient to produce a therapeutic benefit. | Be aware of the clinical trial outcomes when forming hypotheses for your experiments. Your preclinical model may not fully recapitulate the human disease state, or the therapeutic hypothesis may be incorrect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][6] It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding does not activate the receptor on its own but enhances the receptor's response to glutamate.[1] This leads to an increase in the potency and/or efficacy of glutamate. mGluR2 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7]
Q2: What are the key in vitro parameters for this compound?
A2: The following table summarizes key in vitro data for this compound.
| Parameter | Assay | Cell Line | Value |
| PAM EC₅₀ | [³⁵S]GTPγS binding | hmGlu2 CHO cells | 147 ± 42 nM[1] |
| PAM EC₅₀ | Ca²⁺ mobilization | hmGlu2 Gα16 cotransfected HEK293 cells | 64 ± 29 nM[1] |
| Agonist EC₅₀ | [³⁵S]GTPγS binding | hmGlu2 CHO cells | 2159 ± 1069 nM[1] |
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to have moderate affinity for the human 5HT2A receptor in vitro (Kb = 1.1 μmol/L).[1] Furthermore, a metabolite of this compound is a relatively potent 5HT2A receptor antagonist, which can lead to higher than expected 5HT2A receptor occupancy in vivo.[1]
Q4: Why did this compound fail in clinical trials for epilepsy?
A4: In a Phase II clinical trial for focal onset seizures, this compound, when used as an adjunctive therapy, failed to meet its primary endpoint of significantly delaying the time for patients to reach their baseline seizure count compared to placebo.[3][4][5] Despite having an acceptable safety profile, the lack of efficacy led to the discontinuation of its development for epilepsy.[3][4]
Experimental Protocols
[³⁵S]GTPγS Binding Assay for mGluR2 PAM Activity
This protocol is adapted from methods described for characterizing this compound.[1]
Materials:
-
Cell membranes from CHO cells stably expressing human mGluR2 (hmGluR2).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Glutamate.
-
This compound.
-
Unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of [³⁵S]GTPγS in assay buffer to a final concentration of 0.1 nM.
-
Prepare a solution of GDP in assay buffer to a final concentration of 10 µM.
-
Prepare a range of concentrations of this compound in assay buffer containing a fixed, sub-maximal (EC₂₀) concentration of glutamate. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of unlabeled GTPγS (10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of unlabeled GTPγS for non-specific binding, or 50 µL of the this compound/glutamate solution.
-
Add 50 µL of the cell membrane suspension (typically 5-20 µg of protein per well) to all wells.
-
Add 50 µL of the GDP solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the [³⁵S]GTPγS working solution to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ and maximal effect.
-
Intracellular Calcium Mobilization Assay
This protocol is based on the methodology used for this compound characterization.[1]
Materials:
-
HEK293 cells co-transfected with hmGluR2 and a promiscuous G-protein such as Gα16.
-
Cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid.
-
Pluronic F-127.
-
Glutamate.
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding:
-
Seed the transfected HEK293 cells into 96-well black, clear-bottom plates at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 2.5 mM probenecid, and 0.04% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of glutamate at a concentration that will give an EC₂₀ response in the assay.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound solution into the wells and continue to monitor the fluorescence.
-
After a short incubation period with this compound, inject the EC₂₀ concentration of glutamate and record the peak fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response as a function of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀.
-
Visualizations
Caption: mGluR2 signaling pathway with this compound modulation.
Caption: Experimental workflow for evaluating this compound in vitro.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 6. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 7. opnme.com [opnme.com]
Technical Support Center: JNJ-40411813 In Vivo Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for the vehicle formulation of JNJ-40411813 in in vivo studies. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle formulation for this compound for oral administration?
A1: A common and effective vehicle for oral gavage (p.o.) administration of this compound is a suspension consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This formulation can achieve a concentration of 2.5 mg/mL.[1]
Q2: I am observing precipitation of this compound in my formulation. What can I do?
A2: Precipitation can occur due to several factors. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue. Key considerations include ensuring the DMSO is newly opened and anhydrous, adding the formulation components in the correct order, and using sonication or gentle warming as needed.
Q3: Is it possible to achieve a clear solution for this compound for in vivo studies?
A3: Yes, clear solutions can be prepared. One reported formulation to achieve a clear solution is 10% DMSO and 90% (20% SBE-β-CD in saline), which can reach a solubility of ≥ 2.5 mg/mL.[1] Another option for a clear solution is 10% DMSO in 90% corn oil, achieving a solubility of 2.5 mg/mL, which may require ultrasonication.[1] For intravenous (i.v.) administration, a formulation of 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) containing one equivalent of HCl has been used.[2]
Q4: What are the suggested dosages for in vivo studies in rats?
A4: In studies with male Wistar rats, oral gavage dosages of 5 mg/kg and 20 mg/kg have been used.[1] Another study in fed rats used a single oral administration of 10 mg/kg.[2][3] For intravenous administration, a dose of 2.5 mg has been documented.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during preparation | Incorrect order of solvent addition. | Always add solvents sequentially as described in the protocols. For the suspension, start with DMSO, then add PEG300, followed by Tween-80, and finally saline. |
| Poor quality or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous, hygroscopic DMSO for preparing the stock solution.[4] | |
| Insufficient mixing. | Ensure thorough mixing after the addition of each component. Vortexing or brief sonication can be beneficial. | |
| Cloudy or non-homogenous suspension | Inadequate dispersion of the compound. | Use an ultrasonic bath to aid in the dispersion of this compound in the vehicle. Gentle warming may also be applied.[1] |
| Inconsistent results between experiments | Formulation instability over time. | Prepare the formulation fresh for each experiment. Do not store the final formulation for extended periods unless stability data is available. |
| Inaccurate dosing volume. | Ensure accurate calibration of pipettes and syringes used for dosing. | |
| Difficulty in administration (e.g., clogging of gavage needle) | High viscosity or presence of aggregates. | Ensure the suspension is well-mixed immediately before drawing it into the dosing syringe. If viscosity is an issue, consider if the chosen formulation is appropriate for the administration route. |
Quantitative Data Summary
This compound Solubility and Formulations
| Vehicle Composition | Solubility | Appearance | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | Oral (p.o.), Intraperitoneal (i.p.) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Not specified, likely suitable for various routes |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Clear Solution | Not specified, likely oral |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) with 1 equivalent HCl | Not specified | Not specified | Subcutaneous (s.c.), Oral (p.o.), Intravenous (i.v.)[2] |
In Vivo Dosages in Rats
| Animal Model | Dosage | Administration Route |
| Male Wistar Rats | 5 mg/kg, 20 mg/kg | Oral Gavage (p.o.)[1] |
| Fed Rats | 10 mg/kg | Oral (p.o.)[2][3] |
| Rats | 2.5 mg (not specified per kg) | Intravenous (i.v.)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (2.5 mg/mL)
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require ultrasonication to fully dissolve.[4]
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension thoroughly before administration. If needed, use an ultrasonic bath to ensure a uniform suspension.
Protocol 2: Preparation of this compound Clear Solution with SBE-β-CD
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
SBE-β-CD (Sulfobutylether-beta-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO at a concentration that will result in the desired final concentration when diluted 1:10.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (1 part).
-
Add the 20% SBE-β-CD in saline solution (9 parts).
-
Vortex thoroughly until a clear solution is obtained. Gentle warming or brief sonication can be used to aid dissolution.
Visualizations
Caption: Workflow for preparing this compound suspension.
Caption: Troubleshooting precipitation issues.
References
Potential for JNJ-40411813 tachyphylaxis or tolerance
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and guidance regarding the potential for tachyphylaxis or tolerance with the mGlu2 positive allosteric modulator (PAM), JNJ-40411813.
Frequently Asked Questions (FAQs)
Q1: Is there direct clinical or preclinical evidence demonstrating tachyphylaxis or tolerance with repeated administration of this compound?
Currently, there are no published preclinical or clinical studies that have specifically investigated and reported on the development of tachyphylaxis or tolerance to the effects of this compound following repeated administration. Phase I studies in healthy volunteers assessed the safety and pharmacokinetics of multiple doses, but were not designed to evaluate the long-term stability of the pharmacodynamic response.[1][2]
Q2: What is the theoretical basis for suggesting that mGlu2 PAMs, like this compound, might have a lower potential for tolerance compared to mGlu2/3 receptor agonists?
The primary hypothesis for a reduced risk of tolerance with mGlu2 PAMs stems from their mechanism of action. Unlike orthosteric agonists that directly and continuously activate the receptor, PAMs only potentiate the receptor's response to the endogenous neurotransmitter, glutamate (B1630785).[3][4] This is thought to preserve the natural, physiological patterns of receptor activation, which may prevent the receptor desensitization and downregulation that often underlies the development of tolerance to agonists.[3][5]
Q3: Is there any experimental evidence from similar mGlu2 PAMs that supports this hypothesis?
Yes, a preclinical study investigating another mGlu2 PAM, JNJ-42153605, in rats found that while an mGluR2 agonist induced rapid tolerance to its effects on sleep measures, the mGluR2 PAM did not.[6] This finding provides supportive, albeit indirect, evidence for the hypothesis that mGlu2 PAMs as a class may be less prone to inducing tolerance than orthosteric agonists.
Q4: What is the mechanism of action of this compound?
This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2).[7][8] It binds to a site on the receptor that is distinct from the glutamate binding site.[9] This binding event does not activate the receptor on its own but enhances the receptor's response when glutamate is present.[4] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][11] Presynaptically, mGlu2 activation leads to a reduction in glutamate release.[12][13]
Q5: What were the findings of the recent clinical trials for this compound?
A Phase 2 clinical trial (NCT04836559) evaluating this compound as an adjunctive therapy for focal onset seizures in patients with an inadequate response to levetiracetam (B1674943) or brivaracetam (B1667798) was recently conducted.[14] The trial did not meet its primary endpoint, which was the time for patients to reach their baseline seizure count.[15] Consequently, Johnson & Johnson has discontinued (B1498344) the development of this compound for the treatment of epilepsy.[16] Earlier studies had explored its potential in schizophrenia and anxious depression.[8][17]
Troubleshooting Guide
Issue: Diminished or variable in vitro response to this compound in cell-based assays upon repeated application.
Potential Causes & Troubleshooting Steps:
-
Cell Health and Culture Conditions:
-
Verify Cell Viability: Ensure cells are healthy and within an optimal passage number. Stressed or senescent cells may exhibit altered receptor expression or signaling.
-
Consistent Culture Conditions: Maintain consistent media composition, serum concentration, and incubation conditions, as these can influence GPCR expression and function.
-
-
Assay Conditions:
-
Glutamate Concentration: As a PAM, the activity of this compound is dependent on the presence of glutamate. Ensure a consistent and appropriate concentration of glutamate is used in your assays.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.
-
-
Receptor Desensitization (Hypothetical):
-
Washout Periods: If your experimental design involves repeated stimulation, incorporate sufficient washout periods between applications of this compound and glutamate to allow for receptor resensitization.
-
Receptor Expression Levels: If possible, quantify mGlu2 receptor expression (e.g., via Western blot or qPCR) to determine if repeated treatments are causing receptor downregulation.
-
Data Summary
Table 1: In Vitro Pharmacology of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | hmGlu2 CHO cells | EC₅₀ (PAM activity) | 147 ± 42 nM | [18] |
| Ca²⁺ Mobilization | hmGlu2 Gα16 HEK293 | EC₅₀ (PAM activity) | 64 ± 29 nM | [18] |
| [³⁵S]GTPγS Binding | Rat mGlu2 | EC₅₀ (PAM activity) | 370 ± 120 nM | [18] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Dose | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | t₁/₂ (h) | Reference |
| 50 mg | 195 | 4.0 | 23.9 | [1] |
| 100 mg (Male) | 385 | 4.0 | 23.7 | [1] |
| 100 mg (Female) | 496 | 3.0 | 19.4 | [1] |
| 150 mg | 610 | 4.0 | 25.4 | [1] |
| 225 mg | 903 | 3.0 | 34.2 | [1] |
| 500 mg | 1290 | 3.0 | - | [1] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for mGlu2 PAM Activity
This protocol is a generalized representation based on standard methodologies.
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human mGlu2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀) to stimulate the receptor.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal effect.
-
Visualizations
Caption: Signaling pathway of the mGlu2 receptor and the modulatory role of this compound.
References
- 1. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 5. Allosteric modulation of metabotropic glutamate receptors in alcohol use disorder: Insights from preclinical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADX-71149 - Wikipedia [en.wikipedia.org]
- 9. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 12. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in JNJ-40411813 Research: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-40411813 (also known as ADX71149). Unexpected or contradictory data are not uncommon in drug development; this resource aims to help interpret such findings in the context of available preclinical and clinical study data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significantly higher 5-HT2A receptor occupancy in our in vivo rodent models than predicted by our in vitro binding assays. Is this a known phenomenon for this compound?
A1: Yes, this is a documented finding. While this compound has a moderate in vitro affinity for the human 5-HT2A receptor, in vivo studies in rats have shown a surprisingly high receptor occupancy.[1][2] This discrepancy is attributed to a rodent-specific metabolite of this compound that exhibits potent 5-HT2A antagonism.[3]
Troubleshooting Steps:
-
Metabolite Profiling: Conduct metabolite identification and profiling studies in your specific animal model to determine the concentration and activity of the 5-HT2A active metabolite.
-
Comparative Studies: If feasible, compare your findings with data from species where this metabolite is not prevalent or is present at lower concentrations.
-
Pharmacodynamic Readouts: Correlate 5-HT2A receptor occupancy with relevant pharmacodynamic endpoints to understand the functional consequences of this off-target activity in your model.
Q2: Our preclinical models predicted strong therapeutic potential for this compound in anxiety and epilepsy, but recent clinical trials have not demonstrated efficacy. How can we interpret this disconnect?
A2: The discrepancy between promising preclinical data and a lack of efficacy in clinical trials is a significant challenge in drug development and has been observed with this compound.[4][5][6][7][8][9]
-
Anxious Depression: A Phase 2a proof-of-concept study in patients with major depressive disorder (MDD) with significant anxiety symptoms did not show a significant improvement on the primary endpoint.[7] While some secondary outcome measures showed potential signals, the overall results did not support further development for this indication in the dose range studied.[4][7]
-
Epilepsy: A Phase 2 trial of this compound as an adjunctive therapy for focal onset seizures failed to meet its primary endpoint, showing no significant clinical benefit over placebo.[5][6][8][9] This was despite preclinical studies in epilepsy models demonstrating a synergistic anti-epileptic effect when combined with levetiracetam (B1674943).[10]
Potential Explanations & Troubleshooting:
-
Translational Validity of Animal Models: Re-evaluate the translational relevance of the preclinical models used. The neurobiology of the human condition may not be fully recapitulated in the animal models.
-
Dose and Exposure: Ensure that the doses and resulting plasma/brain concentrations used in the clinical trials are comparable to those that produced efficacy in the preclinical models.
-
Patient Population Heterogeneity: The clinical trial population may have been more heterogeneous than the preclinical models, potentially masking a therapeutic effect in a specific subgroup.
-
Target Engagement: Confirm target engagement at the clinical dose. While preclinical studies showed good mGlu2 receptor occupancy, it is crucial to ensure the same is achieved in the patient population.
Q3: We are observing agonist activity with this compound in our mGlu2 receptor assays, in addition to its known positive allosteric modulator (PAM) activity. Is this expected?
A3: Yes, this compound has been shown to exhibit some direct agonist activity at the mGlu2 receptor, particularly at higher concentrations, in addition to its primary function as a PAM.[1] In a [35S]GTPγS binding assay using CHO cells expressing the human mGlu2 receptor, this compound demonstrated agonist activity with an EC50 of 2159 ± 1069 nmol/L.[1]
Experimental Considerations:
-
Concentration Range: Be mindful of the concentrations used in your assays. The agonist activity is more pronounced at higher concentrations.
-
Assay System: The degree of agonist activity may vary depending on the cell line, receptor expression level, and the specific functional assay being used.
-
Data Interpretation: When analyzing your data, consider the potential contribution of direct agonism to the observed effects, especially when testing at micromolar concentrations.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | Human mGlu2 | CHO | EC50 (PAM activity) | 147 ± 42 nmol/L | [1][2] |
| Ca2+ Mobilization | Human mGlu2 | HEK293 (Gα16 cotransfected) | EC50 (PAM activity) | 64 ± 29 nmol/L | [1][2] |
| [35S]GTPγS Binding | Human mGlu2 | CHO | EC50 (Agonist activity) | 2159 ± 1069 nmol/L | [1] |
| Radioligand Binding | Human 5-HT2A | - | Kb | 1.1 µmol/L | [1][2] |
Table 2: In Vivo Receptor Occupancy of this compound in Rats (Oral Administration)
| Receptor | ED50 | Reference |
| mGlu2 | 16 mg/kg | [1][2] |
| 5-HT2A | 17 mg/kg | [1][2] |
Table 3: Pharmacokinetic Parameters of this compound in Fed Rats (10 mg/kg p.o.)
| Parameter | Value | Reference |
| Cmax | 938 ng/mL | [1][2] |
| Tmax | 0.5 h | [1] |
| Absolute Oral Bioavailability | 31% | [1][2] |
Experimental Protocols
1. [35S]GTPγS Binding Assay for mGlu2 PAM Activity
-
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the mGlu2 receptor.
-
Materials:
-
CHO cell membranes expressing the human mGlu2 receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
This compound.
-
-
Methodology:
-
Prepare a reaction mixture containing cell membranes, GDP (10 µM), and [35S]GTPγS (0.05 nM) in the assay buffer.
-
Add varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC20 concentration).
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are expressed as a percentage of the maximal response to glutamate.
-
2. Ex Vivo mGlu2 Receptor Occupancy Study in Rats
-
Objective: To determine the in vivo potency of this compound to occupy mGlu2 receptors in the brain.
-
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulated for oral administration.
-
[3H]JNJ-46281222 (a radiolabeled mGlu2 receptor PAM).
-
-
Methodology:
-
Administer this compound orally to different groups of rats at varying doses.
-
At a specified time point post-dosing (e.g., 1 hour), euthanize the animals and rapidly remove the brains.
-
Dissect the brain region of interest (e.g., cortex).
-
Homogenize the tissue and prepare crude membrane fractions.
-
Incubate the membranes with a saturating concentration of [3H]JNJ-46281222.
-
Measure specific binding of the radioligand.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated groups compared to the vehicle-treated group.
-
Calculate the ED50 from the dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway of this compound as an mGlu2 PAM.
Caption: Logical workflow for interpreting this compound data.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADX-71149 - Wikipedia [en.wikipedia.org]
- 5. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 6. A randomized, double-blind, placebo-controlled, time-to-event study of the efficacy and safety of this compound in combination with levetiracetam or brivaracetam in patients with focal onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 9. J&J halts Addex-partnered epilepsy drug after failed phase 2 trial [synapse.patsnap.com]
- 10. Campus Biotech | Addex mglu2 pam program to advance into epilepsy phase 2a proof of concept clinical study [campusbiotech.com]
Minimizing JNJ-40411813 degradation during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of JNJ-40411813 during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound upon arrival?
A1: Upon receipt, it is crucial to adhere to the storage conditions specified on the product's data sheet. For this compound powder, long-term storage at -20°C is recommended to ensure stability for up to three years.[1][2] Before opening the vial, it should be centrifuged to collect all the powder at the bottom. It is also advisable to allow the vial to warm to room temperature before opening to prevent condensation, which could introduce moisture and promote degradation.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: The choice of solvent is critical and should be based on the solubility information provided. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.[1][3] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4] For long-term storage, stock solutions should be kept at -80°C for up to two years, or at -20°C for up to one year.[1]
Q3: We are observing a significant decrease in the inhibitory activity of this compound in our assays. What are the potential causes?
A3: A loss of activity for a small molecule inhibitor like this compound in solution can stem from several factors. The most common causes include chemical degradation (e.g., hydrolysis, oxidation, photolysis), precipitation out of solution, adsorption to container surfaces, or interactions with other components in your assay medium.[4][5] It is also crucial to consider the initial quality and purity of the compound.
Q4: How can we determine if our stock solution of this compound has degraded?
A4: The most direct method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the parent compound from any degradation products, allowing for quantification of the intact inhibitor. A noticeable decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[4]
Q5: Could the solvent we are using be contributing to the loss of activity?
A5: Yes, the choice of solvent is crucial for both solubility and stability.[5][6] While DMSO is a common solvent, its concentration in the final assay medium should be kept low (typically <0.5%) to avoid cell toxicity.[5] Moreover, residual moisture in DMSO can lead to compound degradation, especially during freeze-thaw cycles.[5]
Q6: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A6: Inconsistent results are a frequent challenge. The sources of variability can be broadly categorized into three areas:
-
Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[7]
-
Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.[7]
-
Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1][8] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 25 mg/mL (72.49 mM) | Ultrasonic may be needed | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.25 mM) | Clear solution | [1] |
| 10% DMSO >> 90% corn oil | 2.5 mg/mL (7.25 mM) | Clear solution; Ultrasonic may be needed | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | Suspended solution | For in vivo experiments | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Integrity using HPLC
Objective: To assess the purity and concentration of the this compound stock solution.
Methodology:
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a dilution series from this stock solution.
-
Analyze the dilutions by HPLC to determine the concentration and purity of the parent compound. A common approach for small molecules is a reverse-phase HPLC method.[9]
-
Compare the results to a previously established standard or the information provided by the supplier.
-
Interpretation of Results:
-
Purity is high (>95%) and concentration is as expected: The issue is likely with downstream handling or assay conditions.
-
Purity is low (<95%) and/or additional peaks are observed: The stock solution has degraded. Prepare a fresh stock solution from solid compound and review storage and handling procedures.[4]
-
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.
Methodology:
This protocol is adapted from established stability-indicating HPLC methods.[10][11]
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to a variety of stress conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[10]
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[10]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose a solid sample to 105°C for 48 hours.[10]
-
Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light.[10]
-
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method capable of resolving the parent this compound peak from all degradation product peaks.[10]
-
Summarize the results in a table showing the percentage of this compound remaining and the percentage of total degradation products formed under each stress condition.[10]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product [mdpi.com]
Technical Support Center: JNJ-40411813 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-40411813 in animal experiments. The information is designed to address specific issues that may be encountered during the course of your research.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Unexpected Behavioral Outcomes
Question: My animals are showing unexpected behavioral changes after administration of this compound. What could be the cause?
Answer: Unexpected behavioral outcomes can stem from several factors. Consider the following:
-
Dose and Administration:
-
Vehicle: this compound for in vivo studies can be prepared in a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Improper vehicle preparation can affect drug solubility and bioavailability.
-
Concentration: Ensure accurate calculation of the dose and concentration. In rats, oral (p.o.) administration of 10 mg/kg results in a Cmax of 938 ng/mL at 0.5 hours post-dose.[2]
-
Route of Administration: The route of administration (e.g., oral gavage vs. subcutaneous injection) will significantly impact the pharmacokinetic profile.[2]
-
-
Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to pharmacological agents. The effects of this compound have been characterized in Wistar and Sprague-Dawley rats.[2][3]
-
Environmental Factors: Stress from handling, novel environments, or changes in light-dark cycles can influence behavioral readouts. Ensure a proper acclimatization period before behavioral testing.
Issue 2: Lack of Efficacy in Behavioral Models
Question: I am not observing the expected antipsychotic-like or anticonvulsant effects of this compound in my animal model. What should I check?
Answer: If this compound is not producing the expected effects, review the following experimental parameters:
-
Receptor Occupancy: An oral dose of 16 mg/kg in rats resulted in 50% occupancy of the mGlu2 receptor.[2] Ensure your dosing regimen is sufficient to achieve the desired level of receptor engagement.
-
Timing of Behavioral Testing: The timing of your behavioral test relative to drug administration is critical. Maximum brain mGlu2 receptor occupancy is observed between 0.5 and 1 hour after oral or subcutaneous dosing in rats.[2]
-
Behavioral Paradigm: The specific parameters of your behavioral test are crucial. For example, in the conditioned avoidance response test, the intensity of the unconditioned stimulus (e.g., footshock) can influence the outcome.[4]
Issue 3: Concerns Regarding Animal Welfare
Question: What are the potential adverse effects of this compound in animals, and how should I monitor their welfare?
Answer: this compound is generally reported to be well-tolerated in preclinical studies.[5] However, as with any centrally acting compound, it is essential to monitor for potential side effects.
-
Motor Impairment: this compound did not impair rotarod performance in rats at doses up to 40 mg/kg p.o., suggesting a low risk of motor side effects.[5] In contrast, the orthosteric mGlu2/3 agonist LY404039 did impair rotarod performance.[5]
-
Sedation: While not a prominent feature, mGluR2/3 agonists have been associated with motor depressant effects, to which animals may develop rapid tolerance.[6] Monitor for signs of lethargy or reduced activity.
-
General Health: Regularly observe animals for any signs of distress, including changes in posture, grooming, food and water intake, and body weight.
Frequently Asked Questions (FAQs)
Pharmacology and Mechanism of Action
Q1: What is the mechanism of action of this compound? A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[7] It binds to an allosteric site on the receptor, potentiating the effect of the endogenous agonist, glutamate.[8] As a Gαi/o-coupled receptor, activation of mGlu2 inhibits adenylyl cyclase, leading to a decrease in cAMP production.[8]
Experimental Design and Protocols
Q2: What is a recommended vehicle for administering this compound to rodents? A2: A commonly used vehicle for oral administration is a suspension containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q3: What are the key pharmacokinetic parameters of this compound in rats? A3: Following a single 10 mg/kg oral dose in fed rats, the maximum plasma concentration (Cmax) is 938 ng/mL, reached at 0.5 hours (Tmax). The oral bioavailability is 31%.[2]
Animal Behavior and Welfare
Q4: Does this compound affect motor coordination in animals? A4: No, studies have shown that this compound does not impair rotarod performance in rats at doses up to 40 mg/kg p.o., indicating a lack of significant motor coordination side effects at effective doses.[5]
Q5: What behavioral tests have been used to evaluate the antipsychotic-like potential of this compound? A5: The antipsychotic-like effects of this compound have been assessed in rodents using the conditioned avoidance response (CAR) test, where it inhibits the avoidance response without affecting escape behavior.[5] It has also been shown to inhibit phencyclidine (PCP)- and scopolamine-induced hyperlocomotion.[5]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Behavioral Models
| Behavioral Test | Species | Route of Administration | Effective Dose (ED50) | Effect | Reference |
| Conditioned Avoidance Response | Rat | s.c. | 10 mg/kg | Inhibition of avoidance response | [5] |
| PCP-induced Hyperlocomotion | Mouse | s.c. | 10 mg/kg | Inhibition of hyperlocomotion | [5] |
| Scopolamine-induced Hyperlocomotion | Mouse | s.c. | 20 mg/kg | Inhibition of hyperlocomotion | [5] |
| DOM-induced Head Twitches | Rat | s.c. | 5 mg/kg | Antagonism of head twitches | [5] |
| Rotarod Performance | Rat | p.o. | >40 mg/kg | No impairment | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Route of Administration | Dose | Reference |
| Cmax | 938 | ng/mL | p.o. | 10 mg/kg | [2] |
| Tmax | 0.5 | hours | p.o. | 10 mg/kg | [2] |
| Oral Bioavailability | 31 | % | p.o. | 10 mg/kg | [2] |
| mGlu2 Receptor Occupancy (ED50) | 16 | mg/kg | p.o. | - | [2] |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
This protocol is adapted from methods used to evaluate antipsychotic-like drug effects.
-
Apparatus: A two-compartment shuttle box with a connecting doorway. The floor of each compartment is a grid capable of delivering a mild electric footshock.
-
Acclimatization: Allow rats to acclimate to the testing room for at least 60 minutes before the session.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
A conditioned stimulus (CS), such as an 80 dB tone, is presented for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance" and the CS is terminated.
-
If the rat does not move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the US, the trial is recorded as an "escape."
-
The inter-trial interval should be randomized (e.g., 30-60 seconds).
-
Training sessions typically consist of 50-100 trials.
-
-
Drug Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
Conduct the CAR test at the time of expected peak drug effect (e.g., 60 minutes post-s.c. injection).
-
Record the number of avoidances, escapes, and escape failures. A selective suppression of avoidance responses without an effect on escape responses is indicative of antipsychotic-like activity.[9]
-
Rotarod Test in Rats
This protocol assesses motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training:
-
Acclimate rats to the testing room.
-
Place rats on the stationary rod for a brief period.
-
Conduct several training trials where the rod rotates at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
-
Testing:
-
Administer this compound or vehicle.
-
At specified time points post-administration, place the rat on the rod.
-
The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod. An increased latency indicates better motor coordination. This compound did not affect the latency to fall in rats.[5]
-
Mandatory Visualizations
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for the Conditioned Avoidance Response test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADX-71149 - Wikipedia [en.wikipedia.org]
- 8. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to mGlu2 Positive Allosteric Modulators: JNJ-40411813 vs. JNJ-42153605
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2): JNJ-40411813 (also known as ADX71149) and JNJ-42153605. The mGlu2 receptor, a Gi/o-coupled GPCR, is a key therapeutic target for psychiatric and neurological disorders such as schizophrenia, anxiety, and epilepsy.[1][2][3] This document synthesizes preclinical data to facilitate an objective evaluation of these compounds.
I. In Vitro Pharmacological Profile
The following tables summarize the in vitro potency and efficacy of this compound and JNJ-42153605 from various functional assays. These assays are crucial for determining the direct modulatory effects of the compounds on the mGlu2 receptor.
Table 1: In Vitro Potency (EC50) at the Human mGlu2 Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | [35S]GTPγS Binding | CHO-hmGlu2 | 147 ± 42 | [1][4] |
| Ca2+ Mobilization | HEK293-hmGlu2 Gα16 | 64 ± 29 | [1][4] | |
| JNJ-42153605 | Not Specified | CHO-hmGlu2 | 17 | [5][6] |
Table 2: In Vitro Efficacy and Other Properties
| Compound | Property | Details | Reference |
| This compound | Agonist Activity | Weak partial agonist activity at higher concentrations (EC50 = 2159 ± 1069 nM). | [4] |
| Selectivity | Did not displace the orthosteric antagonist [3H]LY341495. Displaced mGlu2 PAM radioligands. Showed moderate affinity for the 5-HT2A receptor (Kb = 1.1 µM). | [1][4] | |
| JNJ-42153605 | Selectivity | No agonist or antagonist activity at other mGlu receptor subtypes up to 30 µM. | [5] |
II. In Vivo Preclinical Data
In vivo studies in rodent models provide insights into the potential therapeutic effects and pharmacokinetic properties of these compounds.
Table 3: In Vivo Efficacy in Rodent Models
| Compound | Model | Species | Effect | ED50 / Effective Dose | Reference |
| This compound | PCP-induced Hyperlocomotion | Mouse | Inhibition | - | [7][8] |
| Conditioned Avoidance Behavior | Rat | Inhibition | - | [7][8] | |
| REM Sleep | Rat | Suppression | 3 mg/kg (p.o.) | [1][4] | |
| 6 Hz Seizure Model (32 mA) | Mouse | Anticonvulsant | 12.2 mg/kg | [9] | |
| 6 Hz Seizure Model (44 mA) | Mouse | Anticonvulsant | 21.0 mg/kg | [9] | |
| JNJ-42153605 | PCP-induced Hyperlocomotion | Mouse | Reversal | 5.4 mg/kg (s.c.) | [5][10][11] |
| REM Sleep | Rat | Inhibition | 3 mg/kg (p.o.) | [5][10][11] | |
| 6 Hz Seizure Model (32 mA) | Mouse | Anticonvulsant | 3.8 mg/kg | [9] | |
| 6 Hz Seizure Model (44 mA) | Mouse | Anticonvulsant | 5.9 mg/kg | [9] |
Table 4: Pharmacokinetic Properties in Rats
| Compound | Parameter | Value | Route | Reference |
| This compound | Bioavailability | 31% | p.o. | [1][4] |
| Cmax | 938 ng/mL (at 0.5 h) | 10 mg/kg p.o. | [1][4] | |
| t1/2 | 2.3 ± 0.5 h | p.o. | [4] | |
| JNJ-42153605 | Bioavailability | 35% | p.o. | [12] |
| Tmax | 0.5 h | p.o. | [5][12] | |
| t1/2 | 2.7 h | p.o. | [12] |
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the mGlu2 receptor and a typical experimental workflow for evaluating mGlu2 PAMs.
Caption: Canonical Gi/o-coupled signaling pathway of the mGlu2 receptor.
Caption: Generalized workflow for preclinical evaluation of mGlu2 PAMs.
IV. Experimental Protocols
A. [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the mGlu2 receptor.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.
-
Incubation: The prepared membranes are incubated in an assay buffer containing a sub-maximal concentration of glutamate (typically EC20), various concentrations of the PAM (e.g., this compound), and [35S]GTPγS.[13]
-
Separation and Scintillation Counting: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound radioligand via filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the PAM.
B. Intracellular Calcium Mobilization Assay
This assay is used for Gα16 co-transfected cells where the Gi/o pathway is coupled to calcium release.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells co-transfected with the human mGlu2 receptor and Gα16 are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to a fixed concentration of glutamate and varying concentrations of the PAM.
-
Fluorescence Measurement: Changes in intracellular calcium levels are measured by monitoring the fluorescence of the dye using a plate reader.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate the EC50 of the PAM.
C. PCP-Induced Hyperlocomotion in Mice
This is a common animal model to assess antipsychotic-like activity.
-
Acclimation: Mice are individually placed in open-field arenas and allowed to acclimate for a period.
-
Drug Administration: The test compound (e.g., JNJ-42153605) or vehicle is administered via the appropriate route (e.g., subcutaneous).
-
PCP Administration: After a set pre-treatment time, phencyclidine (PCP) is administered to induce hyperlocomotion.
-
Locomotor Activity Recording: The locomotor activity of the mice is recorded for a specified duration using automated activity monitors.
-
Data Analysis: The total distance traveled or other locomotor parameters are analyzed to determine the effect of the test compound on PCP-induced hyperactivity and to calculate the ED50.[8]
V. Summary and Conclusion
Both this compound and JNJ-42153605 are potent and selective mGlu2 PAMs. Based on the available in vitro data, JNJ-42153605 appears to be more potent than this compound.[5][6] In vivo, both compounds have demonstrated efficacy in rodent models relevant to psychiatric and neurological disorders, such as the PCP-induced hyperlocomotion and seizure models.[7][9] Their pharmacokinetic profiles in rats are broadly similar, with rapid absorption and relatively short half-lives.[4][12]
A notable characteristic of this compound is its additional 5-HT2A receptor antagonism, which is more pronounced in vivo in rodents due to a specific metabolite.[7][8] This dual pharmacology could offer a different therapeutic profile compared to the more selective JNJ-42153605.
It is important to note that this compound has been investigated in clinical trials for schizophrenia, anxious depression, and epilepsy.[2][14][15] While it showed some therapeutic potential, it did not meet the primary endpoints in recent Phase 2 trials for epilepsy, leading to the discontinuation of its development for this indication.[16][17] The clinical development status of JNJ-42153605 is less publicly documented.
This guide provides a comparative overview based on published preclinical data. The choice of compound for further research and development would depend on the specific therapeutic indication, desired pharmacological profile, and further head-to-head comparative studies.
References
- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADX-71149 - Wikipedia [en.wikipedia.org]
- 3. This compound + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of mGlu2 -positive allosteric modulators alone and in combination with levetiracetam in the mouse 6 Hz model of psychomotor seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. allgenbio.com [allgenbio.com]
- 13. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 16. A randomized, double-blind, placebo-controlled, time-to-event study of the efficacy and safety of this compound in combination with levetiracetam or brivaracetam in patients with focal onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
A Comparative Guide to JNJ-40411813 and LY404039: Two Approaches to Modulating the mGlu2/3 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNJ-40411813, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), and LY404039, an orthosteric agonist of both mGlu2 and mGlu3 receptors. This document synthesizes preclinical and clinical data to highlight the key differences in their mechanism of action, pharmacological profiles, and therapeutic potential.
The modulation of metabotropic glutamate receptors, particularly the mGlu2 and mGlu3 subtypes, has been a significant area of research for novel therapeutic agents targeting psychiatric and neurological disorders.[1][2][3] These receptors play a crucial role in regulating glutamate neurotransmission, and their activation is thought to have potential antipsychotic, anxiolytic, and neuroprotective effects.[2][4][5] This guide focuses on two distinct modulators: this compound (also known as ADX71149), a selective mGlu2 positive allosteric modulator (PAM), and LY404039, a potent mGlu2/3 receptor agonist.[1][4][6] While both compounds ultimately enhance mGlu2 receptor signaling, their different mechanisms of action lead to distinct pharmacological properties and potential therapeutic profiles.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and LY404039 lies in their interaction with the mGlu2/3 receptors. LY404039 is an orthosteric agonist, meaning it binds directly to the same site as the endogenous ligand, glutamate, to activate the receptor.[4][7][8] In contrast, this compound is a positive allosteric modulator (PAM).[1][3][6] It binds to a distinct, allosteric site on the mGlu2 receptor, which does not directly activate the receptor but rather enhances the receptor's response to glutamate.[1][9] This distinction is critical, as PAMs offer the potential for a more nuanced modulation of receptor activity that is dependent on the presence of the endogenous agonist, which may reduce the risk of receptor desensitization and off-target effects compared to direct agonists.[1]
In Vitro Pharmacological Profile
The distinct mechanisms of this compound and LY404039 are reflected in their in vitro pharmacological profiles. LY404039 demonstrates potent agonist activity at both human mGlu2 and mGlu3 receptors, with Ki values in the nanomolar range.[7][8][10][11] In contrast, this compound acts as a PAM at the mGlu2 receptor, potentiating the effect of glutamate.[1][3] It shows high potency in functional assays, with EC50 values in the nanomolar range for enhancing glutamate-induced signaling.[1][3][12][13] Notably, this compound does not displace the binding of orthosteric ligands, confirming its allosteric binding site.[1][3][13]
| Parameter | This compound | LY404039 | Reference |
| Mechanism of Action | mGlu2 Positive Allosteric Modulator (PAM) | mGlu2/3 Receptor Agonist | [1][4] |
| Binding Site | Allosteric | Orthosteric | [1][7] |
| Receptor Selectivity | Selective for mGlu2 | Active at mGlu2 and mGlu3 | [1][8] |
| [35S]GTPγS Binding Assay (hmGlu2) | EC50 = 147 ± 42 nM (as a PAM) | - | [1][3] |
| Ca2+ Mobilization Assay (hmGlu2) | EC50 = 64 ± 29 nM (as a PAM) | - | [1][3] |
| Binding Affinity (Ki, hmGlu2) | - | 149 nM | [7][8][10] |
| Binding Affinity (Ki, hmGlu3) | - | 92 nM | [7][8][10] |
Table 1: Comparison of In Vitro Pharmacological Properties.
Preclinical In Vivo Efficacy
Both this compound and LY404039 have demonstrated efficacy in animal models relevant to psychiatric disorders.
Antipsychotic-like Activity:
-
LY404039 has shown broad preclinical efficacy in models predictive of antipsychotic activity. It attenuates hyperlocomotion induced by phencyclidine (PCP) and amphetamine and inhibits conditioned avoidance responding in rats.[2][5][14][15] Studies using knockout mice have suggested that the antipsychotic-like effects of LY404039 are primarily mediated by the mGlu2 receptor, not the mGlu3 receptor.[5][14][15]
-
This compound also exhibits antipsychotic-like properties in preclinical models. It has been shown to inhibit spontaneous and PCP-induced hyperlocomotion in mice and conditioned avoidance behavior in rats.[16][17] Interestingly, in some studies, the mGlu2 PAMs, including this compound, did not impair rotarod performance, unlike LY404039, suggesting a potentially better side-effect profile regarding motor coordination.[16]
Anxiolytic-like Activity:
-
LY404039 has demonstrated anxiolytic-like effects in models such as the fear-potentiated startle and marble burying tests.[2]
-
Preclinical studies with other mGlu2 PAMs have also suggested anxiolytic potential, supporting the investigation of this compound for anxiety-related disorders.[1]
Clinical Development and Therapeutic Indications
The clinical development pathways for this compound and LY404039 have diverged significantly.
-
LY404039 (as prodrug pomaglumetad methionil) initially showed promise in Phase II clinical trials for schizophrenia.[4] However, it ultimately failed to meet its primary endpoints in Phase III trials, leading to the termination of its development for this indication.[4]
-
This compound has been investigated in clinical trials for schizophrenia and anxious depression.[6] While it did not proceed to later-stage trials for these indications, it is currently in Phase 2 clinical trials for epilepsy.[18][19][20][21] The rationale for its use in epilepsy is based on the hypothesis that as a presynaptic glutamate release inhibitor, it may reduce the excessive glutamate release associated with seizures.[21]
Experimental Protocols
Below are generalized protocols for key experiments used to characterize mGlu2/3 receptor modulators.
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Protocol Steps:
-
Membrane Preparation: Cell membranes expressing the mGlu2 receptor are prepared and protein concentration is determined.
-
Incubation: Membranes are incubated in a buffer containing GDP, the test compound (agonist or PAM), a sub-maximal concentration of glutamate (for PAMs), and [35S]GTPγS.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed to determine the potency (EC50) and efficacy (Emax) of the compounds.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following receptor activation, typically in cells co-expressing the receptor and a promiscuous G-protein like Gα16.
Protocol Steps:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the human mGlu2 receptor and Gα16.
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells. For PAMs, this is followed by the addition of glutamate.
-
Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is used to generate concentration-response curves and determine EC50 values.
Conditioned Avoidance Response (CAR) in Rats
This behavioral model is predictive of antipsychotic efficacy.
Protocol Steps:
-
Apparatus: A two-compartment shuttle box is used.
-
Training: A rat is placed in the shuttle box and presented with a conditioned stimulus (CS), such as a tone or light, followed by an unconditioned stimulus (US), typically a mild foot shock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After stable avoidance behavior is established, the rat is treated with the test compound or vehicle.
-
Data Collection: The number of successful avoidances, escapes (moving after the shock starts), and failures to respond are recorded.
-
Data Analysis: A significant reduction in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
Summary and Conclusion
This compound and LY404039 represent two distinct strategies for modulating the mGlu2/3 receptor system. LY404039, as a direct agonist, potently activates both mGlu2 and mGlu3 receptors. While it showed promise in preclinical models of psychosis, its clinical development was halted due to a lack of efficacy in Phase III trials for schizophrenia.
This compound, as a selective mGlu2 PAM, offers a more targeted and potentially more subtle approach to enhancing mGlu2 signaling. Its activity is dependent on the presence of endogenous glutamate, which may offer a better safety and tolerability profile. While its development for schizophrenia and anxiety has not progressed, its ongoing investigation for epilepsy highlights the potential for mGlu2 modulation in other neurological disorders.
For researchers in the field, the comparison of these two compounds underscores the importance of understanding not just the target receptor, but also the specific mechanism of modulation. The nuanced differences between orthosteric agonism and positive allosteric modulation can have significant implications for both preclinical efficacy and clinical outcomes. Future research will continue to elucidate the therapeutic potential of selectively targeting the mGlu2 receptor with PAMs like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-40411813 Mediated Displacement of mGluR2 Radioligands
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the displacement of two key radioligands, [3H]JNJ-40068782 and [3H]JNJ-46281222, by the novel mGlu2 receptor positive allosteric modulator (PAM), JNJ-40411813. The data presented herein is compiled from peer-reviewed studies and is intended to offer researchers and scientists an objective overview of the binding characteristics of these compounds. This document includes quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflow.
Quantitative Comparison of Ligand Displacement
The following table summarizes the binding affinities of this compound and other relevant mGluR2 PAMs in displacing the radioligands [3H]JNJ-40068782 and [3H]JNJ-46281222. These values are critical for understanding the potency and selectivity of these compounds at the allosteric binding site of the mGlu2 receptor.
| Compound | Radioligand | System | Parameter | Value (nmol/L) |
| This compound | [3H]JNJ-40068782 | hmGlu2 CHO cells | IC₅₀ | 68 ± 29[1] |
| This compound | [3H]JNJ-40068782 | Rat Cortex Membranes | IC₅₀ | 83 ± 28[1] |
| This compound | [3H]JNJ-46281222 | hmGlu2 CHO cells / Rat Cortex | - | Displacement confirmed[1] |
| JNJ-40068782 | [3H]JNJ-46281222 | hmGlu2 CHO cells | Kᵢ | 26.3 |
| BINA | [3H]JNJ-46281222 | hmGlu2 CHO cells | Kᵢ | 60.3 |
| JNJ-46281222 | [3H]JNJ-46281222 | hmGlu2 CHO cells | Kᵢ | 4.68 |
Kᵢ values were calculated from pKᵢ values reported in the source literature. It is important to note that this compound does not displace the orthosteric mGlu2/3 receptor antagonist [3H]LY341495, confirming its action at an allosteric site.[1]
Experimental Protocols
The data presented in this guide were generated using radioligand displacement assays. Below is a detailed methodology based on the cited literature.
Membrane Preparation
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2) are cultured to confluency.
-
Harvesting: Cells are washed with phosphate-buffered saline (PBS) and harvested by scraping.
-
Homogenization: The cell pellet is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA protein assay).
-
Storage: Membranes are stored at -80°C until use. A similar protocol is followed for the preparation of rat cortical membranes.
Radioligand Displacement Assay
-
Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂).
-
Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 250 µL containing:
-
Cell membranes (typically 10-20 µg of protein).
-
Radioligand ([3H]JNJ-40068782 or [3H]JNJ-46281222 at a concentration near its Kd value).
-
A range of concentrations of the competing compound (e.g., this compound).
-
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing compound.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of a non-radiolabeled ligand that fully displaces the radioligand from the receptor.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC₅₀ Determination: The concentration of the competing compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizations
mGluR2 Signaling Pathway
The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gαi/o subunit. Activation of mGluR2 by an agonist, or potentiation by a PAM, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified mGluR2 signaling cascade.
Radioligand Displacement Assay Workflow
The following diagram illustrates the key steps involved in the radioligand displacement assay used to characterize the binding of this compound to the mGluR2 receptor.
Caption: Workflow of the radioligand displacement assay.
References
JNJ-40411813: A Comparative Analysis of its Selectivity for the mGlu2 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNJ-40411813's selectivity for the metabotropic glutamate (B1630785) receptor 2 (mGlu2) over other mGlu receptor subtypes, supported by experimental data.
This compound (also known as ADX71149) is a positive allosteric modulator (PAM) of the mGlu2 receptor, a target of therapeutic interest for psychiatric and neurological disorders.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a mechanism that may provide greater selectivity and a reduced risk of tolerance compared to direct agonists.[3] This guide delves into the experimental validation of this compound's selectivity profile.
Quantitative Comparison of Receptor Activity
The selectivity of this compound for the mGlu2 receptor has been demonstrated through various in vitro functional assays. The following tables summarize the key quantitative data, highlighting the compound's potency at mGlu2 and its significantly lower activity at other mGlu receptor subtypes.
Table 1: In Vitro Functional Activity of this compound at the Human mGlu2 Receptor
| Assay Type | Cell Line | Parameter | Value (nmol/L) |
| [35S]GTPγS Binding | hmGlu2 CHO | EC50 (PAM activity) | 147 ± 42[1][3][4][5] |
| Ca2+ Mobilization | hmGlu2 Gα16 cotransfected HEK293 | EC50 (PAM activity) | 64 ± 29[1][3][4][5] |
| [35S]GTPγS Binding | hmGlu2 CHO | EC50 (Agonist activity) | 2159 ± 1069[3] |
| Ca2+ Mobilization | hmGlu2 Gα16 cotransfected HEK293 | EC50 (Agonist activity) | 1843 ± 905[3] |
Table 2: Comparative In Vitro Functional Effects of this compound on Other Human mGlu Receptors
| Receptor Subtype | Assay Type | Activity Type | IC50/EC50 (μmol/L) |
| mGlu1 | Ca2+ Mobilization | Antagonist | >10 |
| mGlu3 | [35S]GTPγS Binding | PAM | 11[1][3] |
| mGlu4 | [35S]GTPγS Binding | Antagonist | >10 |
| mGlu5 | Ca2+ Mobilization | Antagonist | pIC50 = 5.15[1][3] |
| mGlu7 | [35S]GTPγS Binding | Antagonist | pIC50 = 5.33[1][3] |
| mGlu8 | [35S]GTPγS Binding | Antagonist | >10 |
Data presented as mean ± SEM. A higher EC50 or IC50 value indicates lower potency.
The data clearly indicates that this compound is a potent PAM at the mGlu2 receptor, with EC50 values in the nanomolar range.[3] In contrast, its activity at other mGlu receptors is significantly weaker, with EC50 or IC50 values in the micromolar range or showing no activity up to 10 μmol/L.[1][3] Notably, the PAM activity at the closely related mGlu3 receptor is over 150-fold weaker than at the mGlu2 receptor.[3] Minor antagonist effects were observed at mGlu5 and mGlu7 receptors, but only at concentrations substantially higher than those required for mGlu2 modulation.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
[35S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like mGlu receptors.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2) were prepared.
-
Incubation: The cell membranes were incubated in a buffer containing GDP, the test compound (this compound), a sub-maximal concentration of glutamate (to assess PAM activity), and [35S]GTPγS.
-
Filtration and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The radioactivity retained on the filters, corresponding to the amount of [35S]GTPγS bound to the activated G-proteins, was quantified by scintillation counting.
-
Data Analysis: Concentration-response curves were generated to determine the EC50 (for PAM and agonist activity) or IC50 (for antagonist activity) values.
Ca2+ Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors. Since mGlu2 is a Gi/o-coupled receptor, the cells were co-transfected with a promiscuous G-protein, Gα16, to enable coupling to the calcium signaling pathway.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells were co-transfected with the human mGlu2 receptor and the Gα16 protein.
-
Dye Loading: The cells were loaded with a fluorescent calcium indicator dye.
-
Compound Addition: The test compound, this compound, with or without glutamate, was added to the cells.
-
Signal Detection: Changes in intracellular calcium levels were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Concentration-response curves were plotted to calculate EC50 values.
mGlu2 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the mGlu2 receptor, which is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Conclusion
The experimental data robustly supports the high selectivity of this compound as a positive allosteric modulator for the mGlu2 receptor. Its potency at mGlu2 is in the nanomolar range, while its effects on other mGlu receptors are negligible or occur at significantly higher concentrations.[3] This selectivity profile makes this compound a valuable pharmacological tool for studying the specific roles of the mGlu2 receptor and a promising candidate for therapeutic development. It is important to note that while highly selective among mGlu receptors, this compound has been shown to have some off-target activity, notably at the 5-HT2A receptor, which should be considered when interpreting in vivo studies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
JNJ-40411813: A Cross-Study Analysis of a Novel mGlu2 Modulator in Neurological and Psychiatric Disorders
An in-depth comparison of the efficacy of JNJ-40411813 (ADX71149), a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), across various preclinical and clinical disease models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential and limitations, supported by experimental data and detailed methodologies.
This compound has been investigated as a potential treatment for several central nervous system disorders, including schizophrenia, anxious depression, and epilepsy. As a positive allosteric modulator, it enhances the activity of the mGlu2 receptor, a key player in regulating glutamate neurotransmission. Dysfunctional glutamatergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric conditions. This guide synthesizes findings from multiple studies to offer a comparative perspective on the efficacy of this compound.
Mechanism of Action: mGlu2 Signaling Pathway
This compound binds to an allosteric site on the mGlu2 receptor, a G-protein coupled receptor (GPCR). This binding potentiates the receptor's response to its endogenous ligand, glutamate. The activation of the mGlu2 receptor, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular levels of cyclic AMP (cAMP). The primary consequence of mGlu2 receptor activation is a reduction in glutamate release from presynaptic terminals, thereby dampening excessive excitatory neurotransmission.
Efficacy in Schizophrenia
This compound has been evaluated in preclinical models and a Phase 2a clinical trial for schizophrenia, a disorder characterized by excessive glutamatergic activity.
Preclinical Evidence
In rodent models, this compound demonstrated antipsychotic-like activity. It was compared with an orthosteric mGlu2/3 agonist (LY404039) and a 5-Hydroxytryptamine 2A (5HT2A) antagonist (ritanserin). This compound inhibited spontaneous and phencyclidine (PCP)-induced hyperlocomotion, behaviors considered relevant to the positive symptoms of schizophrenia.[1][2] Notably, a rodent-specific metabolite of this compound also exhibits 5HT2A antagonism, which may contribute to its preclinical profile.[1][2]
| Compound | Spontaneous Locomotion | PCP-induced Hyperlocomotion | d-amphetamine-induced Hyperlocomotion | Conditioned Avoidance Behavior |
| This compound | Inhibition | Inhibition | No effect | Inhibition |
| LY404039 (mGlu2/3 agonist) | Inhibition | Inhibition | No effect | Inhibition |
| Ritanserin (5HT2A antagonist) | Inhibition | Inhibition | No effect | No effect |
Table 1: Comparative preclinical efficacy of this compound and other compounds in rodent models of antipsychotic activity.[1][2]
Clinical Findings
A Phase 2a exploratory study in patients with schizophrenia found that this compound met its primary objectives of safety and tolerability.[3][4] While the study was not powered for efficacy, it identified a potential benefit for patients with residual negative symptoms when used as an add-on to their existing antipsychotic medication.[3][4] However, specific quantitative data on the Positive and Negative Syndrome Scale (PANSS) from this study are not publicly available. Another mGlu2 PAM, AZD8529, tested as a monotherapy in a separate Phase 2 trial, was not effective.[3]
Efficacy in Anxious Depression
The therapeutic potential of this compound was also investigated in major depressive disorder (MDD) with significant anxiety symptoms.
Clinical Findings
A Phase 2a, randomized, double-blind, proof-of-concept study evaluated this compound as an adjunctive treatment for patients with anxious depression. The study did not show a statistically significant improvement on the primary endpoint, the 6-item Hamilton Anxiety Subscale (HAM-A6). However, there were signals of efficacy on several secondary outcome measures for both depression and anxiety.
| Outcome Measure | This compound vs. Placebo |
| Primary: HAM-A6 | No significant difference |
| Secondary: HDRS17 total score | Efficacy signal observed |
| Secondary: HAM-D6 (core depressive symptoms) | Efficacy signal observed |
| Secondary: IDS-C30 (depressive symptomatology) | Efficacy signal observed |
| Secondary: HDRS17 anxiety/somatization factor | Efficacy signal observed |
Table 2: Summary of clinical efficacy of this compound in anxious depression.
Efficacy in Epilepsy
Given the role of glutamate in seizure generation, this compound was explored as a potential anti-epileptic drug.
Preclinical Evidence
In the mouse 6 Hz model of psychomotor seizures, this compound demonstrated dose-dependent anticonvulsant effects.[5] When administered in combination with the standard anti-epileptic drug levetiracetam (B1674943), this compound showed a synergistic effect, with its potency being increased approximately 14-fold.[5]
| Treatment | ED50 (mg/kg) in 6 Hz model (44 mA) |
| This compound | 21.0 |
| Levetiracetam | 345 |
| This compound + Levetiracetam (350 mg/kg) | Potency of this compound increased ~14-fold |
Table 3: Preclinical efficacy of this compound in a mouse seizure model.[5]
Clinical Findings
A Phase 2, randomized, double-blind, placebo-controlled study (NCT04836559) evaluated this compound as an adjunctive therapy for patients with focal onset seizures who had an inadequate response to levetiracetam or brivaracetam. The study was discontinued (B1498344) as it failed to meet its primary endpoint of time to baseline monthly seizure count.[6][7][8][9]
| Cohort | This compound Median Time to Baseline Seizure Count (95% CI) | Placebo Median Time to Baseline Seizure Count (95% CI) | Hazard Ratio (95% CI) | p-value |
| Cohort 1 | 34 days (27-48) | 32 days (28-37) | 0.75 (0.41-1.38) | 0.36 |
| Cohort 2 | 38 days (28-48) | 29 days (22-69) | 0.83 (0.40-1.75) | 0.63 |
Table 4: Clinical efficacy results from the Phase 2 epilepsy trial (NCT04836559).[6]
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the mGlu2 receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of glutamate and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that produces 50% of the maximal response (EC50), indicating its potency as a positive allosteric modulator.[3]
Mouse 6 Hz Seizure Model
This model is used to evaluate the efficacy of potential antiepileptic drugs against psychomotor seizures.
Methodology:
-
Drug Administration: Mice are administered various doses of this compound or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Electrical Stimulation: At the time of expected peak drug effect, a low-frequency (6 Hz) electrical stimulus is delivered through corneal electrodes for a short duration.
-
Observation: The animals are observed for a defined period for the presence or absence of a characteristic seizure, which includes behaviors like stun, forelimb clonus, and Straub tail.
-
Assessment: An animal is considered "protected" if it does not exhibit the characteristic seizure behavior.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the data are used to calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures.[5]
Conclusion
The cross-study analysis of this compound reveals a complex efficacy profile that varies significantly across different disease models. While preclinical studies showed promise for its use in schizophrenia and epilepsy, these findings did not fully translate into the clinical setting. In schizophrenia, a potential benefit in a subpopulation with negative symptoms warrants further investigation, though the lack of robust efficacy data is a limitation. The negative results in the anxious depression and epilepsy clinical trials highlight the challenges of translating preclinical efficacy to human subjects. The synergistic effect observed with levetiracetam in a preclinical epilepsy model suggests that combination therapies could be a potential avenue for future research with mGlu2 PAMs. Overall, while this compound itself has not demonstrated broad clinical success, the research conducted provides valuable insights into the therapeutic potential and complexities of modulating the mGlu2 receptor for the treatment of neurological and psychiatric disorders.
References
- 1. Addex therapeutics :: Addex Reports Top-line Data from a Successful Phase 2a Clinical Study with ADX71149 in Schizophrenia Patients [addextherapeutics.com]
- 2. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is There a Path Forward for mGlu2 Positive Allosteric Modulators for the Treatment of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of mGlu2 -positive allosteric modulators alone and in combination with levetiracetam in the mouse 6 Hz model of psychomotor seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. A Study to Investigate this compound in Combination With Levetiracetam or Brivaracetam in Epilepsy [ctv.veeva.com]
- 9. Addex therapeutics :: Addex Provides Update on ADX71149 Phase 2 Epilepsy Study [addextherapeutics.com]
A Comparative Analysis of JNJ-40411813 and Traditional Antipsychotics: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel investigational drug JNJ-40411813 and traditional antipsychotic agents. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of psychosis treatment. The content delves into the distinct mechanisms of action, receptor binding profiles, and preclinical data, offering a comprehensive overview to inform future research and development.
Executive Summary
This compound represents a departure from the direct dopamine (B1211576) D2 receptor antagonism that characterizes traditional antipsychotics. As a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, it offers a novel glutamatergic-based approach to treating psychosis. This contrasts with typical (first-generation) antipsychotics, which are primarily D2 antagonists, and atypical (second-generation) antipsychotics, which exhibit a combination of D2 and serotonin (B10506) 5-HT2A receptor antagonism. A key feature of this compound is that its metabolite in rodents also displays 5-HT2A antagonism, adding a layer of complexity to its pharmacological profile and drawing a parallel with atypical antipsychotics.
Preclinical studies suggest that this compound has a distinct in vivo profile compared to agents acting solely on dopaminergic or serotonergic systems. While direct head-to-head preclinical comparisons with traditional antipsychotics in the same studies are not extensively available in the public domain, this guide synthesizes the existing data to facilitate a meaningful comparative assessment.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of traditional antipsychotics.
Table 1: In Vitro Receptor Binding Profile
| Compound | Primary Target | EC50 / Ki (nM) | Secondary Target(s) | Ki (nM) |
| This compound | mGlu2 PAM | 147 ± 42 (EC50)[1][2][3][4] | 5-HT2A | 1100 (Kb)[1][2][5] |
| Haloperidol | D2 | 0.5 - 2.0 | α1-adrenergic | 10 - 50 |
| 5-HT2A | 50 - 100 | |||
| Risperidone | D2 | 0.3 - 3.3[6] | 5-HT2A | 0.1 - 0.5 |
| α1-adrenergic | 1 - 5 | |||
| α2-adrenergic | 5 - 20 | |||
| H1 | 10 - 50 | |||
| Olanzapine | D2 | 11[6] | 5-HT2A | 1 - 4 |
| H1 | 1 - 10 | |||
| M1 | 10 - 50 | |||
| α1-adrenergic | 20 - 100 | |||
| Clozapine | D2 | 125[6] | 5-HT2A | 5 - 20 |
| M1 | 1 - 10 | |||
| H1 | 1 - 10 | |||
| α1-adrenergic | 5 - 20 |
Note: Ki values for traditional antipsychotics can vary between studies and are presented as ranges. EC50 represents the concentration for 50% of maximal effect for a PAM, while Ki represents the inhibition constant for an antagonist. Kb is the equilibrium dissociation constant.
Table 2: Preclinical In Vivo Data (Rodent Models)
| Compound | Spontaneous Locomotor Activity | Psychostimulant-Induced Hyperactivity | Conditioned Avoidance Response (CAR) |
| This compound | Inhibition[6][7] | Inhibition (PCP, scopolamine), No effect (d-amphetamine)[6][7] | Inhibition[6][7] |
| Haloperidol (Typical) | Inhibition | Inhibition (PCP, d-amphetamine) | Inhibition |
| Risperidone (Atypical) | Inhibition | Inhibition (PCP, d-amphetamine) | Inhibition |
| Olanzapine (Atypical) | Inhibition | Inhibition (PCP, d-amphetamine) | Inhibition |
Note: This table provides a qualitative summary based on the known effects of these drug classes in these models. Direct comparative studies with this compound are limited.
Experimental Protocols
[35S]GTPγS Binding Assay for mGlu2 PAM Activity
This assay was utilized to determine the in vitro potency and efficacy of this compound as a positive allosteric modulator of the human mGlu2 receptor.[1][2]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human metabotropic glutamate 2 (hmGlu2) receptor.
-
Membrane Preparation: Cell membranes were prepared from the CHO-hmGlu2 cells.
-
Assay Buffer: The assay was conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.
-
Procedure:
-
Cell membranes were pre-incubated with GDP (10 µM) for 15 minutes on ice.
-
This compound was added at various concentrations, in the absence or presence of a fixed concentration of glutamate (e.g., an EC20 concentration of 4 µM).
-
The binding reaction was initiated by the addition of [35S]GTPγS (0.25 nM).
-
The mixture was incubated for 60 minutes at 30°C.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
-
Data Analysis: The concentration-response curves were generated, and the EC50 (potency) and Emax (efficacy) values were calculated. The potentiation of the glutamate-induced response is indicative of PAM activity.[1]
Conditioned Avoidance Response (CAR) in Rats
This behavioral paradigm is a widely used preclinical model to predict the antipsychotic activity of a compound.[6][7]
-
Apparatus: A shuttle box consisting of two compartments separated by a partition with an opening. The floor of the box is a grid capable of delivering a mild electric foot shock.
-
Conditioning Procedure:
-
Acquisition: A conditioned stimulus (CS), typically an auditory cue (e.g., a tone or buzzer), is presented for a short duration (e.g., 10 seconds). This is immediately followed by the unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move during the CS, it can escape the shock by moving to the other compartment during the US presentation (an escape response). This training is repeated for a set number of trials over several days until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing:
-
Once the animals have acquired the avoidance response, they are treated with the test compound (e.g., this compound) or a vehicle control at various doses and pretreatment times.
-
The number of avoidance and escape responses, as well as response latencies, are recorded.
-
-
Interpretation: A compound with antipsychotic potential is expected to selectively suppress the conditioned avoidance response without significantly affecting the escape response, indicating that the effect is not due to general motor impairment.[7]
Locomotor Activity in Mice
This test is used to assess the effects of a compound on spontaneous and drug-induced locomotor activity, providing insights into its potential sedative or stimulant properties and its ability to counteract the effects of psychostimulants.[6][7]
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track the movement of the animal.
-
Procedure for Spontaneous Locomotor Activity:
-
Mice are habituated to the testing room and the open-field arenas.
-
On the test day, animals are administered the test compound (e.g., this compound) or vehicle.
-
Immediately after administration, mice are placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 minutes).
-
-
Procedure for Psychostimulant-Induced Hyperactivity:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specific pretreatment interval, a psychostimulant such as phencyclidine (PCP), scopolamine, or d-amphetamine is administered.
-
Locomotor activity is then recorded as described above.
-
-
Interpretation: A reduction in spontaneous locomotor activity may suggest sedative effects. The ability of a compound to attenuate psychostimulant-induced hyperactivity is considered a predictor of antipsychotic efficacy. The differential effects of this compound on hyperactivity induced by different psychostimulants suggest a mechanism distinct from typical D2 antagonists.[6][7]
Mandatory Visualization
Signaling Pathways
Caption: Comparative signaling pathways of this compound and traditional antipsychotics.
Experimental Workflow
Caption: Generalized experimental workflow for antipsychotic drug evaluation.
Logical Relationship of Mechanisms
Caption: Logical relationship of the mechanisms of action in treating psychosis.
Concluding Remarks
This compound, with its primary mechanism as an mGlu2 PAM and secondary 5-HT2A antagonist activity (in rodents), presents a compelling alternative to the traditional dopamine-centric models of antipsychotic action. Its preclinical profile suggests efficacy in models predictive of antipsychotic activity, with a clear differentiation from D2 receptor antagonists in its effect on d-amphetamine-induced hyperactivity. This suggests a potential for a different side-effect profile, particularly concerning extrapyramidal symptoms, which are a hallmark of D2 receptor blockade.
The progression of this compound into Phase 2 clinical trials for schizophrenia, particularly as an adjunctive therapy for patients with residual negative symptoms, highlights a key area of unmet need in psychosis treatment.[1] While the outcomes of these trials will be crucial in determining its ultimate clinical utility, the preclinical and early clinical data underscore the potential of targeting the glutamatergic system in schizophrenia.
For researchers and drug developers, this compound serves as a significant case study in the exploration of non-dopaminergic pathways for the treatment of psychosis. Further research, including head-to-head preclinical and clinical studies with traditional antipsychotics, will be invaluable in fully elucidating the comparative efficacy and safety of this novel therapeutic approach.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Replicating Anxiolytic Effects of JNJ-40411813: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings on the anxiolytic effects of JNJ-40411813, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). While clinical trials in major depressive disorder with significant anxiety did not show efficacy on the primary endpoint, preclinical studies in rodent models suggest potential anxiolytic-like activity.[1][2] This document summarizes the available quantitative data, details experimental protocols, and visualizes key pathways to aid in the replication and further investigation of these findings.
Mechanism of Action: mGluR2 Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR2 receptor.[3] This means it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor is a G-protein coupled receptor that signals through the Gαi/o pathway. Upon activation, this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This signaling cascade ultimately results in the modulation of ion channel activity and gene expression, contributing to a reduction in neuronal excitability.
Comparative Preclinical Efficacy
This compound has been evaluated in preclinical models of anxiety, primarily in the conditioned avoidance response paradigm. It is important to note that a rodent-specific metabolite of this compound exhibits 5-Hydroxytryptamine (5HT2A) antagonism, which may contribute to its pharmacological profile in these models.[1][2]
Conditioned Avoidance Response
This model assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus, an effect observed with many anxiolytic and antipsychotic drugs.
Table 1: Comparative Efficacy in the Rat Conditioned Avoidance Response Model
| Compound | Target | Class | ED₅₀ (mg/kg, s.c.) |
| This compound | mGluR2 | PAM | 2.7 [1] |
| JNJ-42153605 | mGluR2 | PAM | 2.5[1] |
| LY404039 | mGluR2/3 | Agonist | 1.3[1] |
| Ritanserin (B1680649) | 5HT₂ₐ | Antagonist | >40[1] |
ED₅₀: The dose of a drug that produces 50% of its maximum response.
These data indicate that this compound is effective in the conditioned avoidance response model, with a potency comparable to other mGluR2 modulators.[1] The lack of effect with the 5HT₂ₐ antagonist ritanserin suggests that the primary driver of this effect is likely the modulation of the mGluR2 receptor.[1]
Experimental Protocols
Conditioned Avoidance Response in Rats
This protocol is based on the methodology described in the preclinical evaluation of this compound.[1]
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (e.g., a tone or light) is presented to signal the impending foot shock.
Procedure:
-
Acquisition Training: Rats are trained to avoid a mild foot shock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of a conditioned stimulus (CS).
-
Drug Administration: this compound or a comparator compound is administered subcutaneously (s.c.) at varying doses.
-
Testing: Following a pre-treatment period, rats are placed back in the shuttle box and subjected to a series of trials. Each trial consists of the presentation of the CS followed by the US.
-
Data Collection: The primary endpoint is the number of successful avoidance responses (i.e., the rat moves to the other compartment during the CS presentation, before the onset of the US). The number of escape responses (moving after the US onset) and failures to respond are also recorded.
Conclusion
Preclinical evidence suggests that this compound, through its action as a positive allosteric modulator of the mGluR2 receptor, exhibits anxiolytic-like properties in the conditioned avoidance response model. Its potency is comparable to other mGluR2 modulators. The contribution of its 5HT₂ₐ antagonist metabolite in rodents to its anxiolytic profile requires further investigation. To fully replicate and extend these findings, direct comparative studies with established anxiolytics, such as benzodiazepines, in standard anxiety models like the elevated plus-maze and light-dark box are warranted. The detailed protocols and comparative data presented in this guide provide a foundation for such future research.
References
- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of a Novel mGluR2 Modulator: A Comprehensive Look at JNJ-40411813 / ADX71149
For Immediate Release
Basel, Switzerland and New Brunswick, NJ – [Current Date] – In the landscape of neuropharmacology, the quest for selective and effective treatments for neurological and psychiatric disorders is paramount. This guide provides a detailed pharmacological profile of JNJ-40411813, also known as ADX71149, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). It is important to note that this compound and ADX71149 are designations for the same chemical entity, developed in collaboration between Janssen Pharmaceuticals and Addex Therapeutics.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key in vitro assay data, detailed experimental protocols, and relevant signaling pathways.
This compound / ADX71149 acts by binding to an allosteric site on the mGluR2, enhancing the receptor's response to the endogenous ligand, glutamate.[2] This mechanism offers the potential for a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists, which may be beneficial for conditions such as schizophrenia and anxiety.[2][3]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key potency and efficacy data for this compound / ADX71149 from various in vitro functional assays.
Table 1: Potency of this compound / ADX71149 in Functional Assays
| Assay Type | Cell Line | Species | Parameter | Value (nmol/L) |
| [35S]GTPγS Binding | CHO expressing hmGlu2 | Human | EC50 | 147 ± 42[2][4][5][6] |
| Ca2+ Mobilization | HEK293 with hmGlu2 & Gα16 | Human | EC50 | 64 ± 29[2][4][5][6] |
| [35S]GTPγS Binding | CHO expressing rat mGlu2 | Rat | EC50 | 370 ± 120[2] |
Table 2: Agonist Activity of this compound / ADX71149
| Assay Type | Cell Line | Species | Parameter | Value (nmol/L) | Maximal Response (%) |
| [35S]GTPγS Binding | CHO expressing hmGlu2 | Human | EC50 | 2159 ± 1069 | 74 ± 26[2] |
| Ca2+ Mobilization | HEK293 with hmGlu2 & Gα16 | Human | EC50 | 1843 ± 905 | - |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: mGluR2 signaling pathway modulated by this compound / ADX71149.
Caption: Workflow for the [35S]GTPγS binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to mGluR2.
-
Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human mGlu2 (hmGlu2) receptor are prepared.
-
Reaction Mixture: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2 at pH 7.4.
-
Incubation: Cell membranes are incubated with GDP, varying concentrations of this compound / ADX71149, a fixed concentration of glutamate (to assess PAM activity), and [35S]GTPγS.
-
Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters. Unbound [35S]GTPγS is washed away.
-
Detection: The radioactivity retained on the filters, representing the amount of [35S]GTPγS bound to the G proteins, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 values.
Ca2+ Mobilization Assay
This assay assesses receptor activation by measuring changes in intracellular calcium levels.
-
Cell Line: Human embryonic kidney (HEK293) cells co-expressing the hmGlu2 receptor and a promiscuous G protein (Gα16) are used. These cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to varying concentrations of this compound / ADX71149 in the presence of a fixed concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a suitable plate reader.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.
Conclusion
This compound / ADX71149 is a potent positive allosteric modulator of the mGluR2 receptor with demonstrated activity in well-established in vitro functional assays. The data presented in this guide provide a quantitative basis for its pharmacological profile. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers in the field of neuroscience and drug discovery. Further investigation into the therapeutic potential of this compound in various neurological and psychiatric disorders is warranted.
References
- 1. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex Partner Starts First-Ever Clinical Trial of an mGluR Positive Allosteric Modulator novel approach has potential for treatment of multiple cns disorders [addextherapeutics.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of JNJ-40411813 with SSRIs/SNRIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of JNJ-40411813, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), when used in combination with selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). While the primary focus of this guide is on the potential for synergy in the treatment of depression and anxiety, the available preclinical data necessitates a broader look at this compound's synergistic capabilities.
Executive Summary
This compound (also known as ADX71149) has been investigated as an adjunctive therapy to standard antidepressant treatments.[1] A key challenge in antidepressant therapy is the significant number of patients who do not respond adequately to initial treatments. The rationale for combining an mGluR2 PAM like this compound with SSRIs/SNRIs is based on the distinct yet complementary mechanisms of action of these drug classes. SSRIs and SNRIs enhance serotonergic and noradrenergic signaling, respectively, while mGluR2 PAMs modulate the glutamatergic system, which is also implicated in the pathophysiology of mood disorders.[2]
A phase 2a clinical trial evaluated the efficacy and safety of this compound as an adjunctive treatment for major depressive disorder (MDD) with significant anxiety symptoms in patients who had an insufficient response to SSRI or SNRI treatment.[3] While the study did not meet its primary endpoint, some efficacy signals were observed on secondary outcome measures for both depression and anxiety.[3]
Crucially, direct preclinical evidence demonstrating synergistic antidepressant or anxiolytic effects of this compound in combination with SSRIs or SNRIs is not extensively available in published literature. However, compelling preclinical evidence from a different therapeutic area—epilepsy—demonstrates the significant synergistic potential of this compound when combined with another CNS-acting agent.
Preclinical Evidence of Synergy: The Case of Epilepsy
A preclinical study investigating the combination of this compound with the anti-epileptic drug levetiracetam (B1674943) in a mouse model of psychomotor seizures (6 Hz test) provides robust quantitative evidence of synergy.
Quantitative Data: this compound and Levetiracetam Synergy
| Combination | Endpoint | Result | Fold-Shift in Potency |
| Fixed dose of this compound + varying doses of levetiracetam | ED50 of levetiracetam for seizure protection | Significant reduction in the ED50 of levetiracetam | ~35-fold increase |
| Fixed dose of levetiracetam + varying doses of this compound | ED50 of this compound for seizure protection | Significant reduction in the ED50 of this compound | ~14-fold increase |
Data sourced from a press release by Addex Therapeutics.
This substantial potentiation of efficacy for both drugs when used in combination strongly suggests a positive pharmacodynamic interaction.
Experimental Protocols
In Vivo Synergy Assessment in a Mouse Model of Epilepsy (6 Hz Seizure Test)
Objective: To determine the synergistic anti-seizure effects of this compound when co-administered with levetiracetam.
Animal Model: Male mice are commonly used for the 6 Hz seizure model.
Experimental Groups:
-
Vehicle control
-
This compound alone (at various doses to determine ED50)
-
Levetiracetam alone (at various doses to determine ED50)
-
Fixed, sub-effective dose of this compound combined with varying doses of levetiracetam
-
Fixed, sub-effective dose of levetiracetam combined with varying doses of this compound
Procedure:
-
Animals are administered this compound (subcutaneously) and levetiracetam (intraperitoneally) at specified times before seizure induction.
-
A 6 Hz electrical stimulation is delivered via corneal electrodes to induce a psychomotor seizure.
-
The animals are observed for the presence or absence of a seizure response (typically characterized by stun, forelimb clonus, and twitching of the vibrissae).
-
The dose of each compound required to protect 50% of the animals from seizures (ED50) is calculated for each experimental group.
Synergy Analysis: The shift in the ED50 of one drug in the presence of a fixed dose of the other drug is calculated to quantify the degree of synergy.
Signaling Pathways and Potential for Synergy
The potential for synergistic effects between this compound and SSRIs/SNRIs can be understood by examining their respective and potentially interacting signaling pathways.
References
- 1. US10537573B2 - Combinations comprising positive allosteric modulators or orthosteric agonists of metabotropic glutamatergic receptor subtype 2 and their use - Google Patents [patents.google.com]
- 2. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin-glutamate and serotonin-dopamine reciprocal interactions as putative molecular targets for novel antipsychotic treatments: from receptor heterodimers to postsynaptic scaffolding and effector proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-40411813 (ADX71149): A Clinical Trial Review in the Context of Focal Epilepsy Treatment
An in-depth comparison of the clinical trial outcomes for the mGluR2 positive allosteric modulator JNJ-40411813 (ADX71149) against established and emerging treatments for focal onset seizures. This guide provides a comprehensive analysis of efficacy and safety data for researchers, scientists, and drug development professionals.
This compound, also known as ADX71149, is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This novel mechanism of action, aimed at normalizing excessive glutamate release implicated in seizure activity, positioned it as a promising candidate for the treatment of central nervous system disorders, including epilepsy and schizophrenia.[1][2] Despite its innovative approach, the clinical development of this compound for focal epilepsy was discontinued (B1498344) by Johnson & Johnson following a Phase 2 trial that failed to meet its primary efficacy endpoint.[1]
This guide provides a detailed review of the clinical trial outcomes for this compound, placing its performance in context with established anti-seizure medications (ASMs), levetiracetam (B1674943) and brivaracetam (B1667798), which were used as background therapy in its pivotal epilepsy study. Furthermore, a comparison with several other recently developed ASMs is included to offer a broader perspective on the current landscape of epilepsy treatment.
Mechanism of Action: Targeting Glutamatergic Dysregulation
This compound functions by binding to an allosteric site on the mGluR2 receptor, a presynaptic autoreceptor that regulates the release of glutamate. As a PAM, this compound enhances the effect of the endogenous ligand, glutamate, on the mGluR2 receptor, thereby reducing excessive glutamate release. This mechanism was hypothesized to mitigate the neuronal hyperexcitability that drives seizures.[3][4]
Clinical Development and Outcomes
This compound underwent several clinical trials, including Phase 1 studies in healthy volunteers and Phase 2 studies for schizophrenia and epilepsy.
Phase 1 Studies in Healthy Volunteers
Two Phase 1, randomized, double-blind, placebo-controlled studies (NCT01101659) in healthy volunteers established the pharmacokinetic profile and safety of this compound. Plasma exposure was found to be dose-dependent, with a time to maximum concentration (tmax) ranging from 3 to 4 hours and a half-life (t1/2) between 19.4 and 34.2 hours across different dose levels. The drug was generally well-tolerated.[5] One of these studies also demonstrated that a single 500 mg dose of this compound reduced S(+)-ketamine-induced negative symptoms by approximately 30-43%, suggesting a potential for antipsychotic effects.[5]
Phase 2a Study in Schizophrenia
A Phase 2a study in patients with schizophrenia met its primary objectives of safety and tolerability. The study also showed a potential therapeutic effect in patients with residual negative symptoms, with a 50 mg twice-daily dose identified as having an optimal benefit/risk ratio.[6]
Phase 2 Study in Focal Epilepsy (NCT04836559)
The pivotal trial for this compound in epilepsy was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate its efficacy and safety as an adjunctive therapy in patients with focal onset seizures who had an inadequate response to levetiracetam or brivaracetam.[4] The study did not meet its primary endpoint, which was the time to the number of seizures equal to the baseline monthly seizure count.[3][7]
Comparative Analysis of Clinical Trial Outcomes
The following tables provide a comparative summary of the clinical trial data for this compound and other anti-seizure medications.
Table 1: Efficacy of this compound in Phase 2 Epilepsy Trial (NCT04836559)
| Endpoint | Cohort 1 (50/100 mg) | Cohort 2 (100/200 mg) |
| Primary Endpoint: Median Time to Baseline Monthly Seizure Count | ||
| This compound | 34 days | 38 days |
| Placebo | 32 days | 29 days |
| Hazard Ratio (95% CI) | 0.75 (0.41-1.38) | 0.83 (0.40-1.75) |
| p-value | 0.36 | 0.63 |
| Secondary Endpoints | No clinical benefits observed. | No clinical benefits observed. |
Data from French J, et al. Epilepsia. 2025.[3]
Table 2: Comparative Efficacy of Anti-Seizure Medications in Focal Epilepsy
| Drug (Trial) | Primary Efficacy Endpoint | Responder Rate (≥50% reduction in seizure frequency) |
| This compound (NCT04836559) | Did not meet primary endpoint of time to baseline monthly seizure count. | Data not reported. |
| Levetiracetam (Pivotal Trials) | Median percent reduction in seizure frequency over placebo: 21.4% - 30.1% | 35.2% - 39.6% |
| Brivaracetam (Pooled Data) | Percent reduction in seizure frequency over placebo: 19.5% - 24.4% | 34.2% - 39.5% |
| Cenobamate (Phase 2) | Median percent seizure reduction from baseline: 36% - 55% | 40% - 64% |
| XEN1101 (X-TOLE) | Median percent reduction in monthly focal seizure frequency: 33.2% - 52.8% | 28.3% - 54.5% |
| Padsevonil (Phase 2b - ARISE) | Did not meet primary endpoint of reduction in seizure frequency. | 25.9% - 33.8% |
| Carisbamate (Pooled Data) | Responder rate significantly higher than placebo (RR 1.36). | Not directly reported as a percentage. |
| Selurampanel (Phase 2) | Higher percentage of total partial seizure reduction over placebo. | Data not reported. |
Table 3: Comparative Safety and Tolerability of Anti-Seizure Medications
| Drug | Common Treatment-Emergent Adverse Events |
| This compound | Acceptable safety profile; mild to moderate adverse events.[3] |
| Levetiracetam | Somnolence, asthenia, dizziness, infection. |
| Brivaracetam | Somnolence, dizziness, fatigue, nausea. |
| Cenobamate | Somnolence, dizziness, headache, fatigue, diplopia. |
| XEN1101 | Dizziness, somnolence, fatigue, headache. |
| Padsevonil | Somnolence, dizziness, headache. |
| Carisbamate | Dizziness, somnolence. |
| Selurampanel | Dizziness, somnolence. |
Experimental Protocols
This compound Phase 2 Epilepsy Study (NCT04836559)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, time-to-event study. The study consisted of up to three cohorts.[8]
-
Participants: Adults aged 18-69 with a diagnosis of focal onset seizures, receiving stable doses of levetiracetam or brivaracetam and up to three other ASMs.[3][8]
-
Intervention: Participants were randomized to receive either this compound (Cohort 1: 50 mg or 100 mg twice daily; Cohort 2: 100 mg or 200 mg twice daily) or placebo.[3][9]
-
Primary Outcome Measure: Time from randomization to the day the participant experienced a number of seizures equal to their baseline monthly seizure count.[3][8]
Conclusion
This compound, a positive allosteric modulator of mGluR2, represented a novel therapeutic approach for focal epilepsy. Despite a sound scientific rationale and acceptable safety profile, the Phase 2 clinical trial (NCT04836559) failed to demonstrate efficacy as an adjunctive therapy.[1][3] The primary endpoint of time to baseline monthly seizure count was not met, and no significant clinical benefits were observed in the secondary endpoints.[3]
In comparison to established anti-seizure medications like levetiracetam and brivaracetam, and newer agents such as cenobamate and XEN1101 which have shown significant reductions in seizure frequency, the clinical trial results for this compound in epilepsy were disappointing. The outcome of the this compound program underscores the challenges of translating novel mechanisms of action into clinically meaningful efficacy in the complex field of epilepsy drug development.
References
- 1. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 2. Campus Biotech | Addex mglu2 pam program to advance into epilepsy phase 2a proof of concept clinical study [campusbiotech.com]
- 3. A randomized, double-blind, placebo-controlled, time-to-event study of the efficacy and safety of this compound in combination with levetiracetam or brivaracetam in patients with focal onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 5. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addex therapeutics :: Addex Reports Top-line Data from a Successful Phase 2a Clinical Study with ADX71149 in Schizophrenia Patients [addextherapeutics.com]
- 7. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Addex therapeutics :: Addex Provides Update on ADX71149 Phase 2 Epilepsy Study [addextherapeutics.com]
Safety Operating Guide
Proper Disposal of JNJ-40411813: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for the research compound JNJ-40411813, also known as ADX71149. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to be familiar with your institution's specific Environmental Health and Safety (EHS) protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Collect the absorbed material and contaminated surfaces into a sealed container for proper disposal.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, must follow a systematic approach to ensure safety and compliance.
-
Waste Identification and Segregation:
-
Pure Compound: Unused or expired pure this compound should be treated as chemical waste.
-
Solutions: Solutions containing this compound should be segregated based on the solvent used (e.g., halogenated vs. non-halogenated). Do not mix incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and cleaning materials, must be disposed of as contaminated solid waste.
-
-
Containerization:
-
Use only approved, chemically resistant, and leak-proof containers for waste collection.
-
Ensure containers are clearly and accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and any associated hazards.
-
Keep waste containers securely closed when not in use.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste management contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
While a specific, publicly available Safety Data Sheet (SDS) with detailed quantitative data for this compound is not available, the following table presents relevant information for similar research compounds. This data should be used as a general guideline, and the specific SDS from your supplier should always be consulted.
| Parameter | Value | Source/Comment |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | Based on a generic SDS for a similar research chemical from MedChemExpress.[1] |
| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | Based on a generic SDS for a similar research chemical from MedChemExpress.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling JNJ-40411813
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JNJ-40411813. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment.
| Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times when handling the compound. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves suitable for laboratory use. |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Operational and Disposal Plans
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.
Handling and Preparation of Solutions:
-
Work Area: All handling of this compound, especially in powdered form, should be conducted in a chemical fume hood to avoid inhalation of dust particles.
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Weighing: When weighing the powdered compound, use a dedicated spatula and weighing paper. Perform this task within a fume hood to minimize the risk of airborne dust.
-
Dissolving: When preparing solutions, slowly add the solvent to the compound to avoid splashing. If sonication is required, ensure the container is securely capped.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
In Case of a Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting, from receipt of the compound to the final disposal of waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
